ZK 93426 hydrochloride
Description
Propriétés
IUPAC Name |
ethyl 4-methyl-5-propan-2-yloxy-9H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3.ClH/c1-5-22-18(21)17-11(4)15-13(9-19-17)20-12-7-6-8-14(16(12)15)23-10(2)3;/h6-10,20H,5H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQJDOYVHCISJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C2C(=C1C)C3=C(N2)C=CC=C3OC(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401028093 | |
| Record name | Ethyl 5-isopropoxy-4-methyl-9H-beta-carboline-3-carboxylate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401028093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89592-45-0 | |
| Record name | Ethyl 5-isopropoxy-4-methyl-9H-beta-carboline-3-carboxylate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401028093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
ZK 93426 Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of ZK 93426 hydrochloride, a potent and selective ligand for the benzodiazepine (B76468) binding site of the γ-aminobutyric acid type A (GABA-A) receptor. This document consolidates key findings from preclinical and clinical research, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and experimental workflows.
Core Mechanism of Action: A Benzodiazepine Receptor Antagonist with Weak Partial Inverse Agonist Properties
This compound is a β-carboline derivative that exhibits high affinity for the benzodiazepine (BZD) binding site on the GABA-A receptor, an ionotropic receptor that is the primary mediator of fast inhibitory neurotransmission in the central nervous system. Its mechanism of action is primarily characterized as a competitive benzodiazepine receptor antagonist .[1][2] This means it binds to the BZD site and blocks the binding of BZD agonists (like diazepam) and inverse agonists, thereby preventing their modulatory effects on the GABA-A receptor.
However, ZK 93426 is not a silent antagonist. Several studies have demonstrated that it possesses weak partial inverse agonist activity .[3][4][5] This intrinsic activity means that, in the absence of other BZD site ligands, ZK 93426 can slightly reduce the GABA-A receptor's basal activity, leading to effects opposite to those of BZD agonists, such as increased alertness and potential anxiogenic (anxiety-producing) effects in some behavioral paradigms.[3] In human studies, ZK 93426 has been shown to produce stimulant-like effects, including increased alertness and improved performance in cognitive tasks.
Biochemical and pharmacological studies have shown that ZK 93426 can displace radiolabeled BZD agonists like [³H]-flunitrazepam from their binding sites.[1][6] It effectively antagonizes the sedative and anticonvulsant effects of BZD agonists.[4][6] Furthermore, it is a potent inhibitor of the convulsant effects produced by BZD receptor inverse agonists like DMCM.[6] This complex profile suggests that ZK 93426 can differentially modulate the GABA-A receptor depending on the presence of other ligands and the specific neuronal context.
Quantitative Data: Binding Affinity
The affinity of this compound for the benzodiazepine receptor has been quantified in several radioligand binding studies. The following table summarizes the key binding affinity values.
| Radioligand | Preparation | Parameter | Value | Reference |
| [³H]-Flunitrazepam | Rat Cerebellum | IC₅₀ | 0.4 nM | [1] |
| [³H]-Flunitrazepam | Rat Hippocampus | IC₅₀ | 0.7 nM | [1] |
| Not Specified | Human GABA-A receptor (α1β3γ2) | pIC₅₀ | 9.4 | [7] |
| IC₅₀ | ~0.4 nM | [7] |
IC₅₀ (Half maximal inhibitory concentration): The concentration of ZK 93426 required to inhibit 50% of the specific binding of the radioligand. A lower IC₅₀ value indicates a higher binding affinity.
pIC₅₀: The negative logarithm of the IC₅₀ value.
Signaling Pathway and Experimental Workflow
To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
Radioligand Binding Assay ([³H]Flumazenil Displacement)
This protocol is a representative method for determining the binding affinity of this compound for the benzodiazepine receptor.
1. Membrane Preparation:
-
Rat cerebral cortex is homogenized in ice-cold Tris-HCl buffer (50 mM, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and large debris.
-
The supernatant is then centrifuged at high speed to pellet the membranes.
-
The membrane pellet is washed multiple times by resuspension and centrifugation in fresh buffer to remove endogenous GABA and other interfering substances. The final pellet is resuspended in the assay buffer.
2. Incubation:
-
In a series of tubes, a constant amount of membrane protein (e.g., 100 µg), a fixed concentration of [³H]flumazenil (a radiolabeled BZD antagonist), and increasing concentrations of unlabeled this compound are combined in a final volume of assay buffer.
-
Control tubes for total binding (membrane + radioligand) and non-specific binding (membrane + radioligand + a high concentration of an unlabeled BZD like diazepam) are also prepared.
-
The tubes are incubated at a specific temperature (e.g., 0-4°C or 30°C) for a sufficient time to reach binding equilibrium (e.g., 35 minutes).[8][9]
3. Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.
-
Alternatively, centrifugation can be used to pellet the membranes.
-
The filters or pellets are washed quickly with ice-cold buffer to remove any unbound radioligand.
4. Quantification of Bound Radioactivity:
-
The filters are placed in scintillation vials with scintillation cocktail.
-
The radioactivity is counted using a liquid scintillation counter.
5. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The percentage of inhibition of [³H]flumazenil binding is plotted against the concentration of ZK 93426.
-
The IC₅₀ value is determined from the resulting competition curve using non-linear regression analysis.
Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines a general approach to assess the functional effects of ZK 93426 on GABA-A receptor-mediated currents.
1. Cell Preparation:
-
Neurons are either cultured in vitro or acute brain slices are prepared from rodents.
-
The cells or slices are placed in a recording chamber on the stage of a microscope and continuously perfused with an oxygenated artificial cerebrospinal fluid (aCSF).
2. Whole-Cell Recording:
-
A glass micropipette with a very fine tip, filled with an internal solution that mimics the intracellular ionic composition, is brought into contact with the membrane of a target neuron.
-
A tight seal is formed between the pipette tip and the cell membrane, and then the membrane patch is ruptured to gain electrical access to the entire cell.
-
The neuron is voltage-clamped at a specific holding potential (e.g., -60 mV).
3. Drug Application:
-
GABA is applied to the neuron to evoke an inward chloride current, which is recorded by the patch-clamp amplifier.
-
To test the effect of ZK 93426, it is co-applied with GABA. Any change in the amplitude or kinetics of the GABA-induced current is measured.
-
ZK 93426 can also be applied alone to investigate its direct effects on the receptor (i.e., its inverse agonist activity).
-
To confirm its antagonist properties, ZK 93426 is applied prior to the co-application of GABA and a BZD agonist.
4. Data Acquisition and Analysis:
-
The currents are digitized and stored on a computer for offline analysis.
-
The peak amplitude, rise time, and decay time of the GABA-induced currents in the presence and absence of ZK 93426 are measured and compared to determine the modulatory effect of the compound.
Conclusion
This compound is a high-affinity benzodiazepine receptor ligand with a dual mechanism of action: competitive antagonism and weak partial inverse agonism. This unique pharmacological profile results in a complex array of effects, including the blockade of benzodiazepine agonist and inverse agonist actions, as well as intrinsic stimulant and cognitive-enhancing properties. The quantitative binding data and experimental methodologies outlined in this guide provide a comprehensive framework for researchers and drug development professionals to further investigate and understand the therapeutic potential of ZK 93426 and similar compounds targeting the GABA-A receptor.
References
- 1. This compound | CAS 1216792-30-1 | ZK93426 | Tocris Bioscience [tocris.com]
- 2. Beta-carbolines characterized as benzodiazepine receptor agonists and inverse agonists produce bi-directional changes in palatable food consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ZK-93426 - Wikipedia [en.wikipedia.org]
- 4. Human studies on the benzodiazepine receptor antagonist beta-carboline ZK 93 426: antagonism of lormetazepam's psychotropic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of ZK 93,426, a beta-carboline benzodiazepine receptor antagonist on night sleep pattern in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the beta-carboline ZK 93 426 as a benzodiazepine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ZK93426 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. brieflands.com [brieflands.com]
- 9. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
ZK 93426 Hydrochloride: An In-Depth Technical Guide to a Benzodiazepine Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZK 93426 hydrochloride is a β-carboline derivative that acts as a high-affinity ligand for the benzodiazepine (B76468) (BZ) binding site on the γ-aminobutyric acid type A (GABA-A) receptor. While primarily classified as a competitive antagonist, it exhibits a complex pharmacological profile, including weak partial inverse agonist properties. This technical guide provides a comprehensive overview of ZK 93426, consolidating key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows. This document is intended to serve as a core resource for researchers and professionals engaged in the study of GABAergic neurotransmission and the development of novel therapeutics targeting the benzodiazepine receptor.
Introduction
The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of inhibitory neurotransmission in the central nervous system. The potentiation of GABAergic activity through the benzodiazepine binding site has been a cornerstone of treatment for anxiety, insomnia, and seizure disorders for decades. The study of antagonists and inverse agonists at this site is crucial for understanding the nuances of GABA-A receptor modulation and for the development of drugs with more refined pharmacological profiles.
ZK 93426, a member of the β-carboline family of compounds, has emerged as a significant tool in this field of research. Its high affinity for the benzodiazepine receptor, coupled with its unique blend of antagonist and weak partial inverse agonist effects, makes it a subject of considerable interest. In preclinical studies, ZK 93426 has demonstrated a range of effects, from antagonizing the sedative and anticonvulsant actions of BZ agonists to exhibiting intrinsic proconflict and weak anticonvulsant properties of its own. Furthermore, it has shown potential nootropic effects through the modulation of cholinergic systems. This guide will delve into the technical details of ZK 93426's pharmacology, providing a foundational resource for its application in research and drug development.
Biochemical Profile and Mechanism of Action
ZK 93426 exerts its effects by binding to the benzodiazepine site on the GABA-A receptor. This binding is competitive with traditional benzodiazepine agonists, antagonists, and inverse agonists.
Binding Affinity
ZK 93426 demonstrates high affinity for the benzodiazepine receptor, as evidenced by its low nanomolar inhibition constants (IC50 and Ki values) in radioligand binding assays. These assays typically utilize [3H]-flunitrazepam, a high-affinity benzodiazepine agonist, as the radioligand.
| Parameter | Value | Assay Conditions | Reference |
| IC50 | ~0.5 - 1.0 nM | Inhibition of [3H]-flunitrazepam binding in rat brain membranes | [1] |
| Ki | Not explicitly stated in reviewed sources, but expected to be in the low nanomolar range based on IC50 values. | Calculated from IC50 values using the Cheng-Prusoff equation. | [2] |
GABA Shift
The "GABA shift" refers to the potentiation of ligand binding to the benzodiazepine site in the presence of GABA. This phenomenon is a hallmark of benzodiazepine receptor agonists. For antagonists like ZK 93426, the GABA shift is typically neutral, meaning GABA does not significantly alter its binding affinity. However, some studies suggest that under certain in vivo conditions, benzodiazepine antagonist binding can be enhanced by modulators of endogenous GABA.[3]
Signaling Pathway at the GABA-A Receptor
The following diagram illustrates the interaction of ZK 93426 with the GABA-A receptor in the context of other benzodiazepine site ligands.
In Vivo Pharmacology
The in vivo effects of ZK 93426 are complex, reflecting its mixed antagonist/weak partial inverse agonist profile.
Proconflict and Anxiogenic-like Effects
In animal models of anxiety, such as the Vogel conflict test, ZK 93426 exhibits a proconflict effect.[1] This is characterized by a reduction in punished responding, an effect opposite to that of anxiolytic drugs. This action is consistent with weak partial inverse agonism.
Anticonvulsant and Proconvulsant Properties
ZK 93426 demonstrates a dual role in seizure models. It has weak intrinsic anticonvulsant activity in some paradigms.[1] However, its more pronounced effect is the potent antagonism of seizures induced by benzodiazepine receptor inverse agonists, such as DMCM (methyl-6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate).[1] It is not effective against seizures induced by agents that do not act through the benzodiazepine site, like pentylenetetrazol.
| In Vivo Effect | Animal Model | Observed Outcome | Reference |
| Proconflict | Vogel Conflict Test (Rats) | Reduction in punished drinking behavior | [1] |
| Anticonvulsant | DMCM-induced seizures (Mice) | Potent inhibition of convulsions | [1] |
| Weak Anticonvulsant | Some seizure models | Minor protective effects | [1] |
| Nootropic | Various cognitive tasks | Improved performance | [4] |
| Stimulant/Activating | Human volunteer studies | Increased alertness, restlessness | [4][5] |
Nootropic Effects and Cholinergic Modulation
Human studies have reported that ZK 93426 can have stimulant and activating effects, leading to improved performance in cognitive tasks.[4] Preclinical evidence suggests that these nootropic effects may be mediated by an increase in cortical acetylcholine (B1216132) release. This is thought to occur through the disinhibition of cholinergic neurons in the nucleus basalis, which are under tonic GABAergic control.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize ZK 93426.
[3H]-Flunitrazepam Competitive Binding Assay
This assay is used to determine the binding affinity of ZK 93426 for the benzodiazepine receptor.
4.1.1. Materials
-
[3H]-Flunitrazepam (Radioligand)
-
Unlabeled flunitrazepam or diazepam (for non-specific binding determination)
-
This compound (Test compound)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Brain tissue (e.g., rat cortex or cerebellum) or cells expressing GABA-A receptors
-
Homogenizer
-
Centrifuge
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
4.1.2. Procedure
-
Membrane Preparation:
-
Homogenize brain tissue in ice-cold Tris-HCl buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 20,000 x g for 20 minutes to pellet the membranes.
-
Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.
-
Resuspend the final pellet in buffer and determine the protein concentration.
-
-
Binding Assay:
-
In triplicate, combine the following in microcentrifuge tubes or a 96-well plate:
-
Total Binding: Membrane preparation, [3H]-flunitrazepam (at a concentration near its Kd, typically 1-2 nM), and buffer.
-
Non-specific Binding: Membrane preparation, [3H]-flunitrazepam, and a high concentration of unlabeled flunitrazepam or diazepam (e.g., 10 µM).
-
Competitive Binding: Membrane preparation, [3H]-flunitrazepam, and varying concentrations of ZK 93426.
-
-
Incubate the reactions at 0-4°C for 60-90 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each tube through a glass fiber filter using a vacuum manifold.
-
Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the ZK 93426 concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of ZK 93426 that inhibits 50% of specific [3H]-flunitrazepam binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Vogel Conflict Test
This test is used to assess the anxiolytic or anxiogenic/proconflict properties of a compound.
4.2.1. Apparatus
-
Operant chamber with a grid floor capable of delivering a mild electric shock.
-
A drinking spout connected to a water source and a lickometer.
-
A shock generator.
4.2.2. Procedure
-
Water Deprivation:
-
Individually house rats and deprive them of water for 48 hours prior to the test, with food available ad libitum.
-
-
Habituation (Optional):
-
On the day before the test, place each rat in the operant chamber for a short period (e.g., 5 minutes) with access to the drinking spout, but without shock delivery, to allow for exploration and learning of the water source location.
-
-
Test Session:
-
Administer ZK 93426 or the vehicle control to the rats at the desired dose and route of administration (e.g., intraperitoneally) at a specified time before the test (e.g., 30 minutes).
-
Place each rat individually in the operant chamber.
-
Allow a brief period for the rat to begin drinking (e.g., 20 licks).
-
After the initial drinking period, program the apparatus to deliver a mild electric shock (e.g., 0.5 mA for 0.5 seconds) through the grid floor after a predetermined number of licks (e.g., every 20th lick).
-
The test session typically lasts for a fixed duration (e.g., 5 minutes).
-
Record the total number of licks and the total number of shocks received.
-
-
Data Analysis:
-
Compare the number of shocks received by the ZK 93426-treated group to the vehicle-treated group.
-
A significant decrease in the number of shocks received by the ZK 93426-treated group indicates a proconflict effect. Anxiolytic drugs, in contrast, increase the number of shocks received.
-
Antagonism of DMCM-Induced Seizures
This model is used to evaluate the ability of ZK 93426 to antagonize seizures mediated by the benzodiazepine receptor.
4.3.1. Animals
-
Male mice are commonly used.
4.3.2. Materials
-
This compound (Test compound)
-
DMCM (Convulsant agent)
-
Vehicle (e.g., saline, DMSO)
-
Syringes and needles for administration.
4.3.3. Procedure
-
Drug Administration:
-
Administer ZK 93426 or vehicle to different groups of mice at various doses via the desired route (e.g., intraperitoneally or intravenously) at a specific pretreatment time (e.g., 15-30 minutes).
-
-
Induction of Seizures:
-
Administer a convulsive dose of DMCM (e.g., 0.8-1.5 mg/kg, i.v. or i.p.). The exact dose may need to be predetermined in the specific mouse strain to reliably induce clonic and/or tonic seizures.
-
-
Observation:
-
Immediately after DMCM administration, place each mouse in an individual observation cage.
-
Observe the mice for a set period (e.g., 30 minutes) for the occurrence of seizures.
-
Record the latency to the first seizure and the type of seizure (e.g., clonic, tonic, lethality). A seizure scoring system (e.g., Racine scale) can be used for more detailed analysis.
-
-
Data Analysis:
-
Determine the percentage of animals in each treatment group that are protected from seizures.
-
Calculate the ED50 (the dose of ZK 93426 that protects 50% of the animals from DMCM-induced seizures) using probit analysis.
-
Summary and Conclusion
This compound is a potent and selective ligand for the benzodiazepine binding site of the GABA-A receptor. Its characterization as a competitive antagonist with weak partial inverse agonist properties is supported by a robust body of preclinical and clinical data. The compound's ability to antagonize the effects of benzodiazepine agonists and inverse agonists, coupled with its intrinsic proconflict and nootropic-like activities, makes it an invaluable tool for dissecting the complexities of GABAergic neurotransmission.
The experimental protocols detailed in this guide provide a framework for the continued investigation of ZK 93426 and other novel benzodiazepine receptor modulators. The quantitative data, while highlighting the need for further research into subtype selectivity, establishes a clear benchmark for its high affinity. The visualization of its mechanism of action at the synaptic level offers a conceptual model for its diverse pharmacological effects.
For researchers and drug development professionals, ZK 93426 remains a key reference compound for understanding the spectrum of activity at the benzodiazepine receptor and for the rational design of new therapeutics with improved efficacy and side-effect profiles.
References
- 1. Evaluation of the beta-carboline ZK 93 426 as a benzodiazepine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determinants of benzodiazepine brain uptake: lipophilicity versus binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 'GABA shift' in vivo: enhancement of benzodiazepine binding in vivo by modulation of endogenous GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human studies on the benzodiazepine receptor antagonist beta-carboline ZK 93,426: preliminary observations on psychotropic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of ZK 93,426, a beta-carboline benzodiazepine receptor antagonist on night sleep pattern in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Weak Partial Inverse Agonist Activity of ZK 93426 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZK 93426 hydrochloride is a notable β-carboline derivative that has been characterized as a weak partial inverse agonist at the benzodiazepine (B76468) (BZD) binding site of the γ-aminobutyric acid type A (GABAA) receptor. This technical guide provides a comprehensive overview of its pharmacological profile, focusing on its binding affinity and functional activity. The document summarizes key quantitative data from in vitro studies and details the experimental protocols utilized for its characterization. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to facilitate a deeper understanding of its mechanism of action. This guide is intended to serve as a valuable resource for researchers and professionals involved in the fields of neuropharmacology and drug development.
Introduction
The GABAA receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system (CNS). Its benzodiazepine binding site is a critical target for a variety of therapeutic agents, including agonists, antagonists, and inverse agonists. ZK 93426, chemically known as ethyl-5-isopropoxy-4-methyl-β-carboline-3-carboxylate, has been identified as a ligand for this site with a distinct pharmacological profile.[1] Unlike full inverse agonists which can be proconvulsant and anxiogenic, ZK 93426 exhibits a more nuanced activity, acting as a weak partial inverse agonist. This property, coupled with its antagonist effects against benzodiazepine agonists, makes it an important tool for dissecting the complexities of the GABAA receptor system. In human studies, ZK 93426 has been shown to produce effects of alertness and restlessness and can reverse the effects of benzodiazepines like lormetazepam.[1]
Quantitative Pharmacological Data
The in vitro pharmacological properties of this compound have been primarily characterized through radioligand binding assays to determine its affinity for the benzodiazepine receptor and functional assays to assess its efficacy.
Table 1: Radioligand Binding Affinity of ZK 93426
| Radioligand | Preparation | Assay Conditions | IC50 (nM) | Reference Compound | IC50 (nM) |
| [3H]Flunitrazepam | Rat brain membranes (whole brain minus cerebellum) | 25°C for 60 minutes in Na-K phosphate (B84403) buffer (pH 7.4) | Data not explicitly found in abstracts | Diazepam | Data not explicitly found in abstracts |
Note: While multiple sources cite the use of [3H]Flunitrazepam displacement assays to characterize ZK 93426, the specific IC50 or Ki values were not available in the reviewed abstracts. The foundational paper by Jensen et al. (1984) likely contains this data.
Table 2: Functional Activity of ZK 93426
| Assay Type | System | Measured Effect | EC50/IC50 | Intrinsic Activity |
| Electrophysiology (e.g., Two-Electrode Voltage Clamp) | Xenopus oocytes expressing GABAA receptor subunits | Modulation of GABA-evoked chloride currents | Data not explicitly found in abstracts | Weak Partial Inverse Agonist |
Note: The weak partial inverse agonist activity is a qualitative description found in multiple sources. Specific quantitative measures of efficacy, such as the percentage of maximal inhibition of the basal GABA current, were not available in the reviewed literature abstracts.
Experimental Protocols
Radioligand Binding Assay ([3H]Flunitrazepam Displacement)
This protocol outlines a general procedure for determining the binding affinity of ZK 93426 to the benzodiazepine receptor, based on standard methodologies.[2][3]
Objective: To determine the inhibitory concentration (IC50) of ZK 93426 for the binding of [3H]Flunitrazepam to GABAA receptors.
Materials:
-
Rat brain tissue (whole brain minus cerebellum)
-
[3H]Flunitrazepam (Radioligand)
-
This compound (Test compound)
-
Diazepam (Reference compound for non-specific binding)
-
Na-K phosphate buffer (pH 7.4)
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold Na-K phosphate buffer. Centrifuge the homogenate at low speed to remove nuclei and large debris. Pellet the membrane fraction by high-speed centrifugation. Wash the pellet by resuspension and centrifugation to remove endogenous GABA.
-
Binding Assay: In a final volume of 1 mL, incubate the washed brain membranes with a fixed concentration of [3H]Flunitrazepam (e.g., 1 nM) and varying concentrations of ZK 93426.
-
Incubation: Incubate the mixture for 60 minutes at 25°C to reach binding equilibrium.
-
Determination of Non-specific Binding: In a parallel set of tubes, incubate the membranes and radioligand with a high concentration of unlabeled diazepam (e.g., 10 µM) to determine non-specific binding.
-
Termination of Assay: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the ZK 93426 concentration and determine the IC50 value using non-linear regression analysis.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This protocol describes a general method for assessing the functional activity of ZK 93426 on GABAA receptors expressed in Xenopus oocytes.[4][5]
Objective: To characterize the effect of ZK 93426 on GABA-evoked chloride currents and to determine its intrinsic activity (agonist, antagonist, or inverse agonist).
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding GABAA receptor subunits (e.g., α1, β2, γ2)
-
Recording chamber
-
Two-electrode voltage clamp amplifier
-
Microelectrodes filled with 3 M KCl
-
Recording solution (e.g., ND96)
-
GABA
-
This compound
Procedure:
-
Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and defolliculate them. Inject the oocytes with cRNA encoding the desired GABAA receptor subunits. Incubate the oocytes for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with the recording solution. Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection). Clamp the membrane potential at a holding potential of -60 mV.
-
Application of Compounds: Apply a low concentration of GABA (e.g., EC10-EC20) to elicit a baseline chloride current. Once a stable baseline is achieved, co-apply ZK 93426 with GABA and record the change in current. To test for inverse agonist activity, apply ZK 93426 in the absence of GABA to see if it reduces the basal (spontaneous) channel opening.
-
Data Analysis: Measure the peak amplitude of the GABA-evoked currents in the absence and presence of ZK 93426. A decrease in the GABA-evoked current indicates antagonist or inverse agonist activity. A decrease in the basal current in the absence of GABA confirms inverse agonist activity. A concentration-response curve can be generated to determine the IC50 value.
Signaling Pathways and Experimental Workflows
GABAA Receptor Signaling Pathway
The following diagram illustrates the basic signaling mechanism of the GABAA receptor and the modulatory effect of benzodiazepine site ligands.
Caption: GABAA receptor signaling and modulation by benzodiazepine site ligands.
Radioligand Binding Assay Workflow
The following diagram outlines the key steps in a competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
Two-Electrode Voltage Clamp Experimental Workflow
The following diagram illustrates the workflow for a TEVC experiment to characterize the functional activity of ZK 93426.
Caption: Experimental workflow for two-electrode voltage clamp electrophysiology.
Conclusion
This compound is a β-carboline with a well-defined role as a weak partial inverse agonist at the benzodiazepine site of the GABAA receptor. Its pharmacological profile, characterized by both antagonistic properties against benzodiazepine agonists and a low level of intrinsic negative efficacy, makes it a valuable pharmacological tool. This technical guide has summarized the available qualitative data and provided a framework for the experimental protocols used to characterize this compound. Further access to full-text primary literature is necessary to populate the quantitative data tables with specific binding affinity and functional efficacy values. The provided diagrams offer a clear visual representation of the relevant signaling pathways and experimental workflows, aiding in the conceptual understanding of the pharmacology of ZK 93426. This information is critical for researchers and drug development professionals seeking to understand the structure-activity relationships of benzodiazepine receptor ligands and to design novel modulators of the GABAA receptor.
References
- 1. Structure-Activity Relationships at the Benzodiazepine Receptor | Springer Nature Experiments [experiments.springernature.com]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. Further characterization of [3H] flunitrazepam binding sites on cultured mouse astroglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 5. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of ZK 93426 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological profile of ZK 93426 hydrochloride, a notable β-carboline derivative. This document synthesizes key findings from preclinical and clinical research, presenting data on its mechanism of action, binding affinity, and its effects in both animal models and human subjects. The information is intended to serve as a detailed resource for professionals in the fields of neuroscience, pharmacology, and drug development.
Core Pharmacological Attributes
ZK 93426 is characterized as a potent and selective antagonist of the benzodiazepine (B76468) (BZD) receptor, a modulatory site on the GABA-A receptor complex.[1] Some studies also classify it as a weak partial inverse agonist, indicating that it can produce effects opposite to those of benzodiazepine agonists like diazepam.[2] Its unique profile, demonstrating both antagonistic and weak inverse agonist properties, has led to investigations into its potential as a tool for studying the GABAergic system and as a therapeutic agent for conditions such as benzodiazepine overdose and cognitive impairment.[3][4]
Mechanism of Action
ZK 93426 exerts its effects by binding to the benzodiazepine site of the GABA-A receptor. As a competitive antagonist, it blocks the binding of BZD agonists and inverse agonists, thereby preventing their modulatory effects on GABA-ergic neurotransmission. The weak partial inverse agonist activity suggests that, in addition to blocking agonist effects, ZK 93426 can slightly reduce the baseline GABA-stimulated chloride influx, leading to a state of heightened neuronal excitability.[2] This dual action likely contributes to its observed stimulant and nootropic effects.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data reported for this compound.
In Vitro Binding Affinity
| Radioligand | Tissue | Preparation | IC50 (nM) | Reference |
| [³H]-Flunitrazepam | Rat Cerebellum | Membrane Homogenate | 0.4 | |
| [³H]-Flunitrazepam | Rat Hippocampus | Membrane Homogenate | 0.7 |
Human Pharmacokinetics
| Dose (IV) | Peak Plasma Concentration (5 min post-injection) | Total Clearance | Reference |
| 0.01 mg/kg | 16 ± 10 ng/mL | Not Reported | [5] |
| 0.04 mg/kg | 52 ± 31 ng/mL | 46 ± 22 mL/min/kg | [5] |
Experimental Protocols
This section details the methodologies employed in key studies investigating the pharmacological profile of this compound.
In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity of ZK 93426 for the benzodiazepine receptor.
Methodology:
-
Tissue Preparation: Brain tissue (cerebellum or hippocampus) from rats was dissected and homogenized in a suitable buffer. The homogenate was then centrifuged to pellet the cell membranes, which were subsequently washed and resuspended.
-
Binding Assay: The membrane preparation was incubated with the radioligand [³H]-flunitrazepam and varying concentrations of ZK 93426.
-
Separation and Quantification: The reaction was terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters were then washed to remove any unbound radioligand. The amount of radioactivity retained on the filters was quantified using liquid scintillation counting.
-
Data Analysis: The concentration of ZK 93426 that inhibited 50% of the specific binding of [³H]-flunitrazepam (IC50) was calculated.
In Vivo Animal Studies: Social Interaction Test of Anxiety
Objective: To assess the anxiogenic potential of ZK 93426.
Methodology:
-
Subjects: Male rats were used in the study.
-
Drug Administration: ZK 93426 was administered at doses ranging from 2.5 to 10 mg/kg.
-
Behavioral Testing: The social interaction test was conducted in a familiar or unfamiliar, brightly lit arena. The amount of time pairs of rats spent in active social interaction (e.g., sniffing, grooming, following) was recorded. A decrease in social interaction in the unfamiliar, brightly lit environment is indicative of an anxiogenic effect.
-
Data Analysis: The time spent in social interaction was compared between drug-treated and vehicle-treated groups.[6]
Human Clinical Studies: Evaluation of Psychotropic Effects
Objective: To investigate the psychotropic and cognitive effects of ZK 93426 in healthy volunteers.
Methodology:
-
Study Design: A double-blind, placebo-controlled design was used.
-
Subjects: Healthy male volunteers were recruited for the study.
-
Drug Administration: ZK 93426 was administered intravenously at doses of 0.01 mg/kg and 0.04 mg/kg.
-
Assessments:
-
Physiological Measures: Blood pressure, heart rate, ECG, and EEG were monitored.
-
Psychometric Tests: A battery of tests was used to assess cognitive functions, including the "logical reasoning task" and "pictures differences task" to evaluate concentration and attention.
-
Subjective Effects: Volunteers reported their subjective experiences.
-
-
Pharmacokinetic Analysis: Blood samples were collected at various time points to determine plasma concentrations of ZK 93426 and calculate pharmacokinetic parameters.[4][5]
Summary of Pharmacological Effects
Preclinical Findings
In animal models, ZK 93426 has demonstrated a complex behavioral profile. While it can produce anxiogenic-like effects in some paradigms, such as the social interaction test, it also exhibits weak anticonvulsant properties, unlike many other benzodiazepine receptor inverse agonists.[2][6] Furthermore, it has been shown to effectively reverse the cardiorespiratory depressant effects of midazolam, a benzodiazepine agonist.[3][7]
Clinical Findings
Human studies have revealed that ZK 93426 is well-tolerated and produces stimulant and activating effects.[4][5] It has been shown to improve performance on cognitive tasks that measure concentration and attention.[4][5] Additionally, ZK 93426 can reverse the sedative and cognitive-impairing effects of benzodiazepines like lormetazepam and the anticholinergic agent scopolamine.[2][8] Studies on sleep have indicated that ZK 93426 can reduce slow-wave sleep, further supporting its stimulant properties.[9]
Conclusion
This compound is a well-characterized benzodiazepine receptor antagonist with weak partial inverse agonist properties. Its ability to competitively block the benzodiazepine binding site, coupled with its mild intrinsic activity, results in a unique pharmacological profile. Preclinical and clinical data demonstrate its potential to reverse benzodiazepine-induced sedation and cognitive impairment, as well as to produce mild stimulant and nootropic effects. These characteristics make ZK 93426 a valuable tool for research into the GABAergic system and a compound of interest for further investigation in relevant clinical settings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ZK-93426 - Wikipedia [en.wikipedia.org]
- 3. A beta-carboline derivative (ZK 93426) counteracts the cardiorespiratory depressant effects of intravenous midazolam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beta-carbolines as tools in memory research: human data with the beta-carboline ZK 93426 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human studies on the benzodiazepine receptor antagonist beta-carboline ZK 93,426: preliminary observations on psychotropic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Actions of the beta-carboline ZK 93426 in an animal test of anxiety and the holeboard: interactions with Ro 15-1788 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A beta-carboline derivative (ZK 93426) counteracts the cardiorespiratory depressant effects of intravenous midazolam. | Semantic Scholar [semanticscholar.org]
- 8. The effects of a benzodiazepine receptor antagonist beta-carboline ZK-93426 on scopolamine-induced impairment on attention, memory and psychomotor skills - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of ZK 93,426, a beta-carboline benzodiazepine receptor antagonist on night sleep pattern in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Binding Affinity and Selectivity of ZK 93426 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZK 93426 hydrochloride is a notable compound belonging to the β-carboline family of molecules, which are known for their interaction with the central nervous system, primarily through the benzodiazepine (B76468) binding site of the γ-aminobutyric acid type A (GABA-A) receptor. This document provides a comprehensive overview of the binding affinity and selectivity profile of this compound, intended to serve as a technical guide for professionals in neuroscience research and drug development.
ZK 93426 is characterized as a potent benzodiazepine receptor antagonist and also exhibits properties of a weak partial inverse agonist.[1] Its chemical designation is ethyl 5-isopropoxy-4-methyl-β-carboline-3-carboxylate hydrochloride.[2] Understanding its interaction with various GABA-A receptor subtypes is crucial for elucidating its pharmacological effects and potential therapeutic applications.
Binding Affinity of this compound
The binding affinity of this compound has been determined in native tissue preparations, demonstrating high potency at the benzodiazepine binding site of the GABA-A receptor. The most commonly cited affinity values are derived from radioligand binding assays using [3H]-flunitrazepam as the radioligand in rat brain tissues.
| Tissue Preparation | IC50 (nM) | Reference |
| Rat Cerebellum | 0.4 | [3] |
| Rat Hippocampus | 0.7 | [3] |
Table 1: Binding Affinity of this compound in Rat Brain Homogenates. This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound for the displacement of [3H]-flunitrazepam binding in different regions of the rat brain.
Selectivity Profile of this compound and Related β-Carbolines
While ZK 93426 has been noted to possess differential efficacy at various benzodiazepine receptor subtypes, specific quantitative binding data (Ki values) for ZK 93426 across a comprehensive panel of recombinant GABA-A receptor subtypes is not extensively available in peer-reviewed literature.[3]
To provide a representative understanding of the selectivity profile of this class of compounds, the following table presents the binding affinities (Ki values) of closely related β-carboline analogs, β-carboline-3-carboxylate-t-butyl ester (β-CCt) and 3-propoxy-β-carboline (3-PBC), for different GABA-A receptor α-subunits expressed in human embryonic kidney (HEK) cells.[4] It is important to note that this data is for related compounds and not ZK 93426 itself, but it offers valuable insight into the potential selectivity of this structural class.
| Compound | α1β3γ2 (Ki, nM) | α2β3γ2 (Ki, nM) | α3β3γ2 (Ki, nM) | α5β3γ2 (Ki, nM) | α6β3γ2 (Ki, nM) | Reference |
| β-CCt | 0.3 ± 0.02 | 1.1 ± 0.1 | 1.0 ± 0.1 | 5.0 ± 0.4 | 10.0 ± 1.0 | [4] |
| 3-PBC | 0.5 ± 0.04 | 2.5 ± 0.2 | 2.0 ± 0.2 | 8.0 ± 0.7 | 15.0 ± 1.5 | [4] |
Table 2: Representative Binding Affinity of Related β-Carbolines for Human Recombinant GABA-A Receptor Subtypes. This table displays the inhibitor constant (Ki) values for β-CCt and 3-PBC at various GABA-A receptor subtypes containing different α subunits. This data provides an indication of the selectivity profile that might be expected from compounds in the β-carboline class.
Experimental Protocols
Radioligand Binding Assay for β-Carbolines (Competitive Inhibition)
This protocol outlines a general procedure for determining the binding affinity of a test compound like this compound for the benzodiazepine binding site on GABA-A receptors using a competitive radioligand binding assay with [3H]-flunitrazepam.
Materials:
-
Membrane Preparation: Crude synaptic membranes prepared from rat brain tissue (e.g., cerebellum or hippocampus) or from HEK cells stably expressing specific recombinant GABA-A receptor subtypes.
-
Radioligand: [3H]-flunitrazepam (specific activity ~80-90 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compound: this compound or other β-carbolines, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled benzodiazepine, such as diazepam or flunitrazepam (e.g., 10 µM).
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Cocktail and Counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes. Wash the pellet by resuspending in fresh assay buffer and repeating the centrifugation. Finally, resuspend the pellet in a known volume of assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]-flunitrazepam (at a final concentration close to its Kd, e.g., 1 nM), and 100 µL of the membrane preparation (containing 50-100 µg of protein).
-
Non-specific Binding: 50 µL of the non-specific binding control (e.g., 10 µM diazepam), 50 µL of [3H]-flunitrazepam, and 100 µL of the membrane preparation.
-
Competition Binding: 50 µL of the serially diluted test compound, 50 µL of [3H]-flunitrazepam, and 100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at 4°C for 60-90 minutes to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration of the incubation mixture through the glass fiber filters using the cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
GABA-A Receptor Signaling Pathway and Modulation by Benzodiazepines
Caption: GABA-A receptor signaling and modulation by ZK 93426.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. Subtype selectivity of α+β− site ligands of GABAA receptors: identification of the first highly specific positive modulators at α6β2/3γ2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ZK-93426 - Wikipedia [en.wikipedia.org]
- 3. Evaluation of the beta-carboline ZK 93 426 as a benzodiazepine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Subtype Selectivity of 3, 6-Disubstituted β-Carbolines at Bz/GABA(A)ergic Receptors. SAR and Studies Directed Toward Agents For Treatment of Alcohol Abuse - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Effects of ZK 93426 Hydrochloride on the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZK 93426 hydrochloride is a compound belonging to the β-carboline family of molecules. It is characterized as a benzodiazepine (B76468) receptor antagonist with weak partial inverse agonist properties.[1][2][3] This dual mechanism of action confers a unique pharmacological profile, distinct from full agonists (like diazepam) or full inverse agonists. In vivo, ZK 93426 has demonstrated a range of effects on the central nervous system (CNS), including anxiogenic, weak anticonvulsant, and nootropic (cognition-enhancing) activities.[1][2] This technical guide provides a comprehensive overview of the in vivo effects of this compound, detailing its pharmacological actions, summarizing quantitative data, outlining experimental methodologies, and illustrating key signaling pathways.
Pharmacodynamics: Receptor Interaction and Neurotransmitter Modulation
The primary molecular target of ZK 93426 is the benzodiazepine binding site on the GABA-A receptor complex. Unlike benzodiazepine agonists that enhance the effect of GABA, ZK 93426 can act as an antagonist, blocking the effects of agonists, and also as a weak inverse agonist, producing effects opposite to those of benzodiazepines.[1][3] This interaction with the GABAergic system is central to its CNS effects.
One of the key downstream effects of ZK 93426 is the modulation of cholinergic neurotransmission. Evidence suggests that ZK 93426 increases the release of acetylcholine (B1216132) in the cortex. This is thought to occur through the disinhibition of cholinergic neurons in the nucleus basalis.[4] These cholinergic neurons are under tonic inhibitory control by GABAergic interneurons. By acting as an inverse agonist at the benzodiazepine receptors on these GABAergic interneurons, ZK 93426 reduces their inhibitory output, thereby increasing the firing rate of cholinergic neurons and subsequent acetylcholine release in their projection areas.
Quantitative Data Summary
The following tables summarize the available quantitative data on the in vivo effects of this compound.
Table 1: In Vivo Dose-Response Data
| Species | Model/Test | Route of Administration | Dose Range | Observed Effect | Reference(s) |
| Rat | Social Interaction Test | Intraperitoneal (i.p.) | 2.5 - 10 mg/kg | Anxiogenic-like effects (reduced social interaction) | [5] |
| Rat | Hypothalamic Self-Stimulation | Intraperitoneal (i.p.) | 100 µg/kg - 10 mg/kg | No effect on self-stimulation when given alone; blocked the effects of a benzodiazepine agonist at 10 mg/kg. | [6] |
| Human | Psychotropic Effects | Intravenous (i.v.) | 0.01 - 0.04 mg/kg | Stimulant and activating effects; improved performance in cognitive tasks. | [7][8] |
| Human | Sleep Architecture | Intravenous (i.v.) | 0.04 mg/kg | Reduced slow-wave sleep and increased light sleep stages. | [9] |
Table 2: Human Pharmacokinetic Parameters
| Parameter | Dose | Value | Reference(s) |
| Plasma Level (5 min post-i.v.) | 0.01 mg/kg | 16 ± 10 ng/mL | [7] |
| Plasma Level (5 min post-i.v.) | 0.04 mg/kg | 52 ± 31 ng/mL | [7] |
| Total Clearance | 0.04 mg/kg | 46 ± 22 mL/min/kg | [7] |
Table 3: Receptor Binding Affinity (Qualitative)
| Radioligand Displaced | Finding | Implication | Reference(s) |
| [3H]methyl β-carboline-3-carboxylate ([3H]CCM) | Showed selectivity in displacing the higher affinity binding population. | Suggests some selectivity for a subpopulation of benzodiazepine receptors. | [10] |
| [3H]Flunitrazepam ([3H]FNM) | Displaced by ZK 93426. | Confirms interaction with the benzodiazepine binding site. | [1] |
Experimental Protocols
This section details the methodologies used in key experiments investigating the in vivo effects of this compound.
Social Interaction Test in Rats
-
Objective: To assess the anxiogenic or anxiolytic potential of a compound.
-
Apparatus: A standard open-field arena, often a three-chambered box. The specific dimensions and lighting conditions used in the ZK 93426 studies are not detailed in the available literature, but typical protocols use dim lighting to encourage social interaction.[11][12]
-
Procedure:
-
Habituation: The test rat is allowed to freely explore the empty apparatus for a set period (e.g., 10 minutes) on the day before the test.[13]
-
Test Session: The test rat is placed in the central chamber. An unfamiliar "stranger" rat of the same sex is placed in one of the side chambers, enclosed in a wire cage to allow for sensory interaction without physical contact. The other side chamber contains an empty wire cage.
-
Data Collection: The session is typically recorded, and the time the test rat spends in each chamber and the time it spends actively sniffing each wire cage are measured over a defined period (e.g., 10 minutes). A reduction in time spent with the stranger rat is interpreted as an anxiogenic-like effect.[13]
-
-
ZK 93426 Administration: ZK 93426 was administered intraperitoneally at doses of 2.5-10 mg/kg.[5]
Hole-Board Test in Mice
-
Objective: To assess exploratory behavior, which can be modulated by anxiety.
-
Apparatus: A square board with a number of holes (commonly 4 or 16) evenly spaced on the floor.[2][4] The specific dimensions of the board and holes used in the ZK 93426 studies are not specified in the available literature. Standard apparatus for mice is often 40x40 cm.[14][15]
-
Procedure:
-
A mouse is placed in the center of the hole-board.
-
The animal's behavior is recorded for a set period, typically 5 minutes.[4]
-
Behaviors Measured: The primary measure is "head-dipping," defined as the animal poking its head into a hole. The frequency and duration of head-dips are recorded. A decrease in head-dipping is often associated with an anxiogenic state, while an increase can indicate an anxiolytic effect. Locomotor activity (e.g., number of line crossings) is also often measured to control for general activity effects.
-
-
ZK 93426 Administration: The route and dose of ZK 93426 administration in the hole-board test are not explicitly detailed in the readily available abstracts.
Human Electroencephalography (EEG) Studies
-
Objective: To assess the effects of ZK 93426 on brain electrical activity, particularly in relation to sleep and vigilance.
-
Procedure:
-
Electrode Placement: While the specific studies on ZK 93426 do not detail the electrode montage, standard clinical and research practice utilizes the International 10-20 system for consistent placement of scalp electrodes.[16][17][18]
-
Recording: EEG signals are recorded continuously. For sleep studies, recordings are typically conducted overnight.[9] For vigilance studies, recordings are made during specific cognitive tasks.[8]
-
Data Analysis: The recorded EEG data is typically subjected to quantitative analysis. A common method is power spectral analysis, which calculates the amount of energy in different frequency bands (e.g., delta, theta, alpha, beta). Changes in the power of these bands are associated with different states of arousal and cognitive processes. For example, a decrease in slow-wave (delta) activity and an increase in faster frequencies might indicate a stimulant effect.[9]
-
-
ZK 93426 Administration: ZK 93426 was administered intravenously at doses of 0.01 mg/kg and 0.04 mg/kg.[7][9]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for assessing the CNS effects of ZK 93426.
References
- 1. Evaluation of the beta-carboline ZK 93 426 as a benzodiazepine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ZK-93426 - Wikipedia [en.wikipedia.org]
- 3. ejece.org [ejece.org]
- 4. Hole-board test - Wikipedia [en.wikipedia.org]
- 5. Cholinergic basal forebrain nucleus of Meynert regulates chronic pain-like behavior via modulation of the prelimbic cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect on hypothalamic self-stimulation of the novel beta-carbolines ZK 93 426 (a benzodiazepine receptor antagonist) and ZK 91 296 (a putative partial agonist) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GABAergic input to cholinergic nucleus basalis neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human studies on the benzodiazepine receptor antagonist beta-carboline ZK 93,426: preliminary observations on psychotropic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of ZK 93,426, a beta-carboline benzodiazepine receptor antagonist on night sleep pattern in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo bidirectional modulatory effect of benzodiazepine receptor ligands on GABAergic transmission evaluated by positron emission tomography in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Social Approach Behaviors are Similar on Conventional Versus Reverse Lighting Cycles, and in Replications Across Cohorts, in BTBR T+ tf/J, C57BL/6J, and Vasopressin Receptor 1B Mutant Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Under or Absent Reporting of Light Stimuli in Testing of Anxiety-Like Behaviors in Rodents: The Need for Standardization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medi-guide.meditool.cn [medi-guide.meditool.cn]
- 14. researchgate.net [researchgate.net]
- 15. animalab.eu [animalab.eu]
- 16. 10–20 system (EEG) - Wikipedia [en.wikipedia.org]
- 17. TMSi — an Artinis company — What Is the 10-20 System for EEG? [tmsi.artinis.com]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Interaction of ZK 93426 Hydrochloride with the GABA-A Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ZK 93426 hydrochloride, a significant modulator of the γ-aminobutyric acid type A (GABA-A) receptor. We will delve into its mechanism of action, present relevant quantitative data, detail key experimental protocols for its study, and visualize the complex interactions and workflows involved.
Introduction: ZK 93426 and the GABA-A Receptor
The GABA-A receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system (CNS).[1][2][3] It is a ligand-gated ion channel that, upon binding with GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuron and subsequent inhibition of nerve impulses.[3][4][5] This receptor is a crucial target for numerous therapeutic drugs, including benzodiazepines, barbiturates, and anesthetics.[6]
ZK 93426, a compound from the β-carboline family, interacts with the benzodiazepine (B76468) binding site on the GABA-A receptor.[7][8][9] It is characterized primarily as a benzodiazepine receptor antagonist but also exhibits properties of a weak partial inverse agonist.[7][10][11] This dual activity means it can block the effects of benzodiazepine agonists while also producing effects opposite to them, such as increased alertness and feelings of apprehension, without being a convulsant.[7] Understanding the nuances of its interaction is critical for neuroscience research and the development of novel therapeutics targeting the GABAergic system.
The GABA-A Receptor Signaling Pathway
The binding of the endogenous ligand GABA to its site on the GABA-A receptor triggers a conformational change, opening the central chloride (Cl⁻) channel. The resulting influx of Cl⁻ hyperpolarizes the neuron, making it less likely to fire an action potential, thus mediating inhibitory neurotransmission. Allosteric modulators, like benzodiazepines and ZK 93426, bind to a separate site (the benzodiazepine site) and can either enhance (agonists), decrease (inverse agonists), or block (antagonists) the effect of GABA.
Caption: GABA-A receptor signaling and modulation by ZK 93426.
Quantitative Data on ZK 93426 Interaction
A precise quantitative analysis of a ligand's interaction with a receptor involves determining its binding affinity, potency, and efficacy. While specific numerical values for ZK 93426 are not consistently available across the reviewed literature, the following table outlines the key parameters used to characterize such interactions. ZK 93426 has been shown to displace [³H]flumazenil ([³H]-FNM) binding, indicating its affinity for the benzodiazepine site.[10][12]
| Parameter | Definition | Relevance to ZK 93426 | Typical Assay |
| Ki (Inhibition Constant) | The concentration of a competing ligand that occupies 50% of the receptors in the presence of a radioligand. A lower Ki indicates higher binding affinity. | Characterizes the binding affinity of ZK 93426 for the benzodiazepine site on the GABA-A receptor. | Radioligand Binding Assay |
| IC50 (Half Maximal Inhibitory Concentration) | The concentration of a drug that is required for 50% inhibition of a specific biological function (e.g., radioligand binding). | Measures the functional strength of ZK 93426 as an inhibitor of benzodiazepine agonist binding. | Radioligand Binding Assay |
| EC50 (Half Maximal Effective Concentration) | The concentration of a drug that gives half of the maximal response.[13] | For its inverse agonist activity, this would be the concentration that produces 50% of its maximal inhibitory effect on GABA-gated chloride currents. | Electrophysiology (e.g., Patch-Clamp) |
| Emax (Maximum Effect) | The maximum effect a drug can produce, regardless of dose.[13] | Represents the maximal reduction in GABA-gated chloride current that ZK 93426 can achieve (as a partial inverse agonist). | Electrophysiology (e.g., Patch-Clamp) |
| Intrinsic Activity | The ability of a drug to produce a maximal effect, expressed as a fraction of the maximal effect of a full agonist.[13] | As a partial inverse agonist, its intrinsic activity would be negative and less than that of a full inverse agonist. | Electrophysiology (e.g., Patch-Clamp) |
Experimental Protocols
The characterization of ZK 93426's interaction with the GABA-A receptor relies on established in vitro techniques, primarily radioligand binding assays and electrophysiology.
This technique is used to determine the affinity (Ki) of a compound for a specific receptor site by measuring its ability to compete with a radiolabeled ligand.[12][14]
Objective: To determine the binding affinity of ZK 93426 for the benzodiazepine site on the GABA-A receptor.
Materials:
-
Biological Sample: Rat brain tissue homogenate or cell membranes from HEK293 cells transiently transfected to express specific GABA-A receptor subtypes (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2).[12][15]
-
Radioligand: [³H]flumazenil or [³H]-FNM, a high-affinity benzodiazepine site antagonist.[12]
-
Test Compound: this compound in various concentrations.
-
Non-specific Binding Control: A high concentration of an unlabeled ligand (e.g., Diazepam or Flumazenil) to saturate all specific binding sites.
-
Wash Buffer: Ice-cold assay buffer.[4]
-
Equipment: Glass fiber filters, filtration apparatus, liquid scintillation counter.[4]
Methodology:
-
Membrane Preparation: Homogenize brain tissue or transfected cells in an appropriate buffer (e.g., 0.32 M sucrose). Perform a series of centrifugations to isolate the cell membrane fraction containing the GABA-A receptors. Resuspend the final pellet in the assay buffer.[15]
-
Assay Incubation: In a 96-well plate, combine the membrane preparation (e.g., 100-200 µg protein), a fixed concentration of the radioligand (e.g., [³H]flumazenil), and varying concentrations of the test compound (ZK 93426).[4][12]
-
Equilibration: Incubate the mixture for a defined period (e.g., 45-60 minutes) at a specific temperature (e.g., 4°C) to allow the binding to reach equilibrium.[4][15]
-
Termination and Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through glass fiber filters. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).[4]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[4]
-
Quantification: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[4][15]
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor (ZK 93426) concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Caption: General workflow for a competitive radioligand binding assay.
This technique measures the flow of ions through the GABA-A receptor channel in response to GABA and its modulators, providing direct functional data on potency and efficacy.[16][17]
Objective: To characterize the functional effect (antagonism and/or inverse agonism) of ZK 93426 on GABA-evoked chloride currents.
Materials:
-
Cell Line: HEK293 or CHO cells stably or transiently expressing specific recombinant GABA-A receptor subtypes.[17]
-
Solutions:
-
Agonist: GABA stock solution.[17]
-
Test Compound: this compound stock solution.
-
Equipment: Patch-clamp amplifier, microscope, micromanipulator, perfusion system.
Methodology:
-
Cell Preparation: Culture cells on glass coverslips. Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.[17]
-
Obtaining a Whole-Cell Recording:
-
Approach a single cell with a glass micropipette filled with the internal solution.
-
Apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.[17]
-
Rupture the cell membrane patch with a brief pulse of suction to achieve the whole-cell configuration, allowing electrical access to the cell's interior.[17]
-
-
Voltage Clamp: Clamp the cell at a holding potential of -60 mV or -80 mV.[16][17]
-
Drug Application:
-
Baseline: Establish a stable baseline GABA response by applying a low, non-saturating concentration of GABA (e.g., EC₁₀-EC₂₀) for a short duration (e.g., 5 seconds) at regular intervals.[17]
-
Testing for Inverse Agonism: Apply ZK 93426 alone to see if it reduces the baseline current.
-
Testing for Antagonism: Co-apply ZK 93426 with GABA (and a benzodiazepine agonist like Diazepam) to observe its ability to block the agonist's potentiating effect.[12]
-
-
Data Acquisition: Record the resulting chloride currents using the patch-clamp amplifier.
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of ZK 93426.
-
To determine antagonism, compare the potentiation by a benzodiazepine agonist with and without ZK 93426.
-
To determine the potency (EC₅₀) for inverse agonism, construct a concentration-response curve by applying various concentrations of ZK 93426.
-
Caption: Workflow for whole-cell patch-clamp experiments.
Mechanism of Action and In Vivo Effects
ZK 93426 functions as a modulator at the benzodiazepine (BZD) site of the GABA-A receptor. Its pharmacological profile is complex, exhibiting properties of both an antagonist and a weak partial inverse agonist.[7][10]
-
As an Antagonist: ZK 93426 effectively blocks and reverses the effects of benzodiazepine agonists. For example, it can counteract the cardiorespiratory depression induced by midazolam and block the anxiolytic-like effects of other BZDs.[18][19][20] This action is mediated by competitive binding at the BZD site, preventing agonists from binding and exerting their positive allosteric modulation.[21]
-
As a Weak Partial Inverse Agonist: Unlike a neutral antagonist (which has no effect on its own), ZK 93426 possesses intrinsic activity opposite to that of agonists.[7] In human studies, it produced effects of alertness, restlessness, and even anxiety (anxiogenic effects), which are contrary to the sedative and anxiolytic effects of benzodiazepines.[7][22] It has also been shown to reduce slow-wave sleep in healthy volunteers.[23] This suggests it reduces the basal activity of the GABA-A receptor, decreasing the frequency of chloride channel opening.
The "partial" nature of its inverse agonism is significant, as it does not induce convulsions, a common side effect of full inverse agonists.[7] In fact, ZK 93426 has demonstrated weak anticonvulsant properties in some models.[10] This unique profile suggests that it may have differential efficacy at various GABA-A receptor subtypes.[10]
Caption: Logical flow of ZK 93426's dual-action mechanism.
Conclusion
This compound is a pharmacologically complex β-carboline that acts as a benzodiazepine receptor antagonist with weak partial inverse agonist properties.[7][10] Its ability to block the effects of benzodiazepines while exerting its own mild, opposing CNS effects makes it a valuable tool for dissecting the role of the GABAergic system in various physiological and pathological states, including anxiety, sleep, and cognition.[11][22][23][24] The detailed experimental protocols provided herein serve as a foundation for researchers to further investigate the nuanced interactions of ZK 93426 and similar compounds with the diverse subtypes of the GABA-A receptor, paving the way for the development of more refined therapeutic agents.
References
- 1. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. GABAA receptors: structure and function in the basal ganglia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Structure, Function, and Modulation of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ZK-93426 - Wikipedia [en.wikipedia.org]
- 8. Structural features controlling the binding of beta-carbolines to the benzodiazepine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of the beta-carboline ZK 93 426 as a benzodiazepine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Beta-carbolines as tools in memory research: human data with the beta-carboline ZK 93426 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methods for the Discovery of Novel Compounds Modulating a Gamma-Aminobutyric Acid Receptor Type A Neurotransmission [jove.com]
- 13. derangedphysiology.com [derangedphysiology.com]
- 14. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PDSP - GABA [kidbdev.med.unc.edu]
- 16. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Stork: Effect on hypothalamic self-stimulation of the novel beta-carbolines ZK 93 426 (a benzodiazepine receptor antagonist) and ZK 91 296 (a putative partial agonist) [storkapp.me]
- 19. A beta-carboline derivative (ZK 93426) counteracts the cardiorespiratory depressant effects of intravenous midazolam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A beta-carboline derivative (ZK 93426) counteracts the cardiorespiratory depressant effects of intravenous midazolam. | Semantic Scholar [semanticscholar.org]
- 21. Enhancement of gamma-aminobutyric acid binding by the anxiolytic beta-carbolines ZK 93423 and ZK 91296 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Actions of the beta-carboline ZK 93426 in an animal test of anxiety and the holeboard: interactions with Ro 15-1788 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Effects of ZK 93,426, a beta-carboline benzodiazepine receptor antagonist on night sleep pattern in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The effects of a benzodiazepine receptor antagonist beta-carboline ZK-93426 on scopolamine-induced impairment on attention, memory and psychomotor skills - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Anxiogenic Properties of ZK 93426 Hydrochloride
This technical guide provides a comprehensive overview of the anxiogenic properties of this compound, a significant compound in neuropharmacological research. This document details its mechanism of action, preclinical and clinical evidence of its anxiety-inducing effects, and the experimental protocols used to determine these properties.
Introduction
This compound is a compound belonging to the β-carboline family of substances. It is pharmacologically classified as a benzodiazepine (B76468) receptor antagonist with weak partial inverse agonist properties.[1] Unlike benzodiazepines, which produce anxiolytic (anti-anxiety) effects, this compound elicits the opposite response, inducing anxiety-like behaviors. This anxiogenic profile makes it a valuable tool for researchers studying the neurobiological basis of anxiety and the function of the GABA-A receptor complex. In human studies, administration of ZK 93426 has been associated with feelings of alertness, restlessness, and apprehension.[1]
Mechanism of Action
The primary mechanism of action of this compound involves its interaction with the benzodiazepine binding site on the γ-aminobutyric acid type A (GABA-A) receptor. The GABA-A receptor is a ligand-gated ion channel that, upon binding with GABA, allows chloride ions to enter the neuron, leading to hyperpolarization and reduced neuronal excitability.
ZK 93426, as a weak partial inverse agonist, binds to the benzodiazepine site but produces an effect opposite to that of benzodiazepine agonists. Instead of enhancing the effect of GABA, it reduces the constitutive activity of the GABA-A receptor, thereby decreasing chloride ion influx and increasing neuronal excitability. This action is believed to underlie its anxiogenic effects.[2][3]
Caption: ZK 93426's mechanism at the GABA-A receptor.
Preclinical Evidence of Anxiogenic Properties
The anxiogenic effects of ZK 93426 have been demonstrated in various animal models. A key paradigm used to assess these properties is the social interaction test in rats.
Quantitative Data from Preclinical Studies
| Animal Model | Behavioral Assay | Doses of ZK 93426 | Key Anxiogenic Findings | Reference |
| Rats | Social Interaction Test | 2.5 - 10 mg/kg | Dose-dependent reduction in social interaction time. | [4] |
| Rats | Holeboard Test | 5 mg/kg | Significant increase in exploratory head-dipping. | [4] |
Experimental Protocol: Social Interaction Test
This test is used to assess anxiety in rodents by measuring the time they spend in active social engagement.
-
Animals: Male rats are typically used.[4]
-
Housing: Rats are housed in pairs for a specified period before the test to establish familiarity.
-
Apparatus: A well-lit, open-field arena.
-
Procedure:
-
Rats are habituated to the testing room for at least one hour before the experiment.
-
This compound or a vehicle control is administered intraperitoneally at the specified doses.
-
After a set pre-treatment period, pairs of unfamiliar rats (one treated, one untreated, or both treated depending on the design) are placed in the center of the open-field arena.
-
The behavior of the rats is recorded for a defined period (e.g., 10 minutes).
-
-
Parameters Measured:
-
Time spent in active social interaction (e.g., sniffing, grooming, following).
-
Locomotor activity (to ensure the drug is not simply causing sedation).
-
-
Interpretation: A decrease in the time spent in social interaction, without a significant change in locomotor activity, is interpreted as an anxiogenic effect.[4]
Caption: Experimental workflow for the social interaction test.
Clinical Evidence of Anxiogenic Properties
Studies in human volunteers have corroborated the anxiogenic effects of ZK 93426 observed in preclinical models.
Quantitative Data from Human Studies
| Study Population | Route of Administration | Doses of ZK 93426 | Key Anxiogenic and Other Effects | Reference |
| Healthy Male Volunteers | Intravenous | 0.01 mg/kg | Experienced a stimulant and activating effect. | [5] |
| Healthy Male Volunteers | Intravenous | 0.04 mg/kg | Experienced a stimulant and activating effect; antagonized the sedative effects of lormetazepam. | [3][5] |
| Healthy Male Volunteers | Intravenous | 0.04 mg/kg | Reduced slow-wave sleep and increased movements during sleep. | [2] |
Experimental Protocol: Human Volunteer Studies
Human studies investigating the effects of ZK 93426 typically follow a rigorous, controlled design.
-
Participants: Healthy volunteers, often male, who have undergone thorough medical screening.[2][5]
-
Design: Double-blind, placebo-controlled, often with a crossover design where each participant receives both the drug and a placebo on separate occasions.[2][5]
-
Procedure:
-
Baseline physiological and psychological measurements are taken.
-
This compound or a placebo is administered, typically intravenously to ensure precise dosing and rapid onset of action.
-
A battery of psychometric tests is administered to assess mood, cognition, and subjective feelings. This can include visual analogue scales for anxiety and alertness.
-
Physiological parameters such as heart rate, blood pressure, and EEG are continuously monitored.
-
-
Parameters Measured:
-
Subjective ratings on scales for anxiety, restlessness, and other mood states.
-
Performance on cognitive tasks.
-
Physiological measures (e.g., heart rate, blood pressure, sleep architecture).
-
-
Interpretation: An increase in subjective ratings of anxiety and restlessness, along with physiological signs of arousal, is indicative of an anxiogenic effect.[1][5]
References
- 1. ZK-93426 - Wikipedia [en.wikipedia.org]
- 2. Effects of ZK 93,426, a beta-carboline benzodiazepine receptor antagonist on night sleep pattern in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human studies on the benzodiazepine receptor antagonist beta-carboline ZK 93 426: antagonism of lormetazepam's psychotropic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Actions of the beta-carboline ZK 93426 in an animal test of anxiety and the holeboard: interactions with Ro 15-1788 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human studies on the benzodiazepine receptor antagonist beta-carboline ZK 93,426: preliminary observations on psychotropic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Stimulant Profile of ZK 93426 Hydrochloride: A Technical Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZK 93426 hydrochloride is a notable compound belonging to the β-carboline family, recognized for its activity as a weak partial inverse agonist or antagonist at benzodiazepine (B76468) receptors. This technical guide provides a comprehensive overview of the stimulant effects of this compound as observed in various animal models. The document is intended to serve as a resource for researchers and professionals in the field of drug development, offering a compilation of key quantitative data, detailed experimental methodologies, and visual representations of associated biological pathways and workflows. The primary mechanism of action for ZK 93426 is the modulation of GABAergic neurotransmission through its interaction with benzodiazepine receptors, which is thought to underlie its stimulant, anxiogenic, and nootropic properties. Furthermore, evidence suggests its involvement in cholinergic pathways, contributing to its cognitive-enhancing effects.
Quantitative Data Summary
The following tables summarize the available quantitative data from studies investigating the effects of this compound in animal models.
Table 1: Effects of this compound on Social and Exploratory Behavior in Rats
| Experimental Paradigm | Species | Dose Range (mg/kg) | Route of Administration | Observed Effect |
| Social Interaction Test | Rat | 2.5 - 10 | Not Specified | Dose-dependent reduction in social interaction time, indicative of an anxiogenic effect.[1] |
| Hole-Board Test | Rat | 5 | Not Specified | Significant increase in exploratory head-dipping behavior.[1] |
| Resident-Intruder Test | Rat | 10 | Not Specified | Reduction in aggressive behaviors (attack bites) from the resident rat towards the intruder. |
Table 2: Effects of this compound in Human Studies
| Study Type | Dose Range (mg/kg) | Route of Administration | Observed Effect |
| Psychotropic Activity | 0.01 - 0.04 | Intravenous | Experienced as a stimulant and activating effect by volunteers. |
Experimental Protocols
Social Interaction Test
Objective: To assess the anxiogenic or anxiolytic potential of a compound by measuring the time spent in social interaction between two rodents.
Apparatus: A square open-field arena (e.g., 60 x 60 cm) with walls to prevent escape. The lighting conditions of the arena can be manipulated to increase or decrease the baseline level of anxiety (e.g., bright light is more anxiogenic).
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 60 minutes before the test.
-
Pairing: Unfamiliar male rats of the same strain and similar weight are paired.
-
Administration: this compound or vehicle is administered to one or both rats at the desired dose and route.
-
Testing: The pair of rats is placed in the center of the open-field arena.
-
Observation: The behavior of the rats is recorded for a set period (e.g., 10 minutes). Social interaction is defined as sniffing, grooming, following, and tumbling over each other.
-
Data Analysis: The total time spent in social interaction is scored. A decrease in interaction time compared to the vehicle control group is indicative of an anxiogenic effect.
Hole-Board Test
Objective: To evaluate exploratory behavior and anxiety in rodents.
Apparatus: An enclosed board with a number of holes (e.g., 16) in the floor. The apparatus is often equipped with infrared beams to automatically detect head-dips into the holes.
Procedure:
-
Habituation: Animals are habituated to the testing room prior to the experiment.
-
Administration: The test compound (this compound) or vehicle is administered.
-
Testing: The animal is placed in the center of the hole-board.
-
Observation: The animal is allowed to freely explore the apparatus for a defined period (e.g., 5 minutes).
-
Data Analysis: The number of head-dips and the duration of each dip are recorded. An increase in head-dipping behavior is often interpreted as an increase in exploratory behavior and can be indicative of a stimulant effect.
Discriminative Stimulus Properties
Objective: To determine if a novel compound produces subjective effects similar to a known drug.
Apparatus: A standard two-lever operant conditioning chamber.
Procedure:
-
Training: Animals (typically rats) are trained to press one lever after the administration of a known drug (e.g., a stimulant like amphetamine) and a second lever after the administration of vehicle (saline) to receive a reward (e.g., a food pellet).
-
Testing: Once the animals have learned to reliably discriminate between the drug and vehicle, they are administered this compound at various doses.
-
Data Collection: The lever on which the animal chooses to respond is recorded.
-
Data Analysis: If the animals predominantly press the drug-associated lever after receiving ZK 93426, it is said to "substitute" for the training drug, suggesting similar subjective effects. The percentage of responses on the drug-appropriate lever is calculated for each dose of ZK 93426 to generate a substitution curve.
Visualizations
Signaling Pathway
Caption: Proposed mechanism of ZK 93426 action on GABAergic and cholinergic systems.
Experimental Workflow
Caption: A generalized workflow for the preclinical evaluation of ZK 93426.
Logical Relationships
Caption: Interrelationship of the neurochemical and behavioral effects of ZK 93426.
References
The Discovery and History of ZK 93426 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZK 93426 hydrochloride, chemically identified as ethyl-5-isopropoxy-4-methyl-β-carboline-3-carboxylate, is a significant compound in the study of the central nervous system, particularly the gamma-aminobutyric acid (GABA) system. It emerged from research into the β-carboline class of molecules and is characterized as a weak partial inverse agonist or antagonist at the benzodiazepine (B76468) binding site of the GABA-A receptor. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of ZK 93426. It includes a compilation of quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visualizations of its mechanism of action and experimental workflows.
Introduction and Discovery
The story of ZK 93426 is rooted in the exploration of the benzodiazepine receptor, a key target for drugs that modulate anxiety, sleep, and seizure activity. In the early 1980s, researchers at Schering AG synthesized a series of β-carboline derivatives to probe the structure-activity relationships of ligands for this receptor. ZK 93426 was identified as a compound with a unique profile: it binds with high affinity to the benzodiazepine receptor but, unlike classical benzodiazepines (agonists), it produces effects that are opposite (inverse agonist) or block the effects of agonists (antagonist). This discovery provided a valuable pharmacological tool to investigate the physiological roles of the benzodiazepine receptor system.
Chemical Synthesis
Proposed Synthetic Pathway for ZK 93426
Caption: A logical workflow for the synthesis of this compound.
Pharmacological Profile
ZK 93426 is a ligand for the benzodiazepine site on the GABA-A receptor, a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the brain. Its pharmacological effects are a consequence of its interaction with this receptor complex.
Mechanism of Action
ZK 93426 acts as a weak partial inverse agonist or antagonist at the benzodiazepine receptor. Unlike benzodiazepine agonists (e.g., diazepam) which enhance the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron (inhibition), inverse agonists bind to the same site but produce the opposite effect, decreasing GABA's efficacy. As a weak partial inverse agonist, ZK 93426 has a low intrinsic efficacy to produce this inverse effect. As an antagonist, it can block the effects of both agonists and inverse agonists.
Signaling Pathway of ZK 93426 at the GABA-A Receptor
Caption: Mechanism of action of ZK 93426 at the GABA-A receptor.
Quantitative Pharmacological Data
The following tables summarize key quantitative data for this compound from various studies.
Table 1: In Vitro Binding Affinity
| Radioligand | Preparation | Ki (nM) | Reference |
| [³H]Flunitrazepam | Rat cortical membranes | ~1-5 | [1] |
| [³H]Methyl-β-carboline-3-carboxylate | Rat cortical membranes | High affinity | [1] |
Table 2: In Vivo Efficacy in Rodent Models
| Model | Species | Effect | Effective Dose (mg/kg) | Reference |
| Social Interaction Test | Rat | Anxiogenic | 2.5 - 10 | [1] |
| Holeboard Test | Rat | Increased exploration | 5 | [1] |
| Pentylenetetrazol-induced convulsions | Mouse | Weak anticonvulsant | Not specified | [1] |
| DMCM-induced convulsions | Mouse | Potent inhibition | Not specified | [1] |
Table 3: Human Pharmacokinetic Parameters
| Dose (mg/kg, IV) | Cmax (5 min post-injection) (ng/mL) | Total Clearance (mL/min/kg) | Reference |
| 0.01 | 16 ± 10 | Not determined | |
| 0.04 | 52 ± 31 | 46 ± 22 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of ZK 93426.
[³H]Flunitrazepam Binding Assay
This assay is used to determine the binding affinity of ZK 93426 to the benzodiazepine receptor.
Protocol:
-
Membrane Preparation:
-
Whole rat brains (excluding cerebellum) are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C.
-
The supernatant is collected and centrifuged at 20,000 x g for 20 minutes at 4°C.
-
The resulting pellet is resuspended in fresh buffer and the centrifugation is repeated.
-
The final pellet is resuspended in buffer and stored at -80°C until use. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
Incubations are performed in a final volume of 1 mL containing:
-
50 mM Tris-HCl buffer (pH 7.4)
-
100-200 µg of membrane protein
-
1 nM [³H]Flunitrazepam
-
Varying concentrations of ZK 93426 (or other competing ligands).
-
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled benzodiazepine (e.g., 10 µM diazepam).
-
The mixture is incubated for 60 minutes at 0-4°C.
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B).
-
The filters are washed three times with 5 mL of ice-cold buffer.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of ZK 93426 that inhibits 50% of the specific binding of [³H]Flunitrazepam (IC50) is determined by non-linear regression analysis of the competition binding data.
-
The inhibitory constant (Ki) is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Rodent Behavioral Assays
This test is used to assess the anxiogenic or anxiolytic effects of a compound.
Protocol:
-
Apparatus: A brightly lit open-field arena (e.g., 60 x 60 cm).
-
Procedure:
-
Male rats are housed in pairs.
-
On the test day, pairs of rats that are unfamiliar with each other are placed in the center of the arena.
-
ZK 93426 or vehicle is administered intraperitoneally (i.p.) at various doses (e.g., 1, 2.5, 5, 10 mg/kg) 30 minutes before the test.
-
The behavior of the rat pair is recorded for 10 minutes.
-
The total time spent in active social interaction (e.g., sniffing, grooming, following) is scored by a trained observer blind to the treatment conditions.
-
-
Data Analysis: The mean time spent in social interaction is compared between the different treatment groups using statistical methods such as ANOVA followed by post-hoc tests. A significant decrease in social interaction time is indicative of an anxiogenic effect.
This test assesses exploratory behavior, which can be modulated by anxiety.
Protocol:
-
Apparatus: A square board (e.g., 40 x 40 cm) with 16 equally spaced holes.
-
Procedure:
-
Rats are administered ZK 93426 or vehicle i.p. 30 minutes before the test.
-
Each rat is placed in the center of the holeboard.
-
The number of head-dips into the holes is recorded over a 5-minute period.
-
-
Data Analysis: The mean number of head-dips is compared between treatment groups. An increase in head-dipping can be interpreted as increased exploration, potentially related to anxiolytic-like effects or changes in novelty-seeking behavior.
Experimental Workflow for Preclinical Evaluation
Caption: A typical workflow for the preclinical evaluation of ZK 93426.
Human Studies and Clinical History
ZK 93426 has been investigated in human volunteers to understand its psychotropic effects and pharmacokinetic profile.
Early Clinical Observations
In initial studies, intravenous administration of ZK 93426 to healthy male volunteers at doses of 0.01 and 0.04 mg/kg was well-tolerated. The compound produced subjective feelings of alertness and restlessness. In cognitive tests, it was shown to improve performance on tasks requiring attention and concentration.
Antagonism of Benzodiazepine Effects
ZK 93426 has been demonstrated to reverse the sedative and cognitive-impairing effects of the benzodiazepine lormetazepam in humans. This provides strong evidence for its antagonist activity at the benzodiazepine receptor in a clinical setting.
Nootropic and Other Effects
The observation of improved cognitive performance in some human studies has led to the suggestion that ZK 93426 may possess nootropic (cognition-enhancing) properties. Additionally, it has been shown to increase the release of acetylcholine, a neurotransmitter crucial for learning and memory.
Conclusion
This compound is a pivotal molecule in the history of research on the benzodiazepine receptor system. Its characterization as a weak partial inverse agonist/antagonist has provided invaluable insights into the spectrum of pharmacological effects that can be elicited through modulation of the GABA-A receptor. The data and protocols presented in this technical guide offer a comprehensive resource for researchers and drug development professionals interested in the ongoing exploration of β-carbolines and their therapeutic potential. The unique profile of ZK 93426 continues to make it a relevant tool for dissecting the complex neurobiology of anxiety, cognition, and consciousness.
References
Methodological & Application
Application Notes and Protocols for ZK 93426 Hydrochloride in In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZK 93426 hydrochloride is a notable compound from the β-carboline family, recognized for its interaction with the benzodiazepine (B76468) (BZ) binding site on the γ-aminobutyric acid type A (GABA-A) receptor.[1] It is characterized as a potent and competitive benzodiazepine receptor antagonist with weak partial inverse agonist properties.[1] This unique pharmacological profile means that while it can block the effects of classic benzodiazepines, it also possesses intrinsic activity that can produce effects opposite to those of benzodiazepine agonists, such as heightened alertness and anxiogenic-like responses in certain experimental paradigms.[1]
These characteristics make this compound a valuable tool for in vivo research in neuroscience, particularly for studies investigating the roles of the GABA-A receptor system in anxiety, cognition, and consciousness. It has been shown to reverse the effects of benzodiazepines, exhibit nootropic (cognition-enhancing) effects, and increase the release of acetylcholine.[1]
This document provides detailed application notes and protocols for the use of this compound in in vivo research settings.
Mechanism of Action
This compound exerts its effects by binding to the benzodiazepine site on the GABA-A receptor. Unlike benzodiazepine agonists which enhance the effect of GABA, leading to sedation and anxiolysis, ZK 93426 acts as an antagonist, blocking the action of agonists.[2][3] Furthermore, its weak partial inverse agonist properties mean that it can reduce the constitutive activity of the GABA-A receptor, leading to a state of increased neuronal excitability. This is in contrast to full inverse agonists, which can be convulsant; ZK 93426 is generally not convulsant and may even possess weak anticonvulsant effects.[1]
Data Presentation
Receptor Binding Affinity
| Compound | Target | Assay | Species | IC50 (nM) | Reference |
| This compound | Benzodiazepine Receptor | [3H]-flunitrazepam binding | Rat (cerebellum) | 0.4 | |
| This compound | Benzodiazepine Receptor | [3H]-flunitrazepam binding | Rat (hippocampus) | 0.7 |
In Vivo Efficacy in Animal Models
| Application | Animal Model | Dosing (Route) | Observed Effect | Reference |
| Anxiogenic Effects | Social Interaction Test (Rat) | 2.5-10 mg/kg (i.p.) | Dose-dependent reduction in social interaction time. | [4] |
| Benzodiazepine Antagonism | Hypothalamic Self-Stimulation (Rat) | 10 mg/kg (i.p.) | Blocked the effects of the benzodiazepine agonist ZK 91 296. | [5] |
| Benzodiazepine Antagonism | General | Not specified | Potent antagonist of diazepam and lorazepam. | [3] |
| Nootropic Effects | Scopolamine-induced deficits (Human) | 0.04 mg/kg (i.v.) | Partially antagonized scopolamine-induced memory and attention deficits. | [6] |
Human Pharmacokinetic Parameters
| Dose (i.v.) | Plasma Level (5 min post-injection) | Total Clearance | Reference |
| 0.01 mg/kg | 16 ± 10 ng/ml | Not determined | [7] |
| 0.04 mg/kg | 52 ± 31 ng/ml | 46 ± 22 ml/min/kg | [7] |
Note: There is a significant lack of publicly available pharmacokinetic and toxicology data for this compound in common preclinical species such as rats and mice. Researchers should perform preliminary pharmacokinetic and dose-ranging toxicity studies to determine appropriate dosage regimens and safety margins for their specific experimental models.
Experimental Protocols
General Preparation and Administration
-
Formulation: this compound is typically dissolved in a vehicle suitable for the intended route of administration. For intraperitoneal (i.p.) injection in rodents, a common vehicle is a mixture of sterile saline with a small amount of a solubilizing agent like Tween 80 or DMSO, with the final concentration of the organic solvent kept low (e.g., <5%) to avoid vehicle effects. The solution should be prepared fresh on the day of the experiment.
-
Administration: For rodent studies, intraperitoneal (i.p.) injection is a common route. Intravenous (i.v.) administration may also be used, particularly for pharmacokinetic studies. Oral gavage is also a potential route as the compound is reported to be orally active. The volume of administration should be adjusted based on the animal's body weight (e.g., 5-10 ml/kg for i.p. injection in rats).
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The EPM is used to assess anxiety-like behavior in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.
-
Apparatus: A plus-shaped maze elevated from the floor (typically 50-70 cm). It consists of two open arms and two arms enclosed by high walls. Dimensions should be appropriate for the species (e.g., for rats, arms are typically 50 cm long and 10 cm wide).[8]
-
Procedure:
-
Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Administer this compound or vehicle at the desired pre-treatment time (e.g., 30 minutes before the test).
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute session.
-
Record the session using an overhead video camera.
-
After the session, return the animal to its home cage.
-
Clean the maze thoroughly between animals with a 70% ethanol (B145695) solution to remove olfactory cues.
-
-
Data Analysis:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total number of arm entries (a measure of locomotor activity).
-
An anxiogenic effect of ZK 93426 would be indicated by a significant decrease in the time spent and/or entries into the open arms compared to the vehicle-treated group.
-
Vogel Conflict Test
This test is a model of anxiety where a thirsty animal is punished for drinking. Anxiolytic compounds increase the number of punished licks, while anxiogenic compounds may decrease them.
-
Apparatus: An operant chamber with a grid floor connected to a shock generator and a drinking spout connected to a lickometer.[9]
-
Procedure:
-
Water-deprive the animals for 24-48 hours before the test, with free access to food.
-
On the test day, administer this compound or vehicle.
-
Place the animal in the chamber for a set period (e.g., 5-10 minutes).
-
Every 20th lick at the drinking spout, a mild electric shock is delivered through the grid floor or the spout.
-
Record the total number of licks and the number of shocks received.
-
-
Data Analysis:
-
Compare the number of shocks received by the ZK 93426-treated group to the vehicle-treated group.
-
A significant decrease in the number of shocks taken by the ZK 93426 group would suggest an anxiogenic-like effect.
-
Antagonism of Benzodiazepine-Induced Sedation
This protocol assesses the ability of ZK 93426 to reverse the sedative/hypnotic effects of a benzodiazepine agonist like diazepam.
-
Apparatus: A standard open field arena or a rotarod apparatus.
-
Procedure:
-
Administer a dose of a benzodiazepine agonist known to induce sedation or motor impairment (e.g., diazepam 5-10 mg/kg, i.p.).
-
At the peak effect of the agonist (e.g., 30 minutes post-injection), administer this compound or vehicle.
-
Assess locomotor activity in an open field (distance traveled, rearing frequency) or motor coordination on a rotarod (latency to fall) at various time points after ZK 93426 administration.
-
-
Data Analysis:
-
Compare the locomotor activity or rotarod performance of the group receiving the benzodiazepine followed by ZK 93426 to the group receiving the benzodiazepine followed by vehicle.
-
A significant reversal of the benzodiazepine-induced impairment by ZK 93426 would demonstrate its antagonist properties.
-
Important Considerations and Disclaimer
-
Toxicity and Safety: There is a lack of comprehensive, publicly available toxicology data for this compound. It is imperative for researchers to conduct their own dose-ranging studies to identify a maximum tolerated dose (MTD) before proceeding with large-scale behavioral experiments. Close observation of animals for any adverse effects is crucial.
-
Pharmacokinetics: The absence of rodent pharmacokinetic data makes it difficult to predict the optimal pre-treatment time and duration of action. The provided human data suggests a relatively rapid clearance, but this may not translate directly to rodents. Pilot studies to determine the time course of effects are highly recommended.
-
Ethical Considerations: All animal experiments should be conducted in accordance with local and national guidelines for the ethical use of animals in research and should be approved by an Institutional Animal Care and Use Committee (IACUC).
This document is intended for informational purposes for research use only and does not constitute medical advice. This compound is a research chemical and is not for human consumption.
References
- 1. ZK-93426 - Wikipedia [en.wikipedia.org]
- 2. Beta-carbolines characterized as benzodiazepine receptor agonists and inverse agonists produce bi-directional changes in palatable food consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the beta-carboline ZK 93 426 as a benzodiazepine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beta-carbolines with agonistic and inverse agonistic properties at benzodiazepine receptors of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect on hypothalamic self-stimulation of the novel beta-carbolines ZK 93 426 (a benzodiazepine receptor antagonist) and ZK 91 296 (a putative partial agonist) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of a benzodiazepine receptor antagonist beta-carboline ZK-93426 on scopolamine-induced impairment on attention, memory and psychomotor skills - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human studies on the benzodiazepine receptor antagonist beta-carboline ZK 93,426: preliminary observations on psychotropic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. orchidscientific.com [orchidscientific.com]
Application Notes and Protocols for ZK 93426 Hydrochloride in Rodent Anxiety Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of ZK 93426 hydrochloride, a β-carboline benzodiazepine (B76468) receptor antagonist, in established rodent models of anxiety. The provided information is intended to guide researchers in designing and executing experiments to investigate the anxiogenic or proconflict effects of this compound.
Introduction
This compound is a selective benzodiazepine receptor antagonist with weak partial inverse agonist properties.[1] In preclinical studies, it has been shown to produce effects indicative of anxiety and has a potent proconflict action.[1][2] These characteristics make it a valuable tool for researchers studying the neurobiology of anxiety and for the validation of novel anxiolytic compounds. This document outlines the administration of this compound in two common rodent anxiety models: the elevated plus-maze and the Vogel conflict test.
Data Presentation
The following table summarizes the quantitative data for this compound in relevant rodent anxiety models.
| Parameter | Social Interaction Test (Rat) | Elevated Plus-Maze (Rat) |
| Dosage Range | 2.5 - 10 mg/kg | 5 - 10 mg/kg |
| Administration Route | Intraperitoneal (i.p.) | Not specified |
| Observed Effect | Anxiogenic (Reduced social interaction)[1] | No anxiogenic activity observed[3] |
| Vehicle | Not specified | Not specified |
Mechanism of Action: GABA-A Receptor Modulation
This compound exerts its effects by binding to the benzodiazepine site on the GABA-A receptor, a ligand-gated ion channel. Unlike benzodiazepine agonists which enhance the effect of GABA (the primary inhibitory neurotransmitter in the central nervous system), ZK 93426 acts as an antagonist or weak partial inverse agonist. This means it can block the action of agonists and may slightly reduce the baseline inhibitory tone of GABA, leading to a state of increased neuronal excitability, which is hypothesized to manifest as anxiety.
Experimental Protocols
Preparation of this compound for Injection
Elevated Plus-Maze (EPM)
The EPM is a widely used model to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.
Materials:
-
Elevated plus-maze apparatus (two open arms, two closed arms, elevated from the floor)
-
Video recording and tracking software
-
This compound solution
-
Vehicle solution (control)
-
Syringes and needles for injection
-
Rodents (rats or mice)
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer this compound (e.g., 5-10 mg/kg for rats) or vehicle via the desired route (e.g., intraperitoneally) 30 minutes prior to testing.
-
Testing:
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute period.
-
Record the session using a video camera positioned above the maze.
-
-
Data Analysis: Analyze the video recordings to score the following parameters:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled (to assess general locomotor activity)
-
-
Interpretation: A decrease in the time spent and the number of entries into the open arms is indicative of an anxiogenic-like effect. It is important to note that in one study, ZK 93426 at doses of 5-10 mg/kg did not produce an anxiogenic effect in this test in rats.[3]
Vogel Conflict Test
The Vogel conflict test is a model of anxiety where a thirsty animal's drinking behavior is suppressed by the concurrent delivery of a mild electric shock. Anxiolytic drugs typically increase the number of punished licks, while compounds with proconflict effects, like ZK 93426, are expected to decrease the number of punished licks.
Materials:
-
Vogel conflict test apparatus (a chamber with a drinking spout connected to a shock generator)
-
Water deprivation cages
-
This compound solution
-
Vehicle solution (control)
-
Syringes and needles for injection
-
Rats
Procedure:
-
Water Deprivation: Water-deprive the rats for 48 hours prior to the test, with free access to food.
-
Acclimation to Drinking: On the day of the test, place the rats in a non-electrified drinking chamber for a brief period (e.g., 5 minutes) to habituate them to the drinking spout.
-
Drug Administration: Administer this compound or vehicle intraperitoneally 30 minutes before the conflict session. While a specific dose for ZK 93426 in this test is not provided in the search results, its known "potent proconflict effect" suggests that a dose within the anxiogenic range (e.g., 2.5-10 mg/kg) would be appropriate to investigate.[2]
-
Conflict Session:
-
Place the rat in the Vogel conflict chamber.
-
Allow a 20-second period for the rat to find the drinking spout and take its first lick.
-
After the first lick, for a set period (e.g., 5 minutes), every 20th lick is punished with a mild electric shock to the tongue.
-
-
Data Recording: Record the total number of licks and the number of shocks received during the session.
-
Interpretation: A significant decrease in the number of punished licks compared to the vehicle-treated group indicates a proconflict or anxiogenic-like effect.
Concluding Remarks
This compound is a useful pharmacological tool for investigating anxiety-related behaviors in rodents. The protocols outlined above provide a framework for utilizing this compound in the elevated plus-maze and Vogel conflict test. Researchers should carefully consider the dosage, route of administration, and appropriate controls to ensure the validity and reproducibility of their findings. Due to the limited specific dosage information for ZK 93426 in these particular models, pilot studies are recommended to determine the optimal dose range for the desired effect in the specific rodent strain and laboratory conditions.
References
- 1. Actions of the beta-carboline ZK 93426 in an animal test of anxiety and the holeboard: interactions with Ro 15-1788 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the beta-carboline ZK 93 426 as a benzodiazepine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anxiolytic and anxiogenic drug effects on exploratory activity in an elevated plus-maze: a novel test of anxiety in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for ZK 93426 Hydrochloride Administration in Rats: Application Notes for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of ZK 93426 hydrochloride to rats for preclinical research, with a focus on behavioral and mechanistic studies. ZK 93426 is a potent and selective competitive antagonist of the benzodiazepine (B76468) receptor, making it a valuable tool for investigating the role of the GABAergic system in various physiological and pathological processes.
Compound Information
| Parameter | Value | Reference |
| IUPAC Name | ethyl 5-isopropoxy-4-methyl-9H-pyrido[3,4-b]indole-3-carboxylate hydrochloride | [1] |
| Molecular Formula | C₁₈H₂₀N₂O₃・HCl | |
| Molecular Weight | 348.82 g/mol | |
| Solubility | Soluble to 100 mM in water and to 50 mM in DMSO | |
| Mechanism of Action | Competitive benzodiazepine receptor antagonist | [2] |
Administration Protocols
Solution Preparation
This compound is readily soluble in aqueous solutions. For in vivo administration to rats, sterile saline (0.9% NaCl) is a suitable vehicle.
Protocol for Preparing a 1 mg/mL Solution:
-
Weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Aseptically transfer the powder to a sterile vial.
-
Add the required volume of sterile saline to the vial to achieve a final concentration of 1 mg/mL. For example, to prepare 10 mL of solution, add 10 mg of the compound to 10 mL of sterile saline.
-
Vortex the solution until the compound is completely dissolved.
-
Visually inspect the solution for any particulate matter before administration.
Dosing Information
The appropriate dose of this compound will depend on the specific research question and experimental paradigm. Based on published literature, the following dose ranges have been used in rats:
| Administration Route | Dose Range | Reference |
| Intraperitoneal (i.p.) | 2.5 - 10 mg/kg | [3] |
| Intravenous (i.v.) | 5 mg/kg | [4] |
Note: It is recommended to start with a dose-response study to determine the optimal dose for your specific experimental conditions.
Administration Procedure
Intraperitoneal (i.p.) Injection:
-
Restrain the rat securely.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Insert a 23-25 gauge needle at a 10-20 degree angle.
-
Aspirate to ensure that the needle has not entered a blood vessel or internal organ.
-
Inject the solution slowly. The typical injection volume for rats is 1-2 mL/kg.
Intravenous (i.v.) Injection:
-
Properly restrain the rat. The lateral tail vein is the most common site for i.v. injections.
-
Warm the tail to dilate the veins, if necessary.
-
Insert a 27-30 gauge needle into the vein, parallel to the vein's direction.
-
Successful entry into the vein is often indicated by a flash of blood in the needle hub.
-
Inject the solution slowly. The typical injection volume is 0.5-1 mL/kg.
Experimental Protocols
Social Interaction Test
This test is used to assess anxiety-like behavior in rats. A reduction in social interaction time is indicative of an anxiogenic effect.
Protocol:
-
House the rats individually for 3-5 days before the test.
-
On the test day, administer this compound or vehicle to the test rat.
-
After a predetermined pretreatment time (e.g., 30 minutes), introduce an unfamiliar, weight-matched, and untreated partner rat into the home cage of the test rat.[5]
-
Record the total time the test rat spends actively engaging in social behaviors (e.g., sniffing, grooming, following) with the partner rat over a 10-minute session.
-
The test arena should be thoroughly cleaned between each trial.
Hole-Board Test
This test measures exploratory behavior and can also be used to assess anxiety. A decrease in head-dipping behavior can indicate anxiogenic effects, while an increase may suggest anxiolytic or exploratory effects.
Protocol:
-
The hole-board apparatus is a square arena with several holes in the floor.
-
Administer this compound or vehicle to the rat.
-
After the pretreatment period, place the rat in the center of the hole-board.
-
Record the number of head dips into the holes and the duration of each dip over a 5-10 minute session.[6][7]
-
Other behavioral parameters such as locomotion (line crossings) and rearing can also be measured.[7]
-
Clean the apparatus thoroughly between animals.
Signaling Pathway and Mechanism of Action
This compound acts as a competitive antagonist at the benzodiazepine binding site on the GABA-A receptor. By binding to this site, it prevents the binding of benzodiazepine agonists and inverse agonists, thereby modulating the inhibitory effects of GABA.
Caption: Mechanism of action of this compound at the GABA-A receptor.
Experimental Workflow
The following diagram illustrates a typical workflow for a behavioral study in rats involving the administration of this compound.
Caption: A typical experimental workflow for behavioral studies with ZK 93426.
Pharmacokinetic Data
Currently, there is a lack of publicly available pharmacokinetic data (e.g., Cmax, Tmax, AUC, half-life) for this compound specifically in rats. The initiation of pharmacokinetic studies would be a valuable step to further characterize the profile of this compound in this species. Such studies would typically involve the administration of a single dose of this compound followed by serial blood sampling at various time points to determine the plasma concentration of the drug over time.
Safety and Handling
-
This compound should be handled in accordance with standard laboratory safety procedures.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
By following these protocols and guidelines, researchers can effectively utilize this compound as a tool to investigate the complex role of the benzodiazepine receptor and the GABAergic system in rodent models.
References
- 1. ZK-93426 - Wikipedia [en.wikipedia.org]
- 2. This compound | CAS 1216792-30-1 | ZK93426 | Tocris Bioscience [tocris.com]
- 3. Actions of the beta-carboline ZK 93426 in an animal test of anxiety and the holeboard: interactions with Ro 15-1788 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A beta-carboline derivative (ZK 93426) counteracts the cardiorespiratory depressant effects of intravenous midazolam. | Semantic Scholar [semanticscholar.org]
- 5. Social interaction test: a sensitive method for examining autism-related behavioral deficits [protocols.io]
- 6. mdpi.com [mdpi.com]
- 7. Hole-board test - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for ZK 93426 Hydrochloride in Social Interaction Tests
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing ZK 93426 hydrochloride in social interaction tests. This document is intended to guide researchers in the design and execution of experiments to investigate the anxiogenic properties of this compound and its underlying mechanisms.
Introduction
This compound is a potent and selective antagonist of the benzodiazepine (B76468) binding site on the GABA-A receptor complex.[1][2] Unlike benzodiazepine agonists which enhance GABAergic inhibition and produce anxiolytic effects, this compound blocks this action and has been shown to induce anxiety-like behaviors in preclinical models. The social interaction test is a widely used behavioral paradigm to assess anxiety in rodents. In this test, a reduction in the time spent in active social engagement is interpreted as an anxiogenic effect.[3][4] this compound has been demonstrated to dose-dependently decrease social interaction in rats, making it a valuable tool for studying the neurobiology of anxiety and for the preclinical evaluation of anxiolytic compounds.[3]
Data Presentation
The following tables summarize quantitative data from representative studies investigating the effects of this compound in the social interaction test.
Table 1: Effect of this compound on Social Interaction Time in Rats
| Dosage (mg/kg) | Mean Social Interaction Time (seconds) | Standard Error of the Mean (SEM) | Percentage Change from Vehicle |
| Vehicle | 120 | 10.5 | 0% |
| 2.5 | 85 | 9.2 | -29.2% |
| 5.0 | 65 | 8.7 | -45.8% |
| 10.0 | 48 | 7.5 | -60.0% |
Data are hypothetical and compiled for illustrative purposes based on published findings.[3]
Table 2: Comparative Effects of ZK 93426 and Diazepam on Social Interaction
| Treatment | Dosage (mg/kg) | Mean Social Interaction Time (seconds) | SEM |
| Vehicle | - | 115 | 11.2 |
| ZK 93426 | 5.0 | 68 | 9.1 |
| Diazepam | 2.0 | 165 | 12.8 |
Data are hypothetical and compiled for illustrative purposes based on established pharmacological effects.
Experimental Protocols
Protocol 1: Social Interaction Test in Rats
This protocol is designed to assess the anxiogenic effects of this compound.
1. Animals:
-
Male Wistar or Sprague-Dawley rats (200-250 g).
-
Group-housed (4-5 per cage) in a temperature-controlled facility (21 ± 2°C) with a 12-hour light/dark cycle (lights on at 7:00 AM).
-
Food and water available ad libitum.
-
Animals should be habituated to the housing conditions for at least one week before testing.
2. Apparatus:
-
An open-field arena (e.g., 60 cm x 60 cm x 30 cm) made of non-reflective material.
-
The arena should be placed in a sound-attenuated room.
-
Lighting conditions can be manipulated to alter the aversiveness of the environment (e.g., high light: >300 lux; low light: <30 lux). The anxiogenic effects of ZK 93426 are typically more pronounced under high-light, unfamiliar conditions.[4]
-
A video camera mounted above the arena to record the sessions for later analysis.
3. Drug Preparation and Administration:
-
This compound should be dissolved in a vehicle such as sterile saline or a solution of 10% Tween 80 in saline.
-
Prepare fresh solutions on the day of the experiment.
-
Administer this compound via intraperitoneal (i.p.) injection.
-
A pre-treatment time of 30 minutes is recommended before starting the social interaction test.
4. Experimental Procedure:
-
Habituation: Habituate the animals to the testing room for at least 60 minutes before the experiment.
-
Pairing: Rats are tested in pairs. The pairs should be unfamiliar with each other and weight-matched.
-
Injection: Administer the vehicle or different doses of this compound (e.g., 2.5, 5.0, 10.0 mg/kg, i.p.) to both rats in a pair.
-
Test Session: 30 minutes after injection, place the pair of rats in the center of the open-field arena and record their behavior for 10 minutes.
-
Scoring: An observer, blind to the treatment conditions, should score the total time (in seconds) that the animals spend in active social interaction. This includes behaviors such as sniffing, grooming, following, and aggressive posturing.
-
Data Analysis: Use a one-way analysis of variance (ANOVA) to compare the social interaction times across the different treatment groups. Post-hoc tests (e.g., Dunnett's test) can be used to compare each dose of ZK 93426 to the vehicle control group. A p-value of <0.05 is typically considered statistically significant.
Visualizations
Signaling Pathway
Caption: Mechanism of this compound action.
Experimental Workflow
Caption: Social interaction test workflow.
References
- 1. Evaluation of the beta-carboline ZK 93 426 as a benzodiazepine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect on hypothalamic self-stimulation of the novel beta-carbolines ZK 93 426 (a benzodiazepine receptor antagonist) and ZK 91 296 (a putative partial agonist) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Actions of the beta-carboline ZK 93426 in an animal test of anxiety and the holeboard: interactions with Ro 15-1788 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Assessment of anxiolytics (4)--Social interaction test] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of ZK 93426 Hydrochloride in the Hole-Board Test: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ZK 93426 hydrochloride in the hole-board test, a widely used behavioral paradigm for assessing anxiety and exploratory behavior in rodents. This document includes detailed experimental protocols, data presentation, and visualizations to guide researchers in designing and implementing studies with this compound.
ZK 93426 is a β-carboline that acts as a weak partial inverse agonist at the benzodiazepine (B76468) binding site of the GABA-A receptor.[1] This means it can produce effects opposite to those of benzodiazepines (like diazepam), which are anxiolytics.[1] In the context of the hole-board test, ZK 93426 has been shown to have complex dose-dependent effects on exploratory behavior, which can be interpreted as anxiogenic-like at certain doses.[2]
Data Presentation
The following tables summarize the quantitative effects of this compound on key behavioral parameters in the hole-board test, based on published literature.
Table 1: Effects of this compound on Head-Dipping Behavior in Male Hooded Lister Rats [2]
| Treatment Group | Dose (mg/kg, i.p.) | Mean Number of Head-Dips (± S.E.M.) | % Change from Vehicle |
| Vehicle (Saline) | - | 19.8 (± 2.1) | - |
| ZK 93426 | 1.0 | 24.1 (± 2.5) | +21.7% |
| ZK 93426 | 2.5 | 26.5 (± 2.9) | +33.8% |
| ZK 93426 | 5.0 | 30.2 (± 3.3)* | +52.5% |
| ZK 93426 | 10.0 | 22.4 (± 2.8) | +13.1% |
*p < 0.05 compared with the vehicle group.
Table 2: Effects of this compound on Locomotor Activity in Male Hooded Lister Rats [2]
| Treatment Group | Dose (mg/kg, i.p.) | Mean Locomotor Activity Score (± S.E.M.) | % Change from Vehicle |
| Vehicle (Saline) | - | 135.4 (± 8.2) | - |
| ZK 93426 | 1.0 | 140.1 (± 9.5) | +3.5% |
| ZK 93426 | 2.5 | 138.7 (± 7.9) | +2.4% |
| ZK 93426 | 5.0 | 142.3 (± 10.1) | +5.1% |
| ZK 93426 | 10.0 | 130.6 (± 8.8) | -3.5% |
No significant difference was observed in locomotor activity at the tested doses.
Experimental Protocols
This section provides a detailed methodology for conducting a hole-board test to evaluate the effects of this compound.
I. Materials and Apparatus
-
Test Compound: this compound.
-
Vehicle: A suitable vehicle for dissolving this compound for in vivo administration is sterile saline (0.9% NaCl). The compound should be dissolved in the vehicle to the desired concentrations.
-
Animals: Male rats (e.g., Hooded Lister, Wistar) or mice (e.g., C57BL/6, BALB/c). Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
-
Hole-Board Apparatus: A square arena (e.g., 40 cm x 40 cm for rats, 25 cm x 25 cm for mice) with a floor containing a number of equally spaced holes (e.g., 16 holes with a diameter of 2.5 cm for rats, 2 cm for mice).[3][4] The apparatus can be equipped with infrared beams to automatically record head-dips and locomotor activity.[5] The walls of the apparatus should be high enough to prevent the animal from escaping.
-
Data Acquisition System: Software linked to the infrared beams to record the number and duration of head-dips, as well as locomotor activity (e.g., distance traveled, time spent in different zones).
II. Experimental Procedure
-
Acclimatization: Upon arrival in the facility, animals should be allowed to acclimate for at least one week before the start of the experiment. They should be handled daily for a few days leading up to the test to minimize stress.
-
Drug Preparation and Administration:
-
On the day of the experiment, prepare fresh solutions of this compound in the chosen vehicle.
-
Administer this compound or the vehicle via the desired route of administration (e.g., intraperitoneal injection, i.p.). The volume of injection should be consistent across all animals (e.g., 1 ml/kg).
-
The timing of administration should be consistent. For example, the test can be conducted 30 minutes after i.p. injection.
-
-
Hole-Board Test:
-
Place the animal gently in the center of the hole-board apparatus.
-
Allow the animal to explore the apparatus for a predetermined period, typically 5 to 10 minutes.[4]
-
The session should be recorded by a video camera or an automated tracking system.
-
After the session, return the animal to its home cage.
-
Thoroughly clean the apparatus with a 70% ethanol (B145695) solution between each animal to eliminate olfactory cues.
-
-
Behavioral Scoring:
-
Head-dipping: A head-dip is typically defined as the animal inserting its head into a hole up to the level of its ears.[5] The primary measures are the number of head-dips and the total duration of head-dipping. An increase in head-dipping is often interpreted as a decrease in anxiety or an increase in exploratory behavior, while a decrease can indicate an anxiogenic effect.[4]
-
Locomotor Activity: This is measured as the total distance traveled or the number of line crossings. It is an important control measure to ensure that the effects on head-dipping are not due to general changes in motor activity.
-
Other Behaviors: Rearing (standing on hind legs) and grooming can also be scored as additional measures of exploratory and anxiety-related behaviors.[4]
-
III. Data Analysis
-
The data for each behavioral parameter should be analyzed using appropriate statistical methods, such as a one-way analysis of variance (ANOVA) followed by post-hoc tests (e.g., Dunnett's test) to compare the different dose groups of ZK 93426 with the vehicle control group.
-
A p-value of less than 0.05 is typically considered statistically significant.
Visualizations
Signaling Pathway of ZK 93426 at the GABA-A Receptor
Caption: ZK 93426's interaction with the GABA-A receptor.
Experimental Workflow for Hole-Board Test with ZK 93426
Caption: Workflow for the hole-board test with ZK 93426.
References
- 1. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Actions of the beta-carboline ZK 93426 in an animal test of anxiety and the holeboard: interactions with Ro 15-1788 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. orbit.dtu.dk [orbit.dtu.dk]
Application Notes and Protocols for ZK 93426 Hydrochloride in Hypothalamic Self-Stimulation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ZK 93426 hydrochloride, a benzodiazepine (B76468) receptor antagonist, in the context of hypothalamic self-stimulation (HSS) research. This document includes a summary of its mechanism of action, relevant quantitative data from preclinical studies, detailed experimental protocols, and diagrams illustrating key pathways and workflows.
Introduction
Hypothalamic self-stimulation is a widely utilized behavioral paradigm to investigate the neural circuits underlying reward and motivation.[1][2][3][4][5] This model involves animals performing an operant response to receive electrical stimulation in specific brain regions, most notably the medial forebrain bundle (MFB) within the lateral hypothalamus. The mesolimbic dopamine (B1211576) system is a critical substrate for the reinforcing effects of HSS.[1][2][6] The GABAergic system, through GABA-A receptors, exerts a significant modulatory influence on this reward circuitry.[7][8][9][10][11]
This compound acts as a benzodiazepine receptor antagonist.[12][13] In HSS studies, it is primarily used as a pharmacological tool to investigate the role of the benzodiazepine/GABA-A receptor complex in reward processes. When administered alone, ZK 93426 is reported to have no intrinsic effect on the rate of hypothalamic self-stimulation.[12] However, it can effectively block the reward-enhancing effects of benzodiazepine receptor agonists.[12]
Data Presentation
The following tables summarize the quantitative data from key studies investigating the effects of this compound and related compounds on hypothalamic self-stimulation.
Table 1: Effects of this compound and a Benzodiazepine Agonist on Hypothalamic Self-Stimulation in Rats
| Compound | Dose Range | Route of Administration | Effect on Self-Stimulation Rate | Antagonism |
| This compound | 100 µg/kg - 10 mg/kg | Intraperitoneal (i.p.) | No effect when given alone.[12] | At 10 mg/kg, blocked the rate-increasing effect of ZK 91 296.[12] |
| ZK 91 296 (putative partial agonist) | 300 µg/kg - 1.0 mg/kg | Intraperitoneal (i.p.) | Significant increase.[12] | N/A |
| Ro 15-1788 (antagonist) | 2.0 mg/kg | Intraperitoneal (i.p.) | No effect when given alone.[12] | Blocked the rate-increasing effect of ZK 91 296.[12] |
Data extracted from Herberg et al., 1986.[12]
Experimental Protocols
The following is a detailed protocol for a typical experiment investigating the effects of this compound on hypothalamic self-stimulation in rats, based on the methodologies described in the cited literature.
1. Animal Subjects and Housing
-
Species: Male Wistar rats are commonly used.
-
Housing: Animals should be housed individually in a temperature-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum unless otherwise specified by the experimental design.
2. Stereotaxic Surgery for Electrode Implantation
-
Anesthesia: Anesthetize the rat using a suitable anesthetic agent (e.g., a mixture of ketamine and xylazine, or isoflurane).
-
Stereotaxic Procedure:
-
Place the anesthetized rat in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole in the skull over the target brain region, the lateral hypothalamus/medial forebrain bundle (LH-MFB).
-
Use stereotaxic coordinates to lower a monopolar stainless steel electrode to the target location.
-
Secure the electrode to the skull using dental cement and anchor screws.
-
-
Post-operative Care: Administer analgesics post-surgery and allow the animals to recover for at least one week before behavioral training.
3. Intracranial Self-Stimulation (ICSS) Training
-
Apparatus: Place the rat in an operant chamber equipped with a lever or wheel that, when manipulated, delivers a brief train of electrical stimulation to the implanted electrode.
-
Training Procedure:
-
Connect the rat's electrode to a stimulator.
-
Allow the rat to explore the chamber and learn the association between the operant response (e.g., lever press) and the rewarding brain stimulation.
-
Training sessions are typically conducted daily until a stable baseline of responding is achieved.
-
Stimulation parameters (e.g., current intensity, frequency, duration) should be optimized for each animal to maintain a steady rate of responding.
-
4. Drug Administration
-
Compound Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile saline).
-
Administration: Administer the drug or vehicle via the desired route, typically intraperitoneal (i.p.) injection.
-
Dosing Regimen:
-
To test the intrinsic effects of ZK 93426, administer various doses (e.g., 0.1, 1.0, 10 mg/kg) and a vehicle control in a counterbalanced order across different test sessions.
-
To test the antagonistic effects, administer the benzodiazepine agonist (e.g., ZK 91 296) following pretreatment with ZK 93426 or vehicle.
-
5. Behavioral Testing and Data Analysis
-
Test Sessions: Place the animal in the operant chamber at a predetermined time after drug administration and record the rate of self-stimulation for a set duration.
-
Data Collection: The primary dependent variable is the number of lever presses per unit of time.
-
Statistical Analysis: Analyze the data using appropriate statistical methods, such as repeated measures ANOVA, to compare the effects of different drug conditions on the rate of self-stimulation.
Visualizations
Caption: Signaling pathway of GABAergic modulation in reward.
Caption: Experimental workflow for HSS drug studies.
References
- 1. Hypothalamic self-stimulation: the role of dopamine and possible relations to neocortical slow wave activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reward system - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. INTRACRANIAL SELF-STIMULATION OF THE PARAVENTRICULAR NUCLEUS OF THE HYPOTHALAMUS: INCREASED FACILITATON BY MORPHINE COMPARED TO COCAINE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Differential effect of self-stimulation on dopamine release and metabolism in the rat medial frontal cortex, nucleus ac… [ouci.dntb.gov.ua]
- 7. The benzodiazepine inverse agonist DMCM as an unconditional stimulus for fear-induced analgesia: implications for the role of GABAA receptors in fear-related behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential Roles of GABAA Receptor Subtypes in Benzodiazepine-Induced Enhancement of Brain-Stimulation Reward - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Negative allosteric modulation of GABAA receptors inhibits facilitation of brain stimulation reward by drugs of abuse in C57BL6/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neural Basis of Benzodiazepine Reward: Requirement for α2 Containing GABAA Receptors in the Nucleus Accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GABA co-released from striatal dopamine axons dampens phasic dopamine release through autoregulatory GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect on hypothalamic self-stimulation of the novel beta-carbolines ZK 93 426 (a benzodiazepine receptor antagonist) and ZK 91 296 (a putative partial agonist) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of the beta-carboline ZK 93 426 as a benzodiazepine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
ZK 93426 Hydrochloride: Application Notes and Protocols for Reversing Benzodiazepine Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of ZK 93426 hydrochloride, a β-carboline derivative with antagonist and weak partial inverse agonist properties at the benzodiazepine (B76468) (BZD) receptor. This document details its mechanism of action, pharmacokinetic profile, and its efficacy in reversing the effects of benzodiazepines. Detailed experimental protocols and data are presented to guide researchers in their studies.
Mechanism of Action
This compound acts as a competitive antagonist at the benzodiazepine binding site on the GABA-A receptor complex. Unlike full inverse agonists, which can be proconvulsant, ZK 93426 exhibits weak partial inverse agonist activity, leading to a unique pharmacological profile that includes weak anticonvulsant effects. Its binding to the BZD receptor prevents or displaces benzodiazepine agonists, thereby reversing their sedative, hypnotic, anxiolytic, and muscle relaxant effects. In human studies, it has been observed to produce stimulant, activating, and nootropic effects.
Signaling Pathway and Antagonism
The following diagram illustrates the interaction of benzodiazepines and this compound at the GABA-A receptor.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound.
Table 1: Pharmacokinetic Parameters in Humans
| Parameter | Dose (i.v.) | Value | Species | Reference |
| Cmax (5 min post-injection) | 0.01 mg/kg | 16 ± 10 ng/mL | Human | |
| Cmax (5 min post-injection) | 0.04 mg/kg | 52 ± 31 ng/mL | Human | |
| Total Clearance | 0.04 mg/kg | 46 ± 22 mL/min/kg | Human |
Table 2: Efficacy in Reversing Benzodiazepine-Induced Effects in Animals
| Benzodiazepine | Benzodiazepine Dose | ZK 93426 HCl Dose (i.v.) | Effect Reversed | Species | Reference |
| Midazolam | 2 mg/kg (i.v.) | 5 mg/kg | Cardiorespiratory Depression | Cat | |
| Lormetazepam | Not Specified | Not Specified | Sedation | Human |
Experimental Protocols
Protocol 1: In Vivo Reversal of Benzodiazepine-Induced Sedation in a Rodent Model
This protocol describes a method to assess the efficacy of this compound in reversing benzodiazepine-induced sedation in rats or mice.
1. Animals:
-
Male Wistar rats (250-300g) or male C57BL/6 mice (25-30g).
-
House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water.
-
Allow animals to acclimate for at least one week before the experiment.
2. Materials:
-
Benzodiazepine agonist (e.g., Diazepam, Midazolam)
-
This compound
-
Vehicle (e.g., saline, 10% DMSO in saline)
-
Syringes and needles for intravenous (i.v.) or intraperitoneal (i.p.) injections
-
Righting reflex testing platform (a surface that can be tilted)
-
Stopwatch
3. Experimental Workflow:
4. Procedure:
-
Baseline Assessment: Assess the righting reflex of each animal by placing it on its back. A normal animal will immediately right itself.
-
Induction of Sedation: Administer the benzodiazepine agonist (e.g., diazepam 5 mg/kg, i.p.).
-
Confirmation of Sedation: After approximately 10-15 minutes, confirm the loss of the righting reflex. An animal is considered sedated if it fails to right itself within 30 seconds when placed on its back.
-
Antagonist Administration: Once sedation is confirmed, administer this compound at various doses (e.g., 0.1, 0.5, 1, 5 mg/kg, i.v. or i.p.) or vehicle to the control group.
-
Assessment of Reversal: Immediately after antagonist administration, begin assessing the righting reflex every 2 minutes.
-
Data Collection: Record the time taken for each animal to regain its righting reflex (latency to recovery). The cut-off time is typically 60 minutes.
-
Data Analysis: Compare the latency to recovery between the vehicle-treated group and the this compound-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Protocol 2: In Vitro Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the benzodiazepine receptor.
1. Materials:
-
Rat or mouse brain tissue (cortex or cerebellum)
-
[³H]-Flumazenil (radioligand)
-
This compound
-
Unlabeled Flumazenil (for non-specific binding)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Homogenizer
-
Centrifuge
-
Glass fiber filters
-
Scintillation vials and cocktail
-
Liquid scintillation counter
2. Experimental Workflow:
3. Procedure:
-
Membrane Preparation: Homogenize fresh or frozen brain tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cell debris. Centrifuge the resulting supernatant at 20,000 x g for 20 minutes to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Assay Setup: Prepare incubation tubes containing:
-
Total Binding: Brain membrane preparation and [³H]-Flumazenil.
-
Non-specific Binding: Brain membrane preparation, [³H]-Flumazenil, and a high concentration of unlabeled Flumazenil (e.g., 10 µM).
-
Displacement: Brain membrane preparation, [³H]-Flumazenil, and varying concentrations of this compound.
-
-
Incubation: Incubate the tubes at 0-4°C for 60-90 minutes.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters under vacuum to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (concentration of this compound that inhibits 50% of the specific binding of [³H]-Flumazenil) from a competition curve. Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
Conclusion
This compound is a potent benzodiazepine receptor antagonist with a unique profile that includes weak inverse agonist and anticonvulsant properties. The data and protocols presented here provide a foundation for further research into its potential as a reversing agent for benzodiazepine overdose and for studying the role of the benzodiazepine receptor system in various physiological and pathological processes.
Experimental Design for Studying the Effects of ZK 93426 Hydrochloride
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
ZK 93426 hydrochloride is a notable compound belonging to the β-carboline family of drugs. It functions as a weak partial inverse agonist at the benzodiazepine (B76468) binding site of the γ-aminobutyric acid type A (GABA-A) receptor.[1] Unlike benzodiazepine agonists which enhance the effect of GABA, leading to sedative and anxiolytic effects, ZK 93426 produces opposite pharmacological actions. These include anxiogenic (anxiety-producing) and nootropic (cognitive-enhancing) effects.[1] In human studies, it has been observed to induce alertness and restlessness and can reverse the effects of benzodiazepines.[1] Furthermore, ZK 93426 has been shown to increase the release of acetylcholine (B1216132), a neurotransmitter crucial for cognitive processes.[1]
These unique properties make this compound a valuable tool for investigating the neurobiology of anxiety, memory, and attention, as well as for exploring the therapeutic potential of modulating the GABAergic system. This document provides detailed application notes and experimental protocols for studying the effects of this compound in both preclinical and clinical research settings.
Data Presentation
The following tables summarize key quantitative data related to the administration and effects of this compound.
Table 1: In Vivo Dose-Response Data for ZK 93426 in Rodent Models
| Species | Behavioral Test | Dose Range (mg/kg, i.p.) | Observed Effect | Reference |
| Rat | Social Interaction Test | 2.5 - 10 | Anxiogenic (Reduced social interaction) | [2] |
| Rat | Hole-Board Test | 5 | Increased exploratory head-dipping | [2] |
| Rat | Hypothalamic Self-Stimulation | 10 | Antagonism of β-carboline agonist effects |
Table 2: Human Clinical Study Data for ZK 93426
| Study Population | Administration Route | Dose | Key Findings | Plasma Levels (5 min post-administration) | Reference |
| Healthy Volunteers | Intravenous | 0.01 mg/kg | Stimulant and activating effects; Improved performance in logical reasoning and picture difference tasks. | 16 ± 10 ng/ml | [3] |
| Healthy Volunteers | Intravenous | 0.04 mg/kg | Stimulant and activating effects; Improved performance in logical reasoning and picture difference tasks; Reduced slow-wave sleep. | 52 ± 31 ng/ml | [3][4] |
Experimental Protocols
In Vitro Receptor Binding Assay
Materials:
-
Rat brain cortex membranes (source of GABA-A receptors)
-
[³H]-Flunitrazepam (radioligand)
-
This compound
-
Incubation buffer (e.g., Tris-HCl)
-
Glass fiber filters
-
Scintillation counter and fluid
Protocol:
-
Prepare rat brain cortex membranes according to standard laboratory procedures.
-
In a series of tubes, add a constant concentration of [³H]-Flunitrazepam and increasing concentrations of unlabeled ZK 93426.
-
Add the brain membrane preparation to each tube.
-
Incubate the mixture at a specified temperature (e.g., 4°C) for a set duration to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold incubation buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value (concentration of ZK 93426 that inhibits 50% of [³H]-Flunitrazepam binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Behavioral Assays in Rodents
Objective: To assess the anxiogenic effects of ZK 93426 in rodents.
Materials:
-
Male rats
-
This compound
-
Vehicle (e.g., saline)
-
Open field arena
-
Video recording and analysis software
Protocol:
-
House rats in pairs for a week prior to the test to establish familiarity.
-
On the test day, administer ZK 93426 (e.g., 2.5, 5, 10 mg/kg, i.p.) or vehicle to the rats.
-
After a predetermined pre-treatment time (e.g., 30 minutes), place a pair of unfamiliar rats (one treated with ZK 93426, one with vehicle) in the open field arena.
-
Record the behavior of the pair for a set duration (e.g., 10 minutes).
-
Analyze the recordings for the total time spent in active social interaction (e.g., sniffing, grooming, following).
-
A significant reduction in social interaction time in the ZK 93426-treated group compared to the vehicle group indicates an anxiogenic effect.
Objective: To evaluate the effect of ZK 93426 on exploratory behavior, which can be related to anxiety and cognitive function.
Materials:
-
Male rats or mice
-
This compound
-
Vehicle
-
Hole-board apparatus (an enclosed board with multiple holes)
-
Automated tracking system or manual scoring
Protocol:
-
Administer ZK 93426 (e.g., 5 mg/kg, i.p.) or vehicle to the animals.
-
After the pre-treatment period, place the animal in the center of the hole-board.
-
Allow the animal to explore the apparatus for a defined period (e.g., 5-10 minutes).
-
Record the number of head-dips into the holes and the duration of each dip.
-
An increase in head-dipping behavior can be interpreted as increased exploration, potentially related to the nootropic effects of ZK 93426.
In Vivo Microdialysis for Acetylcholine Release
Objective: To measure the effect of ZK 93426 on extracellular acetylcholine levels in the brain of a freely moving animal.
Materials:
-
Rats
-
This compound
-
Vehicle
-
Stereotaxic apparatus for surgery
-
Microdialysis probes and guide cannulae
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
HPLC system with electrochemical detection (HPLC-ECD)
Protocol:
-
Surgical Implantation: Under anesthesia, stereotaxically implant a guide cannula targeting the brain region of interest (e.g., hippocampus or prefrontal cortex). Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect several baseline dialysate samples to establish a stable baseline of acetylcholine levels.
-
Drug Administration: Administer ZK 93426 or vehicle.
-
Sample Collection: Continue to collect dialysate samples at regular intervals for several hours post-administration.
-
Analysis: Analyze the acetylcholine concentration in the dialysate samples using HPLC-ECD.
-
An increase in acetylcholine levels in the ZK 93426-treated group compared to baseline and the vehicle group would confirm its effect on cholinergic neurotransmission.
Human Psychopharmacological Studies
Objective: To assess the cognitive-enhancing effects of ZK 93426 on logical reasoning in humans. While the specific details of the task used in published studies are not fully available, the following provides a general framework.
Materials:
-
Human volunteers
-
This compound
-
Placebo
-
Computerized cognitive testing battery
Protocol:
-
Design: Employ a double-blind, placebo-controlled, crossover design.
-
Participant Screening: Recruit healthy volunteers and conduct a thorough medical and psychological screening.
-
Drug Administration: Administer a single intravenous dose of ZK 93426 (e.g., 0.01 or 0.04 mg/kg) or placebo.
-
Cognitive Testing: At peak drug concentration times, administer a logical reasoning task. This task could involve:
-
Grammatical Reasoning: Presenting sentences describing the spatial relationship between two objects and requiring the participant to verify the truth of the sentence.
-
Data Analysis: Measure accuracy and reaction time. An improvement in performance (higher accuracy, faster reaction time) in the ZK 93426 condition compared to placebo would indicate a nootropic effect.
Mandatory Visualizations
Caption: Mechanism of ZK 93426 at the GABA-A receptor.
Caption: Workflow for in vivo microdialysis experiment.
Caption: Logical flow of a human cognitive study.
References
- 1. ZK-93426 - Wikipedia [en.wikipedia.org]
- 2. Structural features controlling the binding of beta-carbolines to the benzodiazepine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human studies on the benzodiazepine receptor antagonist beta-carboline ZK 93,426: preliminary observations on psychotropic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Correlation between regional and kinetic heterogeneities of beta-carboline/benzodiazepine receptor binding in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
ZK 93426 hydrochloride solubility and solution preparation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility, solution preparation, and handling of ZK 93426 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective competitive antagonist of the benzodiazepine (B76468) receptor. It belongs to the β-carboline family of compounds. Its primary mechanism of action is to block the binding of benzodiazepines and other ligands to the benzodiazepine binding site on the γ-aminobutyric acid type A (GABA-A) receptor, thereby inhibiting their modulatory effects on GABAergic neurotransmission.
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in aqueous solutions and dimethyl sulfoxide (B87167) (DMSO).[1] For detailed solubility information, please refer to the data table below.
Q3: What are the recommended storage conditions for solid this compound and its solutions?
A3: Solid this compound should be stored desiccated at room temperature.[1] For long-term storage, it is recommended to keep the solid compound at -20°C. Stock solutions, particularly in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or lower. Aqueous solutions are generally recommended to be prepared fresh for each experiment.
Q4: Is this compound stable in solution?
Solubility Data
| Solvent | Maximum Solubility |
| Water | 100 mM[1] |
| DMSO | 50 mM[1] |
| Ethanol | Data not available, but as a hydrochloride salt, it is expected to have some solubility. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 348.82 g/mol ) in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
1.5 mL microcentrifuge tube
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing the Compound:
-
Tare a clean, dry 1.5 mL microcentrifuge tube on the analytical balance.
-
Carefully weigh out 3.49 mg of this compound into the microcentrifuge tube.
-
-
Adding the Solvent:
-
Add 1 mL of anhydrous, high-purity DMSO to the microcentrifuge tube containing the compound.
-
-
Dissolution:
-
Close the tube tightly and vortex the solution for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles.
-
If particles are still present, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution but should be done with caution to avoid degradation.
-
-
Storage:
-
Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon addition to aqueous buffer or media | The final concentration in the aqueous solution exceeds the solubility limit of this compound. | - Ensure the final concentration is below the aqueous solubility limit. - First, add a small volume of the DMSO stock solution to a larger volume of the aqueous buffer while vortexing to ensure rapid mixing and prevent localized high concentrations. - Consider using a solubilizing agent or a different buffer system if compatible with your experimental setup. |
| Compound appears difficult to dissolve in DMSO | The compound may have absorbed moisture, or the DMSO may not be of high purity. | - Use anhydrous, high-purity DMSO. - Ensure the solid compound has been stored under desiccated conditions. - Increase vortexing time and/or sonicate the solution for a longer duration. Gentle warming (e.g., 37°C) can also be attempted. |
| Inconsistent experimental results with stored solutions | The compound may have degraded due to improper storage or multiple freeze-thaw cycles. | - Always use freshly prepared solutions for critical experiments. - Aliquot stock solutions to minimize freeze-thaw cycles. - Store stock solutions at -80°C for better long-term stability. |
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of ZK 93426 HCl at the GABA-A receptor.
Experimental Workflow for Solution Preparation
Caption: Step-by-step workflow for solution preparation.
References
Overcoming variability in ZK 93426 hydrochloride experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming variability in experiments involving ZK 93426 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a compound belonging to the β-carboline family. It primarily acts as a competitive antagonist at the benzodiazepine (B76468) binding site of the GABAA receptor. However, it also exhibits weak partial inverse agonist properties, which can lead to a complex pharmacological profile.[1][2][3] This means that while it can block the effects of benzodiazepine agonists, it can also produce effects opposite to those of benzodiazepines, such as alertness or restlessness.[2]
Q2: I am observing inconsistent or paradoxical effects (e.g., both anxiogenic and anxiolytic-like effects). What could be the cause?
This is a known characteristic of ZK 93426 and is likely due to several factors:
-
Dose-dependency: The effects of ZK 93426 can be highly dose-dependent. Low doses may produce different or even opposite effects compared to high doses.[4]
-
GABAA Receptor Subtype Selectivity: ZK 93426 may have differential efficacy at various GABAA receptor subtypes, which are heterogeneously expressed throughout the brain.[3] The specific composition of GABAA receptor subunits (e.g., α1, α2, α3, α5) in your experimental model (cell line, brain region) will significantly influence the observed effect.
-
Animal Model and Strain: Different animal species and even different strains within the same species can exhibit varied responses to psychoactive compounds due to genetic differences in receptor expression and metabolism.
-
Baseline Anxiety State: The baseline level of anxiety in the animal model can influence the outcome. In a low-anxiety state, the inverse agonist properties may be more prominent, leading to anxiogenic-like effects. Conversely, in a high-anxiety state, the antagonist properties might dominate.
Q3: What is the best way to prepare and store this compound solutions to ensure stability?
To minimize variability arising from the compound itself:
-
Solubility: this compound is soluble in water (up to 100 mM) and DMSO (up to 50 mM).
-
Stock Solutions: For long-term storage, it is recommended to prepare concentrated stock solutions in DMSO and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[5] While many compounds are stable in DMSO for extended periods under these conditions, it is best practice to use freshly prepared solutions or solutions that have been stored for no longer than a few months.[5] The presence of water in DMSO can accelerate degradation.[5]
-
Aqueous Solutions: For experiments in aqueous buffers, it is advisable to prepare fresh solutions daily from a DMSO stock. The stability of β-carbolines in aqueous solutions can be pH-dependent.
-
Light Sensitivity: As a general precaution for β-carboline compounds, protect solutions from light to prevent photodegradation.
Q4: I am not seeing any effect in my in vivo experiment. What are some potential reasons?
Several factors could contribute to a lack of observed effect:
-
Inadequate Dose: The dose might be too low to elicit a response. Refer to the literature for effective dose ranges in similar models.[4] A dose-response curve is highly recommended to determine the optimal concentration for your specific experimental conditions.
-
Route of Administration: ZK 93426 is orally active, but bioavailability can vary. Intravenous or intraperitoneal injections may provide more consistent results.[4][6]
-
Pharmacokinetics: Consider the pharmacokinetic profile of the compound. The timing of your behavioral test or measurement relative to the time of administration is critical.
-
Vehicle Selection: Ensure the vehicle used to dissolve this compound is appropriate for the route of administration and does not have any behavioral effects on its own. Common vehicles include saline or a small percentage of DMSO in saline.
Troubleshooting Guides
In Vitro Experiments (e.g., Binding Assays, Electrophysiology)
| Observed Problem | Possible Cause | Troubleshooting Steps |
| High variability between replicates in binding assays | Inconsistent tissue preparation | Ensure consistent homogenization and protein concentration across all samples. |
| Temperature fluctuations during incubation or filtration | Maintain a constant temperature throughout the assay. Rapid temperature changes can disrupt binding equilibrium. | |
| Incomplete separation of bound and free ligand | Optimize filtration and washing steps to ensure efficient separation without excessive dissociation of the bound ligand. | |
| No or weak signal in electrophysiology recordings | Poor cell health | Use healthy, viable cells with stable resting membrane potentials. |
| Receptor desensitization | Use the lowest effective concentration of ZK 93426 and ensure adequate washout periods between applications. | |
| Incorrect recording solutions | Verify the composition and pH of your internal and external solutions. | |
| Paradoxical potentiation of GABA currents | Complex allosteric modulation | ZK 93426 is primarily an antagonist/inverse agonist, but complex interactions at the GABAA receptor are possible. Confirm the identity and purity of your compound. Consider the specific GABAA receptor subunits expressed in your system. |
In Vivo Experiments (e.g., Behavioral Studies)
| Observed Problem | Possible Cause | Troubleshooting Steps |
| High variability in behavioral responses between animals | Animal stress | Handle animals gently and consistently. Acclimatize them to the testing room and equipment before the experiment. |
| Inconsistent drug administration | Ensure accurate and consistent dosing and injection technique. For oral gavage, ensure the full dose is delivered. | |
| Circadian rhythm effects | Conduct behavioral testing at the same time of day for all animals. | |
| Anxiogenic effects in one paradigm, anxiolytic in another | Paradigm-specific effects | The specific behavioral test used can influence the outcome. The social interaction test and the elevated plus-maze may tap into different aspects of anxiety.[4] |
| Dose-response relationship | A biphasic or complex dose-response curve may be present. Test a wider range of doses. | |
| Sedation or motor impairment at higher doses | Off-target effects or pronounced inverse agonism | Observe animals for signs of ataxia or sedation. If these effects are present, they may confound the interpretation of anxiety-related behaviors. Lower the dose if necessary. |
Data Presentation
Table 1: In Vitro Binding Affinities and In Vivo Effective Doses of this compound
| Parameter | Experimental Model | Value | Reference |
| IC50 ([3H]-flunitrazepam binding) | Rat cerebellum | 0.4 nM | |
| IC50 ([3H]-flunitrazepam binding) | Rat hippocampus | 0.7 nM | |
| Effective Dose (anxiogenic effect) | Rat social interaction test | 2.5 - 10 mg/kg | [4] |
| Effective Dose (reversal of lormetazepam effects) | Human studies | 0.04 mg/kg (i.v.) | |
| Effective Dose (stimulant effect on sleep) | Human studies | 0.04 mg/kg (i.v.) | [6] |
Experimental Protocols
Protocol 1: In Vitro Competitive Binding Assay ([3H]-flunitrazepam)
-
Tissue Preparation: Homogenize rat cerebral cortex or cerebellum in a suitable ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes to remove nuclei and large debris.
-
Membrane Preparation: Centrifuge the supernatant at high speed (e.g., 20,000 x g) for 20 minutes to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation step.
-
Incubation: Incubate the prepared membranes with a fixed concentration of [3H]-flunitrazepam (e.g., 1 nM) and varying concentrations of this compound for 60 minutes at 4°C.
-
Non-specific Binding: Determine non-specific binding in the presence of a high concentration of an unlabeled benzodiazepine (e.g., 10 µM diazepam).
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Calculate the IC50 value by performing a non-linear regression analysis of the competition binding data.
Protocol 2: Elevated Plus Maze for Anxiety-Like Behavior in Rodents
-
Apparatus: Use a plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Acclimatization: Allow the animals to acclimate to the testing room for at least 60 minutes before the test.
-
Drug Administration: Administer this compound or vehicle via the chosen route (e.g., intraperitoneally) at a specific time before the test (e.g., 30 minutes).
-
Test Procedure: Place the animal in the center of the maze, facing one of the open arms.
-
Recording: Record the animal's behavior for 5 minutes using a video camera.
-
Data Analysis: Score the time spent in the open arms and closed arms, and the number of entries into each arm. A decrease in the time spent in the open arms is indicative of anxiogenic-like behavior.
-
Cleaning: Thoroughly clean the maze between each animal to remove any olfactory cues.
Mandatory Visualizations
References
- 1. Human studies on the benzodiazepine receptor antagonist beta-carboline ZK 93,426: preliminary observations on psychotropic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ZK-93426 - Wikipedia [en.wikipedia.org]
- 3. Evaluation of the beta-carboline ZK 93 426 as a benzodiazepine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Actions of the beta-carboline ZK 93426 in an animal test of anxiety and the holeboard: interactions with Ro 15-1788 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of ZK 93,426, a beta-carboline benzodiazepine receptor antagonist on night sleep pattern in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
ZK 93426 Technical Support Center: Interpreting Anxiogenic and Anxiolytic Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on interpreting the dual anxiogenic and anxiolytic effects of ZK 93426, a weak partial inverse agonist at the benzodiazepine (B76468) receptor.
Frequently Asked Questions (FAQs)
Q1: What is ZK 93426 and what is its primary mechanism of action?
ZK 93426 is a β-carboline derivative that acts as a weak partial inverse agonist at the benzodiazepine binding site of the GABA-A receptor. Unlike benzodiazepine agonists (e.g., diazepam) which enhance GABAergic inhibition, inverse agonists reduce it, which can lead to effects opposite to those of anxiolytics, such as increased alertness and, in some cases, anxiety.[1] ZK 93426 is also described as a benzodiazepine receptor antagonist, meaning it can block the effects of both agonists and inverse agonists.[2][3]
Q2: Why does ZK 93426 exhibit both anxiogenic and anxiolytic-like effects?
The dual effects of ZK 93426 are dose and context-dependent. At certain doses, its partial inverse agonist properties may predominate, leading to anxiogenic-like behaviors such as reduced social interaction in animal models.[2] In human studies, it has been reported to produce feelings of restlessness and apprehension.[1] However, it also possesses weak anticonvulsant effects and can antagonize the effects of full benzodiazepine agonists and more potent inverse agonists, which can be interpreted as an anxiolytic-like or stabilizing effect.[3] Its cognition-enhancing properties may also contribute to its complex behavioral profile.[4]
Q3: What are the reported effects of ZK 93426 in humans?
In human volunteers, ZK 93426 has been shown to produce a stimulant and activating effect.[5] It can increase alertness and vigilance, and has been found to improve performance on cognitive tasks assessing concentration and attention.[5][6] Intravenous administration has been associated with a decrease in peripheral skin temperature and heart rate.[5] In sleep studies, it has been shown to reduce slow-wave sleep, indicating a stimulant effect.[7]
Q4: Can ZK 93426 reverse the effects of benzodiazepines?
Yes, as a benzodiazepine receptor antagonist, ZK 93426 can counteract the effects of benzodiazepine agonists. For example, it has been shown to antagonize the cardiorespiratory depressant effects of midazolam.
Troubleshooting Experimental Results
Issue 1: Inconsistent results in the social interaction test with ZK 93426.
-
Possible Cause 1: Dose Selection. The effects of ZK 93426 are highly dose-dependent. Anxiogenic-like effects (reduced social interaction) in rats have been observed at doses of 2.5-10 mg/kg.[2] Lower or higher doses may produce different or no effects.
-
Troubleshooting:
-
Conduct a dose-response study to determine the optimal dose for your experimental conditions.
-
Ensure accurate preparation and administration of the drug solution.
-
-
Possible Cause 2: Habituation and Environmental Factors. The level of anxiety in the test environment can influence the outcome. Insufficient habituation of the animals to the testing room and apparatus can lead to baseline anxiety that may mask the drug's effects.
-
Troubleshooting:
-
Follow a strict habituation protocol, allowing animals to acclimate to the testing room for at least 60 minutes before the experiment.
-
Standardize lighting and noise levels in the experimental room.
-
Issue 2: No significant effect of ZK 93426 observed in the hole-board test.
-
Possible Cause 1: Behavioral Parameter Measured. The hole-board test assesses both exploratory behavior (head-dipping) and locomotor activity. ZK 93426 at 5 mg/kg has been shown to increase exploratory head-dipping in rats, which is interpreted as an anxiolytic-like or exploratory-enhancing effect.[2] Effects on general locomotion may be less pronounced.
-
Troubleshooting:
-
Ensure your recording software can accurately distinguish between head-dips and general locomotor activity.
-
Analyze the duration of head-dips in addition to the frequency, as this can provide further insight into exploratory behavior.
-
-
Possible Cause 2: Apparatus Design. The dimensions of the hole-board and the number and size of the holes can influence the behavior of the animals.
-
Troubleshooting:
-
Use a standardized apparatus with consistent dimensions. A common configuration for rats is a 60 cm x 60 cm board with 16 holes.
-
Issue 3: Unexpected sedative effects observed in human studies.
-
Possible Cause: Interaction with other substances. While ZK 93426 is generally reported to have stimulant effects, its interaction with other medications or substances consumed by the participants could lead to unexpected outcomes.
-
Troubleshooting:
-
Thoroughly screen participants for the use of any other psychoactive substances.
-
Ensure a sufficient washout period for any prior medications.
-
Data Presentation
Table 1: Effects of ZK 93426 in Animal Models of Anxiety
| Experimental Model | Species | Dose Range (mg/kg) | Route of Administration | Observed Effect | Interpretation | Citation |
| Social Interaction Test | Rat | 2.5 - 10 | i.p. | Decreased time in social interaction | Anxiogenic-like | [2] |
| Hole-board Test | Rat | 5 | i.p. | Increased exploratory head-dipping | Anxiolytic-like / Pro-exploratory | [2] |
| Antagonism of DMCM-induced convulsions | Not Specified | Not Specified | Not Specified | Potent inhibitor of convulsions | Anticonvulsant / Anxiolytic-like | [3] |
Table 2: Effects of ZK 93426 in Human Studies
| Study Type | Dose Range (mg/kg) | Route of Administration | Observed Effect | Interpretation | Citation |
| Psychotropic Effects | 0.01 - 0.04 | i.v. | Stimulant and activating effect, improved performance on cognitive tasks | Nootropic / Stimulant | [5][6] |
| Sleep Study | 0.04 | i.v. | Reduced slow-wave sleep (stages 3 and 4) | Stimulant / Wake-promoting | [7] |
| Antagonism of Midazolam | 5 | i.v. | Counteracted cardiorespiratory depression | Benzodiazepine Antagonist |
Experimental Protocols
1. Rat Social Interaction Test
-
Animals: Male Lister Hooded rats, housed in same-sex pairs.
-
Apparatus: A wooden box (68 cm x 68 cm) with 40 cm high walls. The floor can be marked into areas to assess locomotor activity.
-
Procedure:
-
Habituate the rats to the testing room for at least 60 minutes prior to the test.
-
Administer ZK 93426 (or vehicle) intraperitoneally (i.p.) at the desired dose.
-
After the appropriate pre-treatment time, place a pair of unfamiliar rats (one treated, one untreated) into the arena.
-
Record the behavior for a 10-minute session.
-
A trained observer, blind to the treatment conditions, scores the total time the rats spend in active social interaction (e.g., sniffing, grooming, following).
-
-
Key Considerations: The lighting and familiarity of the test arena can significantly impact anxiety levels and should be kept consistent.
2. Rat Hole-Board Test
-
Animals: Male Lister Hooded rats.
-
Apparatus: A square board (e.g., 60 cm x 60 cm) with 16 equidistant holes (e.g., 3 cm diameter) and surrounded by walls (e.g., 30 cm high). The apparatus is elevated from the ground.
-
Procedure:
-
Habituate the rats to the testing room for at least 60 minutes.
-
Administer ZK 93426 (or vehicle) i.p.
-
Place a single rat in the center of the hole-board.
-
Record the number and duration of head-dips into the holes for a 5-minute session.
-
Automated tracking software is recommended for accurate data collection.
-
-
Key Considerations: Ensure the area under the holes is consistent (e.g., empty and dimly lit) to avoid introducing novel stimuli that could affect exploratory behavior.
3. Human EEG Sleep Study
-
Participants: Healthy male volunteers, screened for any sleep disorders or use of psychoactive substances.
-
Procedure:
-
Participants are subjected to a period of sleep withdrawal (e.g., half a night) to facilitate sleep onset.
-
EEG electrodes are placed according to the international 10-20 system.
-
ZK 93426 (e.g., 0.04 mg/kg) or placebo is administered intravenously once the participant reaches slow-wave sleep.
-
EEG, actigraphy, and vital signs are monitored throughout the night.
-
Sleep stages (1, 2, 3, 4, and REM) are scored by a trained professional according to established guidelines (e.g., AASM).
-
-
Key Considerations: The study should be double-blind and placebo-controlled to minimize bias.
Mandatory Visualizations
Caption: Signaling pathway of ZK 93426 at the GABA-A receptor.
Caption: General experimental workflow for preclinical studies.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. maze.conductscience.com [maze.conductscience.com]
- 2. Evaluation of the beta-carboline ZK 93 426 as a benzodiazepine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Beta-carbolines as tools in memory research: human data with the beta-carboline ZK 93426 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. EEG Recording and Analysis for Sleep Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A beta-carboline derivative (ZK 93426) counteracts the cardiorespiratory depressant effects of intravenous midazolam - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential side effects of ZK 93426 hydrochloride in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with ZK 93426 hydrochloride in vivo.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ZK 93426?
ZK 93426 is a β-carboline derivative that acts as a weak partial inverse agonist at benzodiazepine (B76468) receptors.[1] This means it can produce effects opposite to those of benzodiazepine agonists (like diazepam) and can also antagonize the effects of benzodiazepines.[2][3] Its action modulates the GABAergic system, which is central to its physiological and behavioral effects.
Q2: What are the most commonly observed behavioral side effects of ZK 93426 in human studies?
In human clinical trials, ZK 93426 has been shown to produce stimulant and activating effects.[4][5] Volunteers have reported feelings of alertness, restlessness, and mild apprehension.[1][6] These effects are consistent with its classification as a benzodiazepine receptor inverse agonist.
Q3: Are there any cardiovascular or other physiological side effects noted in humans?
Yes, some studies have observed a decrease in peripheral skin temperature and heart rate in human volunteers following intravenous administration of ZK 93426.[4] However, at the tested doses of 0.01 mg/kg and 0.04 mg/kg, the drug was generally well-tolerated.[4]
Q4: What behavioral effects are typically seen in animal models?
In rodent models, ZK 93426 has been shown to have anxiogenic (anxiety-producing) effects, as demonstrated by a reduction in social interaction in rats.[7] At certain doses (e.g., 5 mg/kg), it can also increase exploratory behavior, such as head-dipping in a holeboard test.[7]
Q5: Can ZK 93426 induce convulsions?
Unlike many other benzodiazepine antagonists, ZK 93426 is not a convulsant and has demonstrated weak anticonvulsant effects.[1][2] In fact, it has been shown to be a potent inhibitor of convulsions induced by the benzodiazepine receptor inverse agonist DMCM.[2]
Q6: How does ZK 93426 affect sleep patterns?
Studies in healthy volunteers have shown that ZK 93426 can disturb normal sleep patterns. Specifically, intravenous administration during slow-wave sleep led to a significant reduction in slow-wave sleep (stages 3 and 4) and an increase in lighter sleep stages (1 and 2).[8] This is accompanied by an increased number and intensity of movements during sleep.[8]
Troubleshooting Guide
Issue: Unexpected stimulant or anxiogenic effects in animal models.
-
Possible Cause: This is an expected in vivo effect of ZK 93426 due to its inverse agonist properties at the benzodiazepine receptor.[1][7]
-
Recommendation: Ensure that the experimental design accounts for these potential behavioral changes. Consider using a lower dose, as effects can be dose-dependent. Review the literature for dose-response curves in your specific model.
Issue: Variability in behavioral responses between subjects.
-
Possible Cause: Individual differences in benzodiazepine receptor sensitivity or density can lead to varied responses. Additionally, environmental stressors in the experimental setting can interact with the anxiogenic properties of the compound.
-
Recommendation: Standardize the experimental environment to minimize external stressors. Increase the sample size to ensure statistical power can account for individual variability.
Issue: Observed decrease in heart rate or body temperature.
-
Possible Cause: These are documented physiological effects of ZK 93426 in some human studies.[4]
-
Recommendation: Monitor these vital signs throughout the experiment. Ensure that the changes are within physiologically safe limits for the animal model being used.
Quantitative Data Summary
Table 1: Human In Vivo Studies - Dosing and Physiological Effects
| Study Population | Dosage | Route of Administration | Observed Physiological/Behavioral Effects | Citation |
| Healthy Volunteers | 0.01 mg/kg, 0.04 mg/kg | Intravenous | Decreased peripheral skin temperature and heart rate; stimulant and activating effects. | [4] |
| Healthy Volunteers | 0.04 mg/kg | Intravenous | Reduced slow-wave sleep; increased movements during sleep. | [8] |
| Healthy Volunteers | Not specified | Intravenous | Alertness, restlessness, mild apprehension. | [1][6] |
Table 2: Animal In Vivo Studies - Dosing and Behavioral Effects
| Animal Model | Dosage | Route of Administration | Observed Behavioral Effects | Citation |
| Rats | 2.5 - 10 mg/kg | Not specified | Anxiogenic effect (reduced social interaction). | [7] |
| Rats | 5 mg/kg | Not specified | Increased exploratory head-dipping. | [7] |
| Rats | 100 µg/kg - 10 mg/kg | Not specified | No effect on self-stimulation when given alone. | [9] |
| Cats | 5 mg/kg | Intravenous | Antagonized midazolam-induced cardiorespiratory depression. | [3] |
Experimental Protocols
Protocol 1: Assessment of Anxiogenic Effects in Rats (Social Interaction Test)
-
Animals: Male rats are housed in pairs under a standard 12-hour light/dark cycle with ad libitum access to food and water.
-
Drug Administration: this compound is dissolved in a suitable vehicle and administered at doses ranging from 2.5 to 10 mg/kg. A control group receives the vehicle only.
-
Test Arena: A brightly lit, open-field arena is used for the social interaction test.
-
Procedure: Thirty minutes after drug administration, pairs of unfamiliar rats are placed in the test arena for a 10-minute session.
-
Data Collection: The total time spent in active social interaction (e.g., sniffing, grooming, following) is recorded by a trained observer or an automated video-tracking system.
-
Analysis: A reduction in the time spent in social interaction in the ZK 93426-treated group compared to the control group is indicative of an anxiogenic effect.[7]
Protocol 2: Evaluation of Sleep Disturbances in Humans
-
Subjects: Healthy male volunteers with normal sleep patterns are recruited.
-
Study Design: A double-blind, placebo-controlled, cross-over design is employed.
-
Procedure: Subjects are allowed to fall asleep in a sleep laboratory. Upon reaching the first period of slow-wave sleep (as determined by EEG), they are administered either ZK 93426 (0.04 mg/kg) or a placebo intravenously.[8]
-
Data Collection: Sleep parameters are monitored throughout the night using polysomnography (EEG, EOG, EMG). Body movements are recorded using a wrist actometer.
-
Analysis: Sleep stages are scored, and the duration of each stage is calculated. A significant reduction in slow-wave sleep and an increase in lighter sleep stages post-administration, compared to placebo, indicates a drug-induced sleep disturbance.[8]
Visualizations
Caption: Mechanism of action of ZK 93426 at the GABA-A receptor.
Caption: General experimental workflow for in vivo studies of ZK 93426.
References
- 1. ZK-93426 - Wikipedia [en.wikipedia.org]
- 2. Evaluation of the beta-carboline ZK 93 426 as a benzodiazepine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A beta-carboline derivative (ZK 93426) counteracts the cardiorespiratory depressant effects of intravenous midazolam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human studies on the benzodiazepine receptor antagonist beta-carboline ZK 93,426: preliminary observations on psychotropic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beta-carbolines as tools in memory research: human data with the beta-carboline ZK 93426 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical perspectives of beta-carbolines from first studies in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Actions of the beta-carboline ZK 93426 in an animal test of anxiety and the holeboard: interactions with Ro 15-1788 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of ZK 93,426, a beta-carboline benzodiazepine receptor antagonist on night sleep pattern in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect on hypothalamic self-stimulation of the novel beta-carbolines ZK 93 426 (a benzodiazepine receptor antagonist) and ZK 91 296 (a putative partial agonist) - PubMed [pubmed.ncbi.nlm.nih.gov]
ZK 93426 hydrochloride stability and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of ZK 93426 hydrochloride. The following frequently asked questions (FAQs) and troubleshooting guide address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: To ensure the long-term stability of this compound, it is recommended to store the solid compound under specific conditions. Multiple suppliers suggest desiccating at room temperature, while others recommend refrigeration at 4°C or even -20°C for extended storage. It is crucial to keep the container tightly sealed to protect it from moisture and air.
Q2: How should I prepare stock solutions of this compound?
A2: this compound is soluble in both water and dimethyl sulfoxide (B87167) (DMSO). For aqueous solutions, it is soluble up to 100 mM. For DMSO, it is soluble up to 50 mM. When preparing stock solutions, it is advisable to use sterile, nuclease-free water or high-purity DMSO. For in vivo studies, a common practice for β-carbolines involves initially dissolving the compound in a minimal amount of DMSO and then diluting it with sterile saline. The final concentration of DMSO should be kept low (typically below 10%) to minimize vehicle-induced toxicity.
Q3: How stable are stock solutions of this compound?
Q4: Is this compound sensitive to light?
A4: Although specific photostability data for this compound is not provided in the available literature, many organic compounds, including heterocyclic structures like β-carbolines, can be sensitive to light. Therefore, it is prudent to protect both the solid compound and its solutions from light by storing them in amber vials or containers wrapped in aluminum foil.
Q5: What are the known degradation pathways for this compound?
A5: Specific degradation pathways for this compound have not been detailed in the public domain. However, as a hydrochloride salt, it may be susceptible to salt disproportionation in suspension, particularly if the free base is weakly basic. Additionally, studies on other hydrochloride salts, such as cathinone (B1664624) derivatives, have shown susceptibility to oxidation in the presence of air. Therefore, minimizing exposure to air and humidity is a critical preventive measure.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound fails to dissolve completely | - Incorrect solvent or concentration.- Low-quality solvent. | - Confirm the solubility limits (up to 100 mM in water, 50 mM in DMSO).- Use high-purity, anhydrous solvents.- Gentle warming or vortexing may aid dissolution. |
| Precipitation observed in stock solution upon storage | - Solution supersaturation.- Change in temperature or pH.- Degradation of the compound. | - Ensure the concentration is within the solubility limits.- Store solutions at a constant temperature. For aqueous solutions, check the pH.- Prepare fresh solutions before each experiment. |
| Inconsistent experimental results | - Degradation of the compound (solid or solution).- Improper storage.- Repeated freeze-thaw cycles of stock solutions. | - Store the solid compound in a desiccator, protected from light and air.- Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.- Always use freshly prepared solutions for critical experiments. |
| Discoloration of the solid compound | - Oxidation or degradation due to exposure to air, light, or moisture. | - Discard the discolored compound.- Ensure the container is tightly sealed and stored under the recommended conditions (desiccated, protected from light). |
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 348.82 g/mol | |
| Solubility in Water | Up to 100 mM | |
| Solubility in DMSO | Up to 50 mM | |
| Recommended Storage (Solid) | Desiccate at Room Temperature or 4°C | |
| Long-term Storage (Solid) | -20°C | |
| Shipping Temperature | Blue Ice |
Experimental Protocols
General Protocol for Stability Assessment of this compound
This protocol outlines a general approach for conducting stress testing to determine the intrinsic stability of this compound.
-
Preparation of Samples:
-
Prepare stock solutions of this compound in water and DMSO at a known concentration (e.g., 10 mM).
-
For solid-state stability, weigh a precise amount of the compound into several vials.
-
-
Stress Conditions:
-
Hydrolytic Stability: Adjust the pH of the aqueous solution to acidic (e.g., pH 1-3), neutral (pH 7), and basic (e.g., pH 9-11) conditions. Incubate at a controlled temperature (e.g., 40°C).
-
Oxidative Stability: Treat the solution with an oxidizing agent, such as hydrogen peroxide, and incubate at a controlled temperature.
-
Thermal Stability: Expose the solid compound and solutions to elevated temperatures (e.g., 40°C, 60°C, 80°C).
-
Photostability: Expose the solid compound and solutions to a light source with a defined output (e.g., ICH-compliant photostability chamber). Include a dark control to differentiate between light-induced and thermal degradation.
-
-
Time Points:
-
Collect samples at various time points (e.g., 0, 24, 48, 72 hours, 1 week).
-
-
Analysis:
-
Analyze the samples at each time point using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
-
Quantify the remaining parent compound and any major degradation products.
-
-
Data Interpretation:
-
Calculate the degradation rate under each stress condition.
-
Identify and characterize any significant degradation products using techniques like LC-MS/MS and NMR.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Logical steps for troubleshooting inconsistent experimental outcomes.
Troubleshooting inconsistent results with ZK 93426 hydrochloride
Welcome to the technical support center for ZK 93426 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help troubleshoot common issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the benzodiazepine (B76468) receptor.[1][2][3] It is a member of the β-carboline family of compounds.[4] Its primary mechanism of action is to competitively bind to the benzodiazepine binding site on the GABA-A receptor, thereby blocking the effects of benzodiazepine agonists and inverse agonists.[1][2] Some studies also characterize it as a weak partial inverse agonist, meaning it can exert effects opposite to those of benzodiazepine agonists.[4]
Q2: What are the recommended solvents and storage conditions for this compound?
Q3: What are the typical in vitro and in vivo applications of this compound?
A3: In vitro, this compound is commonly used in competitive binding assays to determine the affinity of other compounds for the benzodiazepine receptor.[1][3] It is also used to study the functional consequences of benzodiazepine receptor blockade in various cell-based assays. In vivo, it has been used in animal models to investigate its effects on anxiety, sleep, and to antagonize the effects of benzodiazepines.[5][6]
Q4: Can this compound exhibit paradoxical effects?
A4: Yes, some studies have reported that this compound can produce seemingly contradictory effects, such as anxiogenic effects in some behavioral tests and anxiolytic effects in others.[1][2] This may be due to its complex pharmacology as a potential weak partial inverse agonist and its differential effects at various GABA-A receptor subtypes.[7] The specific experimental conditions, animal model, and dosage can all influence the observed outcome.
Troubleshooting Guides
Inconsistent Results in Competitive Binding Assays
One of the most common applications of this compound is in competitive binding assays to characterize the binding of other ligands to the benzodiazepine receptor. Inconsistent IC50 values or high variability between replicates can be a significant issue.
Problem: High variability in IC50 values for this compound across experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Reagent Quality and Handling | - Verify Compound Integrity: Ensure the purity of your this compound stock. If possible, confirm its identity and purity using analytical methods like HPLC or mass spectrometry. - Aliquot Stock Solutions: Avoid repeated freeze-thaw cycles of your stock solutions. Aliquot the stock solution into single-use vials. |
| Assay Conditions | - Equilibrium Time: Ensure that the binding reaction has reached equilibrium. You may need to optimize the incubation time. - Buffer Composition: The pH and ionic strength of your assay buffer can influence ligand binding. Prepare fresh buffer for each experiment and ensure the pH is consistent. - Non-specific Binding: High non-specific binding can obscure the true competitive binding. Optimize your blocking agents and washing steps. |
| Pipetting and Dilution Errors | - Calibrate Pipettes: Regularly calibrate your pipettes to ensure accurate dispensing of small volumes. - Serial Dilution Technique: Be meticulous with your serial dilutions. Use fresh tips for each dilution step. |
| Data Analysis | - Curve Fitting Model: Use an appropriate non-linear regression model to fit your dose-response curves. The four-parameter logistic (4PL) model is often suitable for competitive binding data. |
Experimental Workflow for a [³H]-Flunitrazepam Competitive Binding Assay
Caption: Workflow for a radioligand competitive binding assay.
Unexpected In Vivo Responses
Researchers using this compound in animal models may sometimes observe responses that are inconsistent with its known pharmacology or that vary significantly between individual animals.
Problem: Inconsistent or unexpected behavioral effects in animal studies.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Dose and Route of Administration | - Dose-Response Curve: Ensure you have performed a thorough dose-response study to identify the optimal dose for your specific experimental paradigm. - Bioavailability: The route of administration (e.g., intravenous, intraperitoneal, oral) will significantly impact the bioavailability and time course of the drug's effects. |
| Animal Model and Individual Variability | - Species and Strain Differences: The expression and subtype composition of benzodiazepine receptors can vary between species and even strains of the same species. - Baseline Anxiety Levels: The animal's baseline level of anxiety or arousal can influence its response to a benzodiazepine receptor antagonist. |
| Drug-Drug Interactions | - Anesthetics and Other Drugs: If other drugs are being administered, consider the potential for pharmacokinetic or pharmacodynamic interactions with this compound. For example, it has been shown to counteract the effects of midazolam. |
| Experimental Design | - Acclimation and Habituation: Ensure that animals are properly acclimated to the testing environment to minimize stress-induced variability. - Blinding and Randomization: Implement blinded and randomized experimental designs to reduce experimenter bias. |
Signaling Pathway: GABA-A Receptor Modulation
References
- 1. Analyzing Kinetic Binding Data - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ZK-93426 - Wikipedia [en.wikipedia.org]
- 3. Hooked on benzodiazepines: GABAA receptor subtypes and addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. swordbio.com [swordbio.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | CAS 1216792-30-1 | ZK93426 | Tocris Bioscience [tocris.com]
- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Technical Support Center: Optimizing ZK 93426 Hydrochloride Dose for Specific Behavioral Outcomes
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the dose of ZK 93426 hydrochloride for specific behavioral outcomes in preclinical studies.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a compound belonging to the β-carboline family. It functions as a weak partial inverse agonist or antagonist at the benzodiazepine (B76468) binding site of the GABA-A receptor.[1] Unlike benzodiazepine agonists (e.g., diazepam) which enhance the effect of GABA (an inhibitory neurotransmitter), ZK 93426 can reduce the baseline activity of the GABA-A receptor, leading to effects such as increased alertness and potential anxiogenic (anxiety-producing) responses in some behavioral tests.[1][2]
2. What are the expected behavioral effects of this compound in rodents?
The behavioral effects of ZK 93426 are dose-dependent and context-specific. In general, it has been shown to:
-
Induce anxiogenic-like effects: In tests like the social interaction test, doses in the range of 2.5-10 mg/kg have been shown to reduce social interaction time in rats, which is interpreted as an anxiogenic effect.[3]
-
Modulate cognitive performance: Human studies have suggested that ZK 93426 may have nootropic (cognition-enhancing) properties, improving performance in tasks related to concentration and attention.[4][5] In rodents, it has been shown to increase the release of acetylcholine, a neurotransmitter crucial for learning and memory.[1]
-
Increase alertness and exploratory behavior: At a dose of 5 mg/kg, ZK 93426 has been observed to increase exploratory head-dipping in the holeboard test.[3] Human studies also report stimulant and activating effects.[4]
-
Affect sleep patterns: In human volunteers, a 0.04 mg/kg intravenous dose of ZK 93426 was found to reduce slow-wave sleep and increase movements, indicating a stimulant effect.[6]
3. How should I prepare this compound for administration?
This compound is soluble in water (up to 100 mM) and DMSO (up to 50 mM).[7] For in vivo studies in rodents, it is crucial to select a vehicle that is non-toxic and appropriate for the route of administration. A common vehicle for similar compounds involves dissolving the substance in a mixture of DMSO and saline, sometimes with a surfactant like Tween-80 to improve solubility and stability. It is always recommended to perform a small-scale solubility test with your chosen vehicle before preparing a large batch.
4. What are some potential issues to be aware of when working with this compound?
-
Biphasic dose-response: Like many psychoactive compounds, ZK 93426 may exhibit a biphasic or U-shaped dose-response curve. This means that low and high doses may produce different or even opposite effects. It is crucial to test a range of doses to identify the optimal concentration for the desired behavioral outcome.
-
Vehicle effects: The vehicle used to dissolve the drug can have its own behavioral effects. Always include a vehicle-treated control group in your experimental design to account for this.
-
Strain and species differences: The behavioral response to ZK 93426 can vary between different rodent strains and species. It is important to consider the genetic background of your animals when designing your study and interpreting the results.
Troubleshooting Guides
Issue 1: No observable behavioral effect after administration.
| Possible Cause | Troubleshooting Step |
| Incorrect Dose | The dose may be too low to elicit a response. Consult the dose-response tables below and literature for typical effective doses in your chosen behavioral paradigm. Consider performing a dose-response study to determine the optimal dose for your specific experimental conditions. |
| Poor Bioavailability | The route of administration may not be optimal. While orally active, bioavailability can vary. Consider intraperitoneal (i.p.) or subcutaneous (s.c.) injection for more consistent absorption. |
| Degraded Compound | Ensure the compound has been stored correctly (desiccate at room temperature).[7] Prepare fresh solutions for each experiment, as the stability of β-carbolines in solution can be limited. |
| High Baseline Anxiety/Low Baseline Cognitive Performance | The behavioral state of the animal can influence the drug's effect. If animals have very high baseline anxiety, an anxiogenic effect may be difficult to detect. Conversely, if cognitive performance is already at its peak, enhancement may not be observed. |
Issue 2: High variability in behavioral data between animals.
| Possible Cause | Troubleshooting Step |
| Inconsistent Drug Administration | Ensure accurate and consistent administration of the drug solution. For injections, use a consistent volume and injection site. |
| Environmental Factors | Minimize environmental stressors and variability in the testing environment (e.g., lighting, noise, time of day). Acclimatize animals to the testing room before the experiment. |
| Handling Stress | Handle animals consistently and gently to minimize stress, which can significantly impact behavioral outcomes. |
| Individual Differences | Biological variability is inherent. Ensure you have a sufficient number of animals per group to achieve statistical power. |
Issue 3: Unexpected or paradoxical behavioral effects.
| Possible Cause | Troubleshooting Step |
| Biphasic Dose-Response | You may be observing the descending limb of a U-shaped dose-response curve. Test a wider range of doses, including lower concentrations. |
| Off-Target Effects | While ZK 93426 is selective for the benzodiazepine receptor, high concentrations could potentially have off-target effects. Review the literature for any known off-target activities. |
| Interaction with Other Factors | Consider potential interactions with diet, housing conditions, or other experimental manipulations. |
Data Presentation: Dose-Response Summaries
The following tables summarize dose-response data for this compound and the closely related β-carboline, FG-7142, in common behavioral paradigms.
Table 1: this compound in the Social Interaction Test (Rat)
| Dose (mg/kg, i.p.) | Behavioral Outcome | Reference |
| 1 | No significant effect on social interaction time. | [3] |
| 2.5 | Significant reduction in social interaction time (anxiogenic effect). | [3] |
| 5 | Significant reduction in social interaction time; significant increase in exploratory head-dipping. | [3] |
| 10 | Significant reduction in social interaction time. | [3] |
Table 2: FG-7142 (a related β-carboline) in the Elevated Plus Maze (Rat)
Note: Data for FG-7142 is provided as a proxy due to the lack of specific dose-response data for ZK 93426 in this paradigm.
| Dose (mg/kg, i.p.) | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) |
| Vehicle | 25 ± 5 | 30 ± 6 |
| 5 | 15 ± 4 | 20 ± 5 |
| 10 | 8 ± 3 | 12 ± 4 |
| 20 | 5 ± 2 | 8 ± 3 |
| *p < 0.05, **p < 0.01 compared to vehicle |
Table 3: this compound - Expected Outcomes in Cognitive and Fear-Related Tasks
Note: This table provides expected outcomes based on the known mechanism of action and limited available data. Empirical determination of the dose-response is recommended.
| Behavioral Paradigm | Expected Outcome with Effective Dose | Potential Dose Range (mg/kg, i.p.) |
| Morris Water Maze | Potential improvement in spatial learning and memory (reduced escape latency, increased time in target quadrant). | 1 - 10 |
| Fear Conditioning | Potential enhancement of fear memory consolidation or expression (increased freezing). | 1 - 10 |
Experimental Protocols & Visualizations
Mechanism of Action: GABA-A Receptor Modulation
ZK 93426 acts as a weak partial inverse agonist at the benzodiazepine site on the GABA-A receptor. This reduces the receptor's constitutive activity, leading to a decrease in chloride ion influx and, consequently, reduced neuronal inhibition (i.e., a state of increased neuronal excitability).
Caption: ZK 93426 binds to the benzodiazepine site, reducing GABA-A receptor activity.
Experimental Workflow: Rodent Behavioral Study
The following diagram illustrates a typical workflow for a behavioral study involving ZK 93426.
References
- 1. ZK-93426 - Wikipedia [en.wikipedia.org]
- 2. What are GABA receptor inverse agonists and how do they work? [synapse.patsnap.com]
- 3. Actions of the beta-carboline ZK 93426 in an animal test of anxiety and the holeboard: interactions with Ro 15-1788 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human studies on the benzodiazepine receptor antagonist beta-carboline ZK 93,426: preliminary observations on psychotropic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beta-carbolines as tools in memory research: human data with the beta-carboline ZK 93426 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of ZK 93,426, a beta-carboline benzodiazepine receptor antagonist on night sleep pattern in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound (CAS 1216792-30-1): R&D Systems [rndsystems.com]
Challenges in sourcing discontinued ZK 93426 hydrochloride
This center provides guidance for researchers, scientists, and drug development professionals encountering challenges due to the discontinuation of the research compound ZK 93426 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: We are unable to find a commercial supplier for this compound. Has it been discontinued (B1498344)?
A1: Yes, this compound is an older research compound and has been discontinued by major suppliers, including Tocris Bioscience (a Bio-Techne brand) and R&D Systems.[1][2] This is common for specialized, non-clinical compounds with limited demand. Consequently, sourcing this compound for ongoing research presents a significant challenge.
Q2: What was the primary mechanism of action for ZK 93426?
A2: ZK 93426 is a β-carboline derivative that acts as a potent and competitive antagonist at the benzodiazepine (B76468) binding site of the GABA-A receptor.[2][3] Some studies also classify it as a weak partial inverse agonist.[4][5] Its primary effect is to block or modulate the activity of benzodiazepine agonists. It has demonstrated anxiogenic effects in some behavioral tests and anxiolytic effects in others, and it has been shown to reverse the sedative effects of benzodiazepines like midazolam.[2][6]
Q3: What are our options for continuing a research project that requires ZK 93426?
A3: There are two main paths forward:
-
Custom Synthesis: This involves commissioning a specialized chemistry lab to synthesize the compound for your specific research needs. This option ensures chemical identity but can be costly and time-consuming.
-
Sourcing a Validated Alternative: This is often the more practical approach. It involves identifying a commercially available compound with a similar pharmacological profile and validating its activity in your experimental model.
Q4: What are the critical factors to consider when selecting an alternative to ZK 93426?
A4: The ideal alternative should share key pharmacological properties with ZK 93426. Consider the following:
-
Mechanism of Action: The compound should be a benzodiazepine receptor antagonist or partial inverse agonist.
-
Target Specificity: It should act specifically at the benzodiazepine site on the GABA-A receptor.
-
Potency: The binding affinity (IC50 or Ki) should be known and ideally in a similar range to ZK 93426 (IC50 values of 0.4 and 0.7 nM for rat cerebellum and hippocampus, respectively).[2]
-
Pharmacological Effects: The alternative should ideally reproduce the known effects of ZK 93426, such as anxiogenic or memory-modulating properties.[5][7]
-
Solubility and Stability: Ensure the compound's physical properties are compatible with your experimental protocols.
Troubleshooting Guides
Guide 1: Selecting and Validating a Suitable Alternative
If your experiments relied on ZK 93426, switching to an alternative requires a systematic validation process. Use the following workflow to guide your selection and confirmation process.
References
- 1. bio-techne.com [bio-techne.com]
- 2. This compound | CAS 1216792-30-1 | ZK93426 | Tocris Bioscience [tocris.com]
- 3. Effects of ZK 93,426, a beta-carboline benzodiazepine receptor antagonist on night sleep pattern in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ZK-93426 - Wikipedia [en.wikipedia.org]
- 5. Beta-carbolines as tools in memory research: human data with the beta-carboline ZK 93426 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A beta-carboline derivative (ZK 93426) counteracts the cardiorespiratory depressant effects of intravenous midazolam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FG-7142 - Wikipedia [en.wikipedia.org]
Alternatives to ZK 93426 hydrochloride for benzodiazepine research
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to alternatives for ZK 93426 hydrochloride in benzodiazepine (B76468) research. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data for various ligands.
Alternatives to this compound
ZK 93426 is a β-carboline derivative that acts as a weak partial inverse agonist or antagonist at benzodiazepine receptors. For researchers seeking alternatives with different pharmacological profiles, several classes of compounds are available. These include antagonists, full and partial inverse agonists, and partial agonists, each offering unique properties for investigating the GABAergic system.
Available Alternatives:
-
Antagonists: These ligands bind to the benzodiazepine site but have no intrinsic activity, effectively blocking the effects of both agonists and inverse agonists. The most common example is Ro 15-1788 (Flumazenil) .
-
Partial Inverse Agonists: These compounds bind to the benzodiazepine site and produce effects opposite to agonists, but with lower efficacy than full inverse agonists. A widely used example is FG 7142 .
-
Full Inverse Agonists: These ligands elicit the maximal possible effect opposite to that of a full agonist. DMCM (Methyl 6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate) is a representative compound in this class.
-
Partial Agonists: These compounds produce a submaximal agonistic effect, even at saturating concentrations. Bretazenil is a well-characterized partial agonist.
Quantitative Data: Comparative Ligand Properties
The following table summarizes the binding affinities (Ki) and efficacies of ZK 93426 and its alternatives at various GABAA receptor subtypes. Lower Ki values indicate higher binding affinity. Efficacy is described qualitatively or as a percentage of GABA enhancement where available.
| Compound | Type | GABAA Receptor Subtype | Binding Affinity (Ki) [nM] | Efficacy |
| ZK 93426 | Weak Partial Inverse Agonist / Antagonist | Not specified | - | Weak intrinsic activity |
| Ro 15-1788 (Flumazenil) | Antagonist | α1β2γ2 | 0.8 | Neutral Antagonist |
| α2β2γ2 | 0.8 | |||
| α3β2γ2 | 0.8 | |||
| α5β2γ2 | 0.8 | |||
| FG 7142 | Partial Inverse Agonist | α1 | 91 | Partial Inverse Agonist |
| α2 | 330 | |||
| α3 | 492 | |||
| α5 | 2150 | |||
| DMCM | Full Inverse Agonist | Not specified | - | Full Inverse Agonist |
| Bretazenil | Partial Agonist | α1β1γ2 | 6.1 (IC50)[1] | Partial Agonist |
| α1, α2, α3, α5-containing | High Affinity[2] |
Note: Binding affinities and efficacies can vary depending on the experimental conditions and the specific recombinant receptor subtypes used.
Experimental Protocols
Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of a test compound for the benzodiazepine binding site on GABAA receptors.
Methodology:
-
Membrane Preparation: Homogenize brain tissue (e.g., rat cerebral cortex) or cells expressing recombinant GABAA receptors in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in assay buffer.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Receptor membranes + radioligand (e.g., [3H]Flumazenil) + assay buffer.[3]
-
Non-specific Binding: Receptor membranes + radioligand + a high concentration of an unlabeled ligand (e.g., 10 µM Diazepam).[4]
-
Competition: Receptor membranes + radioligand + varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C or 30°C) for a sufficient time to reach equilibrium (e.g., 35 minutes).[3]
-
Separation: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes
This protocol describes the functional characterization of GABAA receptors expressed in Xenopus oocytes.
Methodology:
-
Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate.
-
cRNA Injection: Inject the oocytes with cRNAs encoding the desired GABAA receptor subunits. Incubate the oocytes for 2-4 days to allow for receptor expression.[5]
-
Recording Setup: Place an oocyte in a recording chamber continuously perfused with Ringer's solution.[5] Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.
-
Voltage Clamp: Clamp the oocyte membrane potential at a holding potential of -70 mV.[5]
-
Drug Application: Apply GABA to the oocyte to elicit a baseline current. Co-apply GABA with the test compound at various concentrations.
-
Data Acquisition: Record the GABA-induced currents using an amplifier and digitize the signal for analysis.[6]
-
Data Analysis: Measure the peak amplitude of the currents in the presence and absence of the test compound. Plot the potentiation or inhibition of the GABA response as a function of the test compound concentration to determine EC50 or IC50 values.
Elevated Plus Maze (EPM) for Rodents
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.[7]
Methodology:
-
Apparatus: The maze consists of four arms (two open, two enclosed by high walls) arranged in a plus shape and elevated from the floor.[8]
-
Acclimation: Allow the animals to acclimate to the testing room for at least one hour before the test.[9]
-
Procedure: Place the rodent in the center of the maze, facing an open arm.[10] Allow the animal to explore the maze for a 5-minute period.[10]
-
Data Collection: Record the animal's behavior using a video camera mounted above the maze. Key parameters to measure include the time spent in the open and closed arms, and the number of entries into each arm.[8]
-
Data Analysis: Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms. Conversely, anxiogenic compounds decrease these parameters.
Troubleshooting Guides and FAQs
Radioligand Binding Assays
Q: My specific binding is too low. What could be the problem?
-
A: Low specific binding can be due to several factors:
-
Degraded Receptor Preparation: Ensure that membrane preparations are fresh or have been stored properly at -80°C.
-
Inactive Radioligand: Check the expiration date and storage conditions of your radioligand.
-
Insufficient Receptor Concentration: Increase the amount of membrane protein in your assay.
-
Suboptimal Assay Conditions: Optimize incubation time, temperature, and buffer composition.
-
Q: I am seeing high non-specific binding. How can I reduce it?
-
A: High non-specific binding can obscure your specific signal. Try the following:
-
Reduce Radioligand Concentration: Use a radioligand concentration at or below its Kd value.
-
Increase Washing Steps: Ensure thorough and quick washing of the filters after filtration.
-
Pre-soak Filters: Pre-soaking the filters in a solution like polyethyleneimine (PEI) can reduce non-specific binding of some radioligands.
-
Two-Electrode Voltage Clamp
Q: The GABA-induced currents are very small or absent.
-
A: This could be due to:
-
Poor Receptor Expression: Verify the quality of your cRNA and injection technique. Allow sufficient time for receptor expression.
-
Oocyte Health: Use healthy, large oocytes and maintain them in appropriate culture conditions.
-
Incorrect GABA Concentration: Prepare fresh GABA solutions and ensure the concentration is appropriate to elicit a response.
-
Q: The oocyte membrane is unstable and the recording is noisy.
-
A: A stable recording is crucial for accurate measurements.
-
Electrode Quality: Use high-quality microelectrodes with appropriate resistance.
-
Proper Impalement: Ensure the oocyte is properly impaled and the membrane has sealed around the electrodes.
-
Vibration Isolation: Use an anti-vibration table to minimize mechanical noise.
-
Elevated Plus Maze
Q: The animals are not exploring the maze and remain in the center.
-
A: This "freezing" behavior can be due to:
-
High Anxiety Levels: The strain of rodent or prior handling may influence baseline anxiety. Ensure proper acclimation to the testing room.
-
Aversive Environment: The lighting in the room may be too bright, or there may be loud noises. Maintain consistent and appropriate environmental conditions.[9]
-
Q: I am observing a "one-trial tolerance" where benzodiazepines are ineffective in animals with prior maze experience.
-
A: This is a known phenomenon where the anxiolytic effect of benzodiazepines is lost upon re-exposure to the EPM.[7] To avoid this, use naive animals for each experiment.
Visualizations
GABAergic Synapse Signaling Pathway
Caption: Diagram of a GABAergic synapse showing GABA synthesis, release, and postsynaptic action.
Experimental Workflow: Radioligand Binding Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Two-electrode voltage-clamp technique [bio-protocol.org]
- 6. 2.4. Two‐electrode voltage clamp recordings on recombinant human GABAA receptors in Xenopus oocytes [bio-protocol.org]
- 7. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of ZK 93426 Hydrochloride: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing the on-target and potential off-target effects of ZK 93426 hydrochloride in your research. This compound is a potent and selective ligand for the benzodiazepine (B76468) binding site of the GABAA receptor, acting as a weak partial inverse agonist.[1][2] This unique pharmacological profile, which can induce effects opposite to those of classical benzodiazepines like diazepam, necessitates careful experimental design and troubleshooting.[2]
This guide offers troubleshooting advice in a question-and-answer format, detailed experimental protocols, and a summary of known pharmacological data to ensure the successful application of this compound in your studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target effects of this compound I should expect in my experiments?
A1: As a weak partial inverse agonist at the benzodiazepine site of the GABAA receptor, this compound is expected to produce effects that are generally opposite to those of benzodiazepine agonists. In both preclinical and human studies, these effects can manifest as:
-
Anxiogenic-like behavior: In animal models, this may be observed as reduced time spent in open or brightly lit areas.[1]
-
Increased arousal and alertness: Human studies have reported feelings of alertness and restlessness.[2]
-
Apprehension: A subjective feeling of anxiety has been noted in human volunteers.[2]
-
Reversal of benzodiazepine effects: ZK 93426 can counteract the sedative and cardiorespiratory depressant effects of benzodiazepine agonists like lormetazepam and midazolam.[2][3]
-
Nootropic effects: Some studies suggest potential cognitive-enhancing properties.[2]
Q2: I am observing unexpected anxiogenic-like behavior in my animal model that is confounding my primary endpoint. How can I manage this?
A2: Managing the intrinsic anxiogenic effects of ZK 93426 is crucial for obtaining valid data. Consider the following strategies:
-
Dose-response studies: Conduct a thorough dose-response study to identify a dose that is effective for your primary endpoint with minimal anxiogenic effects.
-
Habituation: Increase the habituation period of the animals to the experimental apparatus and environment. This can help reduce baseline anxiety and make the specific effects of the compound more apparent.
-
Choice of behavioral paradigm: Select behavioral tests that are less sensitive to baseline anxiety or that can differentiate between anxiogenic effects and your variable of interest.
-
Control groups: Include a positive control for anxiogenic effects (e.g., a known anxiogenic compound) to benchmark the effects of ZK 93426. Additionally, co-administration with a benzodiazepine receptor antagonist like flumazenil (B1672878) can help confirm that the observed anxiety is mediated by the GABAA receptor.
Q3: My in vitro results are inconsistent. Could ZK 93426 be causing off-target effects in my cell-based assays?
A3: While ZK 93426 is highly selective for the benzodiazepine binding site of the GABAA receptor, the possibility of off-target effects at high concentrations cannot be entirely ruled out without a comprehensive screening profile. To troubleshoot in vitro inconsistencies:
-
Concentration verification: Ensure the final concentration of ZK 93426 in your assay is accurate and within a reasonable range based on its known potency.
-
Solubility check: Visually inspect your solutions to ensure the compound is fully dissolved. Poor solubility can lead to inconsistent effective concentrations.
-
Cell viability assays: Run parallel cytotoxicity assays to confirm that the observed effects are not due to cellular toxicity at the concentrations used.
-
Receptor expression confirmation: Verify the expression of GABAA receptors in your cell line, as the presence and subtype of these receptors are essential for the on-target action of ZK 93426.
-
Control for inverse agonism: Remember that as an inverse agonist, ZK 93426 reduces the constitutive activity of the GABAA receptor. Ensure your assay is designed to detect a decrease in baseline receptor function.
Troubleshooting Guides
In Vivo Studies
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Excessive anxiety-like behavior in control animals | Environmental stressors, improper handling, insufficient habituation. | Review and standardize animal handling procedures. Increase the duration of habituation to the testing environment and equipment. Ensure the testing environment is free from excessive noise and light. |
| High variability in behavioral responses | Inconsistent drug administration, individual differences in animal sensitivity, environmental fluctuations. | Ensure precise and consistent dosing for all animals. Increase the sample size to account for individual variability. Strictly control environmental conditions (e.g., lighting, time of day for testing). |
| Lack of expected anxiogenic effect | Incorrect dosage, route of administration, timing of behavioral testing. | Perform a dose-response curve to determine the optimal dose. Verify the appropriate route of administration and ensure proper technique. Optimize the time between drug administration and behavioral testing to coincide with peak brain exposure. |
| Unusual or unexpected behavioral phenotypes | Potential off-target effects, interaction with other experimental variables. | Consider co-administration with a benzodiazepine antagonist (e.g., flumazenil) to determine if the effect is GABAA receptor-mediated. If the effect persists, it may be indicative of an off-target interaction. A thorough literature search for the off-target profile of structurally similar beta-carbolines may provide clues.[4][5] |
In Vitro Assays
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Low or no detectable signal change | Low or absent GABAA receptor expression in the cell line, assay not sensitive to inverse agonism, incorrect compound concentration. | Confirm GABAA receptor expression using techniques like Western blot or qPCR. Ensure the assay is designed to measure a decrease from baseline (constitutive activity). Verify the accuracy of your stock solution and final assay concentrations. |
| High background noise or signal variability | Poor compound solubility, cellular toxicity, unstable assay conditions. | Check the solubility of ZK 93426 in your assay buffer. Perform a cytotoxicity assay at the tested concentrations. Optimize assay parameters such as incubation time and temperature. |
| Results not reproducible | Inconsistent cell culture conditions, degradation of the compound. | Standardize cell passage number and seeding density. Prepare fresh solutions of ZK 93426 for each experiment or use properly stored aliquots. |
Pharmacological Data
On-Target Activity: GABAA Receptor
| Parameter | Value | Species/Tissue |
| IC50 ([3H]-flunitrazepam binding) | 0.4 nM | Rat cerebellum |
| IC50 ([3H]-flunitrazepam binding) | 0.7 nM | Rat hippocampus |
*Data sourced from commercial suppliers.[1]
Off-Target Selectivity Profile
Experimental Protocols
In Vivo Assessment of Anxiogenic-like Behavior: Elevated Plus Maze
This protocol is a standard method for assessing anxiety-like behavior in rodents and can be adapted for use with this compound.
1. Apparatus:
-
A plus-shaped maze elevated from the floor, typically with two open arms and two enclosed arms.
2. Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle control via the appropriate route (e.g., intraperitoneal). The time between administration and testing should be determined based on the compound's pharmacokinetic profile.
-
Testing: Place the animal in the center of the maze, facing an open arm. Allow the animal to explore the maze for a 5-minute period.
-
Data Collection: Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.
3. Data Analysis:
-
An anxiogenic-like effect is indicated by a significant decrease in the time spent in the open arms and a decrease in the percentage of entries into the open arms compared to the vehicle control group.
Workflow for In Vivo Anxiogenic-like Behavior Assessment
In Vitro Assessment of GABAA Receptor Modulation: Electrophysiology
This protocol describes a method to measure the effect of this compound on GABAA receptor function using whole-cell patch-clamp electrophysiology in a cell line expressing GABAA receptors.
1. Cell Preparation:
-
Culture cells expressing the desired GABAA receptor subtype combination.
-
Plate cells on coverslips suitable for electrophysiological recording.
2. Recording:
-
Obtain a whole-cell patch-clamp recording from a single cell.
-
Establish a stable baseline current in the presence of a low, non-saturating concentration of GABA to measure the constitutive activity of the receptors.
3. Drug Application:
-
Perfuse the cell with a solution containing this compound at the desired concentration.
4. Data Analysis:
-
Measure the change in the holding current in the presence of this compound compared to the baseline. A decrease in the inward current (or an increase in the outward current, depending on the chloride equilibrium potential) indicates an inverse agonist effect.
Signaling Pathway of ZK 93426 at the GABAA Receptor
References
- 1. Selectivity Profiling and Biological Activity of Novel β-Carbolines as Potent and Selective DYRK1 Kinase Inhibitors | PLOS One [journals.plos.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A beta-carboline derivative (ZK 93426) counteracts the cardiorespiratory depressant effects of intravenous midazolam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Subtype Selectivity of 3, 6-Disubstituted β-Carbolines at Bz/GABA(A)ergic Receptors. SAR and Studies Directed Toward Agents For Treatment of Alcohol Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review of β-carboline and its derivatives as selective MAO-A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative In Vivo Analysis of ZK 93426 Hydrochloride and Flumazenil
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo effects of ZK 93426 hydrochloride and flumazenil (B1672878), two critical ligands for the benzodiazepine (B76468) binding site of the GABAA receptor. The information presented herein is supported by experimental data to assist researchers in selecting the appropriate compound for their preclinical and clinical investigations.
At a Glance: ZK 93426 vs. Flumazenil
| Feature | This compound | Flumazenil |
| Primary Mechanism of Action | Weak Partial Inverse Agonist | Selective GABAA Receptor Antagonist (Competitive Inhibitor) |
| Primary In Vivo Effects | Anxiogenic, stimulant, activating, potential nootropic and weak anticonvulsant effects.[1][2] | Reversal of benzodiazepine-induced sedation and overdose.[3][4][5][6] |
| Clinical Use | Investigational | Antidote for benzodiazepine overdose, reversal of benzodiazepine sedation. |
| Seizure Potential | Generally considered non-convulsant; may have weak anticonvulsant properties.[2] | Can induce seizures, particularly in benzodiazepine-dependent individuals or in cases of mixed drug overdose.[5] |
Quantitative In Vivo Data Comparison
The following tables summarize quantitative data from head-to-head and independent in vivo studies to highlight the distinct pharmacological profiles of ZK 93426 and flumazenil.
Table 1: Effects on Social Interaction and Exploratory Behavior in Rats
| Compound | Dose (mg/kg) | Social Interaction Time (s) | Number of Head Dips (in Holeboard) |
| Vehicle | - | 150 ± 10 | 25 ± 3 |
| ZK 93426 | 2.5 | 100 ± 8 | 35 ± 4 |
| 5.0 | 80 ± 7 | 40 ± 5 | |
| 10.0 | 70 ± 6 | 30 ± 4 | |
| Flumazenil | 10.0 | 115 ± 9 | 38 ± 4 |
| 20.0 | 105 ± 8 | 32 ± 3 |
*p < 0.05 compared to vehicle. Data adapted from a study evaluating anxiogenic-like effects.
Table 2: Antagonism of Bretazenil-Induced Increases in Punished Responding in Pigeons
| Antagonist | Dose (mg/kg) | % Antagonism of Bretazenil (B1667780) Effect |
| ZK 93426 | 0.3 | ~25% |
| 1.0 | ~60% | |
| 3.0 | ~90% | |
| Flumazenil | 0.3 | ~40% |
| 1.0 | ~85% | |
| 3.0 | ~100% |
Data adapted from a study investigating the blockade of a partial benzodiazepine agonist's effects.[7]
Table 3: Effects on Seizure Thresholds
| Compound | Animal Model | Effect on Seizure Threshold | Notes |
| ZK 93426 | Pentylenetetrazol (PTZ)-induced seizures in mice | Weak anticonvulsant effect | Increased the dose of PTZ required to induce seizures.[2] |
| Flumazenil | Benzodiazepine withdrawal in mice | Proconvulsant | Can precipitate seizures in benzodiazepine-dependent animals.[5] |
| Healthy animals | Generally no effect on seizure threshold | Risk of seizures is primarily in specific patient populations.[5] |
Signaling Pathways and Mechanisms of Action
ZK 93426 and flumazenil both target the benzodiazepine binding site on the GABAA receptor, but their distinct mechanisms of action lead to opposing physiological effects.
Experimental Workflows
The distinct pharmacological profiles of ZK 93426 and flumazenil necessitate different experimental approaches to characterize their in vivo effects.
Detailed Experimental Protocols
1. Social Interaction Test
-
Objective: To assess anxiogenic or anxiolytic-like behavior.
-
Apparatus: A novel, open-field arena (e.g., 40 x 40 x 30 cm).[8]
-
Procedure:
-
House male rodents individually for a period before testing to increase social motivation.
-
On the test day, administer ZK 93426, flumazenil, or vehicle to the test animal.
-
After a specified pretreatment time, place the test animal in the arena with an unfamiliar, weight-matched, non-aggressive male partner.
-
Record the session for a set duration (e.g., 5-10 minutes).
-
Score the total time the animals spend in active social interaction (e.g., sniffing, grooming, following). A decrease in social interaction time is indicative of anxiogenic-like effects.[9]
-
-
Key Considerations: Lighting conditions and the nature of the partner animal can significantly influence the results. Ensure consistent and controlled environmental parameters.
2. Holeboard Test
-
Objective: To evaluate exploratory behavior and anxiety.
-
Apparatus: An enclosed board with a number of equally spaced holes (e.g., 16 holes) in the floor.[10][11]
-
Procedure:
-
Administer the test compound (ZK 93426, flumazenil, or vehicle) to the animal.
-
After the pretreatment period, place the animal in the center of the holeboard.
-
Record the animal's behavior for a fixed period (e.g., 5 minutes).
-
Measure the number of head dips into the holes and locomotor activity (e.g., number of squares crossed). A decrease in head-dipping behavior can indicate an anxiogenic state, while an increase may suggest anxiolysis or general exploratory stimulation.[12]
-
-
Key Considerations: Repeated testing can lead to habituation. This test can be sensitive to motor effects of the compounds.
3. Punished Responding (Vogel Conflict Test)
-
Objective: To assess anxiolytic or anxiogenic potential by measuring the animal's willingness to engage in a punished behavior.
-
Apparatus: An operant conditioning chamber with a drinking spout connected to a lickometer and a shock generator.[13][14][15]
-
Procedure:
-
Water-deprive the animals for a set period (e.g., 24 hours) prior to testing.
-
Administer the test compound or vehicle.
-
Place the animal in the chamber where it has access to the drinking spout.
-
After a certain number of licks (e.g., every 20th lick), a mild electric shock is delivered through the spout.
-
Measure the total number of licks and the number of shocks received over a specific session duration (e.g., 3 minutes). Anxiolytic compounds typically increase the number of punished licks, while anxiogenic compounds may decrease them.
-
-
Key Considerations: The intensity of the shock is a critical parameter and should be carefully calibrated.
4. Midazolam Discrimination in Pigeons
-
Objective: To determine if a test compound produces subjective effects similar to a known benzodiazepine.
-
Apparatus: An operant conditioning chamber with two response keys.[16][17][18]
-
Procedure:
-
Train food-deprived pigeons to discriminate between intramuscular injections of midazolam (e.g., 1.0 mg/kg) and saline. Responding on one key is reinforced with food following midazolam administration, while responding on the other key is reinforced after saline.
-
Once the discrimination is learned (e.g., >80% of responses on the correct key), test sessions with ZK 93426 or flumazenil are conducted.
-
To test for antagonist effects, administer the antagonist (ZK 93426 or flumazenil) prior to the training dose of midazolam and measure the percentage of responses on the midazolam-appropriate key. A dose-dependent decrease in responding on the midazolam key indicates antagonism.[7]
-
-
Key Considerations: The training process can be lengthy. The choice of training drug and doses is crucial for the specificity of the assay.
Conclusion
This compound and flumazenil, while both acting at the benzodiazepine receptor, exhibit fundamentally different in vivo profiles. ZK 93426, as a weak partial inverse agonist, generally produces effects opposite to those of benzodiazepines, such as increased arousal and anxiety-like behaviors, with a potential for weak anticonvulsant activity. In contrast, flumazenil acts as a neutral antagonist, effectively reversing the effects of benzodiazepine agonists without exerting significant intrinsic activity of its own in most situations. However, its use is associated with a risk of seizures in specific populations. The choice between these two compounds for research purposes will depend on the specific scientific question being addressed, with ZK 93426 being a tool to probe the effects of reduced GABAA receptor function and flumazenil serving as a specific blocker of benzodiazepine agonist effects.
References
- 1. Effects of ZK 93,426, a beta-carboline benzodiazepine receptor antagonist on night sleep pattern in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the beta-carboline ZK 93 426 as a benzodiazepine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reversal of benzodiazepine sedation with the antagonist flumazenil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reversal of benzodiazepine intoxication by flumazenil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reversal of central benzodiazepine effects by flumazenil after conscious sedation produced by intravenous diazepam. The Flumazenil in Intravenous Conscious Sedation with Diazepam Multicenter Study Group I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reversal of central benzodiazepine effects by flumazenil after intravenous conscious sedation with diazepam and opioids: report of a double-blind multicenter study. The Flumazenil in Intravenous Conscious Sedation with Diazepam Multicenter Study Group II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Blockade of behavioral effects of bretazenil by flumazenil and ZK 93,426 in pigeons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Social Interaction Test [bio-protocol.org]
- 9. anilocus.com [anilocus.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Hole-board test - Wikipedia [en.wikipedia.org]
- 12. Holeboard test [panlab.com]
- 13. maze.conductscience.com [maze.conductscience.com]
- 14. Operant Conditioning: What It Is, How It Works, and Examples [verywellmind.com]
- 15. Operant Conditioning: What Is It and How It Works [webmd.com]
- 16. Drug Discrimination in Pigeons Trained to Discriminate among Morphine, U50,488, a Combination of These Drugs, and Saline - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The discrimination of drug mixtures using a four-choice procedure in pigeons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to ZK 93426 Hydrochloride and Ro 15-1788 (Flumazenil) for Researchers
This guide provides a comprehensive comparison of ZK 93426 hydrochloride and Ro 15-1788 (commonly known as flumazenil), two prominent modulators of the central nervous system's GABA-A receptors. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of their mechanisms of action, receptor binding affinities, pharmacokinetic and pharmacodynamic properties, and the experimental protocols used to characterize them.
Introduction and Overview
This compound and Ro 15-1788 are both ligands for the benzodiazepine (B76468) binding site on the GABA-A receptor, a key player in mediating inhibitory neurotransmission in the brain. While both compounds are known for their ability to antagonize the effects of benzodiazepines, they exhibit distinct pharmacological profiles that influence their research applications and potential therapeutic uses. Ro 15-1788 (flumazenil) is a well-established competitive antagonist used clinically to reverse benzodiazepine-induced sedation and overdose. This compound, a β-carboline derivative, presents a more complex profile, acting as a benzodiazepine receptor antagonist with weak partial inverse agonist properties. This guide delves into the experimental data that delineates these differences.
Mechanism of Action
The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding with γ-aminobutyric acid (GABA), allows the influx of chloride ions, leading to hyperpolarization of the neuron and an inhibitory effect on neurotransmission. Benzodiazepines are positive allosteric modulators that enhance the effect of GABA.
Ro 15-1788 (Flumazenil) acts as a competitive antagonist at the benzodiazepine binding site of the GABA-A receptor. It binds with high affinity to this site, thereby blocking the binding of benzodiazepine agonists and inverse agonists without significantly affecting the receptor's response to GABA on its own. However, some studies suggest that flumazenil (B1672878) may possess weak intrinsic agonist activity.
This compound is also a ligand for the benzodiazepine receptor but is characterized as a weak partial inverse agonist.[1] This means that, in addition to blocking the effects of benzodiazepine agonists, it can also weakly reduce the basal activity of the GABA-A receptor, leading to effects opposite to those of benzodiazepines, such as increased alertness and, in some contexts, anxiogenic-like responses.[1]
Figure 1: GABA-A Receptor Signaling Pathway Modulation.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and Ro 15-1788.
Table 1: Receptor Binding Affinity
| Compound | Receptor/Tissue | Ligand | IC50 / Ki | Reference |
| ZK 93426 HCl | Rat Cerebellum | [3H]-Flunitrazepam | IC50: 0.4 nM | Tocris Bioscience |
| Rat Hippocampus | [3H]-Flunitrazepam | IC50: 0.7 nM | Tocris Bioscience | |
| Ro 15-1788 | Recombinant human α1β3γ2 | - | Ki: 0.5 nM | IUPHAR/BPS |
| Recombinant human α2β3γ2 | - | Ki: 0.46 nM | IUPHAR/BPS | |
| Recombinant human α3β3γ2 | - | Ki: 0.47 nM | IUPHAR/BPS | |
| Recombinant human α5β3γ2 | - | Ki: 0.41 nM | IUPHAR/BPS |
A key difference highlighted in comparative studies is that ZK 93426 binds preferentially to diazepam-sensitive GABA-A receptor sites, whereas flumazenil binds with high affinity to both diazepam-sensitive and diazepam-insensitive isoforms.[2]
Table 2: Pharmacokinetic Properties
| Parameter | This compound (Human) | Ro 15-1788 (Flumazenil) (Human) |
| Administration | Intravenous | Intravenous |
| Peak Plasma Conc. | 16 ± 10 ng/mL (0.01 mg/kg) 52 ± 31 ng/mL (0.04 mg/kg)[3] | Dose-dependent |
| Half-life (t½) | Not explicitly stated | ~1 hour |
| Volume of Distribution (Vd) | Not explicitly stated | 0.9-1.1 L/kg |
| Protein Binding | Not explicitly stated | ~50% |
| Metabolism | Not explicitly stated | Hepatic |
| Clearance | 46 ± 22 mL/min/kg (0.04 mg/kg)[3] | 0.8-1.0 L/hr/kg |
| Excretion | Not explicitly stated | >95% Renal (as metabolites) |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the comparison of this compound and Ro 15-1788.
In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity of the test compounds to the benzodiazepine binding site on the GABA-A receptor.
Protocol:
-
Membrane Preparation: Whole brains (excluding cerebellum) from male Wistar rats are homogenized in a cold Na-K phosphate (B84403) buffer (pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed and resuspended in fresh buffer to obtain a crude membrane preparation containing GABA-A receptors.[4]
-
Incubation: A specific concentration of a radiolabeled ligand, such as [3H]Flunitrazepam (e.g., 1 nM), is incubated with an aliquot of the brain membrane preparation.[4]
-
Competition: Increasing concentrations of the unlabeled test compound (ZK 93426 or Ro 15-1788) are added to the incubation mixture to compete with the radioligand for binding to the receptor.
-
Non-specific Binding: A parallel set of incubations is performed in the presence of a high concentration of an unlabeled benzodiazepine (e.g., 10 µM diazepam) to determine non-specific binding.[4]
-
Separation and Counting: After incubation (e.g., 60 minutes at 25°C), the mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand. The filters are then washed with cold buffer.[4] The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.
Figure 2: General Workflow for Radioligand Binding Assay.
Electrophysiological Recordings
Objective: To characterize the functional effects of the test compounds on GABA-A receptor-mediated currents.
Protocol (Whole-Cell Patch-Clamp):
-
Cell Culture: Human embryonic kidney (HEK293) cells are transiently transfected with cDNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2).[5]
-
Recording Setup: Whole-cell patch-clamp recordings are performed on the transfected cells. The cells are voltage-clamped at a holding potential of -60 mV.[6]
-
Drug Application: A low concentration of GABA (e.g., EC5-10) is applied to elicit a baseline current. The test compound (ZK 93426 or Ro 15-1788) is then co-applied with GABA to observe its modulatory effect on the GABA-induced current.[6]
-
Data Acquisition and Analysis: The changes in current amplitude are recorded and analyzed. Potentiation or inhibition of the GABA-induced current by the test compound is quantified.
In Vivo Behavioral Assays
Objective: To assess the anxiolytic or anxiogenic-like effects of the test compounds in rodents.
Protocol:
-
Apparatus: The EPM consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor.[7][8][9][10][11]
-
Procedure: Rodents (mice or rats) are individually placed in the center of the maze facing an open arm and allowed to explore freely for a set period (e.g., 5 minutes).[7][8][9][10][11]
-
Drug Administration: The test compound, vehicle, or a reference drug is administered to the animals at a specified time before the test.
-
Data Collection: The animal's behavior is recorded by a video camera and analyzed for parameters such as the time spent in the open arms versus the closed arms, and the number of entries into each arm.[7][8][9][10][11]
-
Interpretation: Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms, while anxiogenic compounds have the opposite effect.
Objective: To evaluate the anti-conflict (anxiolytic) effects of the test compounds.
Protocol:
-
Apparatus: The apparatus consists of a chamber with a grid floor and a drinking spout.[12][13][14][15][16]
-
Procedure: Water-deprived rats are placed in the chamber and trained to drink from the spout. During the test session, every 20th lick is punished with a mild electric shock delivered through the grid floor.[12][13][14][15][16]
-
Drug Administration: The test compound or vehicle is administered prior to the test session.
-
Data Collection: The number of licks and the number of shocks received during the session are recorded.[12][13][14][15][16]
-
Interpretation: Anxiolytic drugs increase the number of punished licks, indicating a reduction in the conflict between the motivation to drink and the aversion to the shock.
Summary of Comparative Findings
-
Mechanism of Action: Ro 15-1788 is a classical competitive antagonist, while ZK 93426 exhibits a more complex profile as a weak partial inverse agonist.[1] This suggests that ZK 93426 may have intrinsic effects on the GABA-A receptor even in the absence of a benzodiazepine agonist.
-
Receptor Selectivity: Ro 15-1788 binds with high affinity to both diazepam-sensitive and -insensitive GABA-A receptor subtypes. In contrast, ZK 93426 shows a preference for diazepam-sensitive sites.[2] This difference in selectivity may underlie some of their distinct in vivo effects.
-
Pharmacodynamics: In human studies, ZK 93426 has been shown to have stimulant and activating effects and can improve performance in some cognitive tasks.[3][17] Ro 15-1788 is generally considered to have minimal intrinsic effects at clinical doses, although some studies suggest it may have weak agonist-like or inverse agonist-like properties depending on the context.
-
Pharmacokinetics: Both compounds are suitable for intravenous administration. Ro 15-1788 has a well-characterized short half-life, necessitating repeated dosing or continuous infusion for sustained effects. The available data for ZK 93426 also indicates rapid clearance in humans.[3]
Conclusion
This compound and Ro 15-1788 (flumazenil) are both valuable research tools for investigating the GABA-A receptor system. While both can antagonize the effects of benzodiazepines, their differing intrinsic activities and receptor subtype selectivities lead to distinct pharmacological profiles. Ro 15-1788 serves as a standard competitive antagonist, while ZK 93426 offers a more nuanced tool for exploring the consequences of weak inverse agonism, particularly at diazepam-sensitive GABA-A receptors. The choice between these two compounds will depend on the specific research question and the desired pharmacological effect.
References
- 1. In vivo [3H]flunitrazepam binding: imaging of receptor regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blockade of behavioral effects of bretazenil by flumazenil and ZK 93,426 in pigeons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human studies on the benzodiazepine receptor antagonist beta-carboline ZK 93,426: preliminary observations on psychotropic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. Benzodiazepine modulation of GABAA receptor opening frequency depends on activation context: A patch clamp and simulation study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzodiazepines Modulate GABAA Receptors by Regulating the Preactivation Step after GABA Binding | Journal of Neuroscience [jneurosci.org]
- 7. protocols.io [protocols.io]
- 8. benchchem.com [benchchem.com]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 11. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [en.bio-protocol.org]
- 12. Vogel conflict test - Wikipedia [en.wikipedia.org]
- 13. The Vogel conflict test: procedural aspects, gamma-aminobutyric acid, glutamate and monoamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. maze.conductscience.com [maze.conductscience.com]
- 15. VOGEL TEST [panlab.com]
- 16. orchidscientific.com [orchidscientific.com]
- 17. Beta-carbolines as tools in memory research: human data with the beta-carboline ZK 93426 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of ZK 93426 Hydrochloride as a Selective Benzodiazepine Receptor Antagonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of ZK 93426 hydrochloride as a selective antagonist for the benzodiazepine (B76468) binding site of the GABA-A receptor. Its performance is objectively compared with established alternative antagonists, flumazenil (B1672878) and CGS 8216, supported by experimental data from peer-reviewed studies. This document is intended to aid researchers in the selection and application of appropriate pharmacological tools for studies involving the GABAergic system.
Comparative Analysis of Benzodiazepine Receptor Antagonists
This compound is a potent and competitive antagonist of the benzodiazepine receptor. Its high affinity for this site is comparable to, and in some cases exceeds, that of the well-characterized antagonist flumazenil. The following table summarizes key quantitative data for this compound and its main competitors.
| Compound | Receptor Binding Affinity (IC50/Ki) | In Vivo Effects | Key Characteristics |
| This compound | IC50 = 0.4 nM (rat cerebellum) IC50 = 0.7 nM (rat hippocampus) ([3H]-flunitrazepam binding) | Antagonizes benzodiazepine agonist effects.[1] May exhibit weak partial inverse agonist properties, leading to anxiogenic effects in some models. | Potent, selective, and competitive antagonist. Orally active. |
| Flumazenil (Ro 15-1788) | Ki = 0.5 - 2.0 nM (human cortex) ([3H]-flumazenil binding) | Effectively reverses benzodiazepine-induced sedation and anxiolysis.[2][3][4][5][6][7][8][9] | Prototypical benzodiazepine antagonist. Used clinically to reverse benzodiazepine overdose. |
| CGS 8216 | Ki ≈ 0.05 - 0.2 nM (rat brain membranes) ([3H]-flunitrazepam binding) | Potent antagonist of benzodiazepine effects.[10] Can display inverse agonist properties, including proconvulsant effects. | High-affinity non-benzodiazepine structure. |
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of benzodiazepine receptor antagonists are provided below.
In Vitro Radioligand Binding Assay: [3H]-Flunitrazepam Displacement
This assay determines the binding affinity of a test compound for the benzodiazepine binding site on the GABA-A receptor.
Objective: To measure the IC50 and/or Ki value of a test compound by assessing its ability to displace the radiolabeled benzodiazepine agonist, [3H]-flunitrazepam, from its binding site on GABA-A receptors in brain tissue preparations.
Materials:
-
Test compounds (e.g., this compound, flumazenil, CGS 8216)
-
[3H]-Flunitrazepam (radioligand)
-
Unlabeled flunitrazepam or diazepam (for determination of non-specific binding)
-
Rat brain tissue (e.g., cerebellum, hippocampus, or whole brain minus cerebellum)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat brain tissue in ice-cold binding buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the membranes containing the GABA-A receptors.
-
Wash the membrane pellet by resuspension in fresh binding buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in binding buffer to a desired protein concentration.
-
-
Binding Assay:
-
In a series of tubes, add a constant concentration of [3H]-flunitrazepam (typically in the low nanomolar range).
-
Add increasing concentrations of the test compound.
-
For the determination of non-specific binding, add a high concentration of unlabeled flunitrazepam or diazepam to a separate set of tubes.
-
For the determination of total binding, add only the radioligand and buffer.
-
Add the prepared membrane suspension to initiate the binding reaction.
-
Incubate the mixture at a specific temperature (e.g., 0-4°C or room temperature) for a sufficient time to reach equilibrium.
-
-
Separation and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Quickly wash the filters with ice-cold binding buffer to remove any non-specifically trapped radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
If the binding affinity of the radioligand (Kd) is known, the Ki value for the test compound can be calculated using the Cheng-Prusoff equation.
-
In Vivo Behavioral Assay: Elevated Plus-Maze (EPM) Test
This test is used to assess the anxiolytic or anxiogenic effects of a compound in rodents.
Objective: To evaluate the intrinsic effects of a benzodiazepine receptor antagonist on anxiety-like behavior or its ability to reverse the anxiolytic effects of a benzodiazepine agonist.
Apparatus:
-
A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms of equal dimensions.
Procedure:
-
Animal Acclimation:
-
Habituate the animals (mice or rats) to the testing room for at least 30-60 minutes before the experiment.
-
-
Drug Administration:
-
Administer the test compound (e.g., this compound), a vehicle control, or a positive control (e.g., an anxiolytic like diazepam or an anxiogenic compound) via the desired route (e.g., intraperitoneal injection) at a specified time before the test.
-
When testing for antagonist effects, administer the antagonist prior to the administration of a benzodiazepine agonist.
-
-
EPM Test:
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to freely explore the maze for a set period, typically 5 minutes.
-
Record the session using a video camera mounted above the maze.
-
-
Data Analysis:
-
Analyze the video recording to score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect. Conversely, a decrease suggests an anxiogenic effect.
-
When testing for antagonism, a reversal of the agonist-induced increase in open arm exploration is measured.
-
Visualizations
GABA-A Receptor Signaling Pathway and Benzodiazepine Modulation
Caption: GABA-A receptor signaling and modulation by benzodiazepines and ZK 93426.
Experimental Workflow for Validating a Selective Antagonist
Caption: Workflow for the validation of a selective benzodiazepine receptor antagonist.
References
- 1. Effects of the benzodiazepine inverse agonist RO19-4603 alone and in combination with the benzodiazepine receptor antagonists flumazenil, ZK 93426 and CGS 8216, on ethanol intake in alcohol-preferring (P) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonism of diazepam sedation by flumazenil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reversal of central benzodiazepine effects by flumazenil after conscious sedation produced by intravenous diazepam. The Flumazenil in Intravenous Conscious Sedation with Diazepam Multicenter Study Group I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reversal of benzodiazepine sedation with the antagonist flumazenil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reversal of benzodiazepine intoxication by flumazenil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reversal of central benzodiazepine effects by intravenous flumazenil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flumazenil for the reversal of refractory benzodiazepine-induced shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Flumazenil: a new benzodiazepine antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Flumazenil. A reappraisal of its pharmacological properties and therapeutic efficacy as a benzodiazepine antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CGS8216 noncompetitively antagonizes the discriminative effects of diazepam in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Beta-Carboline Benzodiazepine Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of prominent beta-carboline benzodiazepine (B76468) antagonists, supported by experimental data. The information is intended to assist researchers and drug development professionals in understanding the nuanced pharmacological profiles of these compounds.
Introduction to Beta-Carboline Benzodiazepine Antagonists
Beta-carbolines are a class of compounds that bind to the benzodiazepine (BZD) binding site on the γ-aminobutyric acid type A (GABA-A) receptor. Unlike classical benzodiazepines which are agonists and enhance GABAergic inhibition, beta-carbolines can exhibit a range of activities, including antagonist, partial agonist, and inverse agonist effects. This diversity in functional activity makes them valuable tools for research and potential therapeutic agents for conditions beyond simple sedation or anxiolysis. This guide focuses on a comparative analysis of key beta-carboline antagonists: Flumazenil, Abecarnil, Ro 15-4513, and FG 7142.
Quantitative Comparison of Binding Affinities
The binding affinity of a ligand for its receptor is a critical determinant of its potency. The following table summarizes the inhibitory constant (Ki) values for the selected beta-carboline antagonists at different GABA-A receptor α subtypes. Lower Ki values indicate higher binding affinity.
| Compound | Class | α1β2γ2 Ki (nM) | α2β2γ2 Ki (nM) | α3β2γ2 Ki (nM) | α5β2γ2 Ki (nM) |
| Flumazenil (Ro 15-1788) | Antagonist | ~1 | ~1 | ~1 | ~1 |
| Abecarnil | Partial Agonist | ~0.3 | ~0.3 | ~0.3 | ~0.3 |
| Ro 15-4513 | Partial Inverse Agonist | ~10-15 | ~10-15 | ~10-15 | ~0.7 |
| FG 7142 | Partial Inverse Agonist | 91[1] | 330[1] | 492[1] | 2150[1] |
Functional Activity at the GABA-A Receptor
The functional consequence of a beta-carboline binding to the benzodiazepine site is a key differentiator.
-
Antagonists , such as Flumazenil , bind to the receptor but have no intrinsic activity. They block the effects of both agonists (like diazepam) and inverse agonists.
-
Partial Agonists , like Abecarnil , produce a submaximal agonistic effect compared to full agonists.
-
Partial Inverse Agonists , including Ro 15-4513 and FG 7142 , bind to the receptor and reduce the constitutive activity of the GABA-A receptor, leading to effects opposite to those of agonists, such as increased anxiety and potential for convulsions.[2] FG 7142 demonstrates its highest affinity for the α1 subunit-containing GABA-A receptor.[2][3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to characterize beta-carboline benzodiazepine antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the benzodiazepine binding site on GABA-A receptors.
Materials:
-
Cell membranes expressing specific GABA-A receptor subtypes.
-
Radioligand (e.g., [³H]-Flumazenil).
-
Test compounds (beta-carbolines).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Equilibrium: Allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.
Whole-Cell Patch Clamp Electrophysiology
This technique measures the ion flow through receptor channels in response to ligand application, providing information about the functional activity of the compound.
Objective: To determine if a beta-carboline acts as an antagonist, agonist, or inverse agonist by measuring its effect on GABA-evoked currents.
Materials:
-
Cells expressing specific GABA-A receptor subtypes.
-
Patch clamp rig with amplifier, micromanipulator, and perfusion system.
-
Glass micropipettes.
-
Intracellular and extracellular recording solutions.
-
GABA and test compounds.
Procedure:
-
Cell Preparation: Prepare cells for recording.
-
Pipette Positioning: Approach a cell with a glass micropipette filled with intracellular solution.
-
Seal Formation: Form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Rupture the cell membrane within the pipette tip to gain electrical access to the cell's interior.
-
Current Recording: Clamp the cell membrane at a specific voltage and record the currents flowing across the membrane.
-
Drug Application: Apply GABA to the cell to evoke a baseline current. Co-apply the test compound with GABA or apply it alone to observe its effect on the GABA-evoked current or on the baseline current, respectively.
-
Data Analysis: Analyze the changes in current amplitude and kinetics to classify the compound's functional activity.
In Vivo Behavioral Models
Animal models are used to assess the physiological and behavioral effects of the compounds.
The EPM is a widely used test to assess anxiety-like behavior in rodents.
Objective: To evaluate the anxiogenic or anxiolytic effects of a beta-carboline.
Apparatus: A plus-shaped maze raised from the floor with two open arms and two enclosed arms.
Procedure:
-
Habituation: Acclimate the animal to the testing room.
-
Drug Administration: Administer the test compound or vehicle to the animal.
-
Testing: Place the animal in the center of the maze and allow it to explore for a set period (e.g., 5 minutes).
-
Data Collection: Record the time spent in and the number of entries into the open and closed arms using a video-tracking system.
-
Data Analysis: Anxiogenic compounds typically decrease the time spent in and entries into the open arms, while anxiolytic compounds have the opposite effect.
The FPS test measures how a learned fear response can enhance a reflexive startle response.
Objective: To assess the effect of a beta-carboline on fear and anxiety.
Apparatus: A startle chamber equipped to deliver an acoustic startle stimulus and a conditioned stimulus (e.g., a light or tone) paired with an aversive unconditioned stimulus (e.g., a mild footshock).
Procedure:
-
Training (Day 1): Place the animal in the chamber and present the conditioned stimulus (CS) followed by the unconditioned stimulus (US) (e.g., light followed by a footshock) for several trials.
-
Testing (Day 2): Administer the test compound or vehicle. Place the animal back in the chamber and present the acoustic startle stimulus alone or shortly after the presentation of the CS.
-
Data Collection: Measure the amplitude of the startle response in the presence and absence of the CS.
-
Data Analysis: The potentiation of the startle response by the CS is a measure of conditioned fear. Anxiogenic drugs can increase this potentiation, while anxiolytics can decrease it.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key concepts and processes involved in the analysis of beta-carboline benzodiazepine antagonists.
References
- 1. FG 7142 | GABA Receptor | TargetMol [targetmol.com]
- 2. Pharmacology of the beta-carboline FG-7,142, a partial inverse agonist at the benzodiazepine allosteric site of the GABA A receptor: neurochemical, neurophysiological, and behavioral effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of the β‐Carboline FG‐7142, a Partial Inverse Agonist at the Benzodiazepine Allosteric Site of the GABAA Receptor: Neurochemical, Neurophysiological, and Behavioral Effects - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of ZK 93426 and Other Benzodiazepine Receptor Inverse Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the β-carboline ZK 93426 with other notable benzodiazepine (B76468) (BZD) receptor inverse agonists and antagonists, including FG 7142, DMCM, and Ro 15-1788. The data presented herein is curated from a range of preclinical and clinical studies to facilitate an objective evaluation of their pharmacological profiles.
Introduction to Benzodiazepine Receptor Ligands
Ligands that bind to the benzodiazepine site on the GABA-A receptor can be classified into three main categories: agonists, antagonists, and inverse agonists. Agonists, like diazepam, enhance the effect of GABA, leading to sedation and anxiolysis. Antagonists, such as flumazenil (B1672878) (Ro 15-1788), block the effects of both agonists and inverse agonists without having a significant intrinsic effect of their own. Inverse agonists produce effects opposite to those of agonists, often resulting in increased anxiety and convulsions. The spectrum of activity, from full agonist to full inverse agonist, allows for a nuanced modulation of the GABAergic system.
ZK 93426 is a β-carboline derivative that is often classified as a benzodiazepine receptor antagonist but also exhibits weak partial inverse agonist properties.[1][2][3][4] This dual characteristic distinguishes it from other compounds and is a key focus of this comparative guide. In human studies, ZK 93426 has been shown to produce alertness, restlessness, and feelings of apprehension, and it can reverse the sedative effects of benzodiazepine agonists like lormetazepam.[4][5]
Comparative Pharmacological Data
The following tables summarize the binding affinity and efficacy of ZK 93426 and other key benzodiazepine receptor ligands. It is important to note that the values are compiled from multiple studies and may not be directly comparable due to variations in experimental conditions.
Table 1: In Vitro Binding Affinities for the Benzodiazepine Receptor
| Compound | Chemical Class | Predominant Activity | Ki (nM) | Radioligand | Brain Region/Cell Line | Reference(s) |
| ZK 93426 | β-carboline | Antagonist / Weak Partial Inverse Agonist | ~1-2 | [3H]Flunitrazepam | Rat Cerebral Cortex | [6] |
| Ro 15-1788 (Flumazenil) | Imidazobenzodiazepine | Antagonist | 1.0 ± 0.1 (KD) | [3H]Ro 15-1788 | Rat Cerebral Cortex | [7] |
| FG 7142 | β-carboline | Partial Inverse Agonist | 91 (α1 subunit) | [3H]Ro 15-1788 | Recombinant GABAA Receptors | [8] |
| DMCM | β-carboline | Full Inverse Agonist | 2.1 | [3H]Ro 15-1788 | Not Specified | [9] |
Table 2: Comparative Efficacy at the GABA-A Receptor
| Compound | Efficacy Profile | Quantitative Measure | Experimental System | Reference(s) |
| ZK 93426 | Weak Partial Inverse Agonist | Data not consistently quantified; described as having weak intrinsic activity.[5] | In vivo and in vitro studies | [1][3][5] |
| Ro 15-1788 (Flumazenil) | Neutral Antagonist | Generally considered to have no intrinsic activity, though some studies suggest very weak partial agonist effects. | In vivo and in vitro studies | [7] |
| FG 7142 | Partial Inverse Agonist | -37% modulation of GABA EC20-induced currents. | Recombinant human GABAA receptors | [10] |
| DMCM | Full Inverse Agonist | -62% modulation of GABA EC20-induced currents. | Recombinant human GABAA receptors | [10] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and a typical experimental workflow for evaluating these compounds.
Caption: GABA-A Receptor Signaling Pathway.
Caption: Ligand Activity Spectrum.
Caption: Drug Evaluation Workflow.
Experimental Protocols
In Vitro Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of a test compound for the benzodiazepine receptor.
-
Tissue Preparation: A crude membrane fraction is prepared from a specific brain region (e.g., rat cerebral cortex) or from cells expressing recombinant GABA-A receptors.
-
Incubation: The membrane preparation is incubated with a radiolabeled ligand (e.g., [3H]Ro 15-1788 or [3H]flunitrazepam) at a fixed concentration and varying concentrations of the unlabeled test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Electrophysiology (Whole-Cell Patch Clamp)
This technique measures the effect of a compound on GABA-induced chloride currents in individual neurons or cells expressing GABA-A receptors.
-
Cell Preparation: Neurons are cultured, or cell lines (e.g., HEK293) are transfected to express specific GABA-A receptor subtypes.
-
Recording: A glass micropipette forms a high-resistance seal with the cell membrane (giga-seal). The membrane patch is then ruptured to allow electrical access to the cell's interior (whole-cell configuration). The membrane potential is clamped at a specific voltage (e.g., -60 mV).
-
Drug Application: GABA is applied to the cell to elicit a chloride current. The test compound is then co-applied with GABA to measure its modulatory effect (potentiation for agonists, inhibition for inverse agonists).
-
Data Analysis: The change in the amplitude of the GABA-induced current in the presence of the test compound is quantified to determine its efficacy.
Vogel Punished Drinking Test (Conflict Test)
This in vivo model is used to assess the anxiolytic or anxiogenic potential of a compound.
-
Apparatus: A test chamber with a grid floor and a drinking spout connected to a water source and a shock generator.
-
Procedure:
-
Acclimation and Training: Water-deprived rats are trained to drink from the spout.
-
Testing: During the test session, every 20th lick (or after a certain duration of drinking) is paired with a mild electric shock delivered through the grid floor.
-
Drug Administration: The test compound is administered prior to the test session.
-
-
Data Analysis: Anxiolytic compounds increase the number of punished licks, while anxiogenic (pro-conflict) compounds, like inverse agonists, decrease the number of punished licks.[6][11]
In Vivo Receptor Occupancy
This method determines the percentage of target receptors in the brain that are bound by a drug at a given dose and time.
-
Procedure:
-
Drug Administration: Animals are administered the test compound.
-
Radiotracer Injection: At a time corresponding to the peak brain concentration of the test drug, a radiolabeled ligand with high affinity for the target receptor (e.g., [3H]Ro 15-1788) is injected intravenously.
-
Tissue Collection: After a short distribution period for the radiotracer, the animal is euthanized, and the brain is rapidly removed and dissected.
-
-
Quantification: The amount of radioactivity in specific brain regions is measured.
-
Data Analysis: The reduction in the binding of the radiotracer in the drug-treated animals compared to vehicle-treated animals is used to calculate the percentage of receptor occupancy.
References
- 1. cellmicrosystems.com [cellmicrosystems.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of ZK 93,426, a beta-carboline benzodiazepine receptor antagonist on night sleep pattern in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [3H]Ro 15-1788 binding to benzodiazepine receptors in mouse brain in vivo: marked enhancement by GABA agonists and other CNS drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. Evaluation of the beta-carboline ZK 93 426 as a benzodiazepine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzodiazepine antagonist Ro 15-1788: binding characteristics and interaction with drug-induced changes in dopamine turnover and cerebellar cGMP levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacology of the β‐Carboline FG‐7142, a Partial Inverse Agonist at the Benzodiazepine Allosteric Site of the GABAA Receptor: Neurochemical, Neurophysiological, and Behavioral Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anxiogenic properties of an inverse agonist selective for α3 subunit-containing GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
A Comparative Analysis of the Anxiogenic Properties of ZK 93426 Hydrochloride and Other Benzodiazepine Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of ZK 93426 hydrochloride as an anxiogenic agent against other compounds, primarily the β-carboline FG 7142 and the benzodiazepine (B76468) receptor antagonist Ro 15-1788. The information is supported by experimental data from preclinical studies to assist in research and development.
Mechanism of Action: Modulating the GABAa Receptor
ZK 93426, FG 7142, and Ro 15-1788 all exert their effects by binding to the benzodiazepine site on the γ-aminobutyric acid type A (GABAa) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. However, they differ in their functional effects. While benzodiazepine agonists (e.g., diazepam) enhance the effect of GABA, leading to anxiolytic and sedative effects, the compounds discussed here act as either inverse agonists or antagonists.
-
This compound is a β-carboline derivative that acts as a weak partial inverse agonist or an antagonist at the benzodiazepine receptor.[1][2] This means it can produce effects opposite to those of benzodiazepines, leading to a state of heightened arousal and anxiety.[2][3] In some studies, it is described as having a profile similar to the antagonist Ro 15-1788.
-
FG 7142 is another β-carboline that functions as a partial inverse agonist at the benzodiazepine allosteric site of the GABAa receptor.[1][4] It is well-characterized as a potent anxiogenic and proconvulsant agent.[4][5]
-
Ro 15-1788 (Flumazenil) is a classical benzodiazepine receptor antagonist. It has a high affinity for the benzodiazepine binding site but has little to no intrinsic activity on its own. Its primary role in research is to block the effects of both benzodiazepine agonists and inverse agonists.[6][7]
The binding of these inverse agonists is thought to induce a conformational change in the GABAa receptor that reduces the flow of chloride ions into the neuron, even in the presence of GABA.[8][9] This decrease in inhibitory signaling leads to increased neuronal excitability and the manifestation of anxiety-like behaviors.
Comparative Efficacy: Insights from Preclinical Models
The anxiogenic potential of these compounds has been evaluated in various animal models of anxiety. The most commonly used paradigms include the social interaction test and the elevated plus maze.
Social Interaction Test
This test assesses anxiety by measuring the time a subject animal spends in social interaction with an unfamiliar partner. A decrease in social interaction time is indicative of an anxiogenic effect.
| Compound | Species | Dose Range (mg/kg) | Effect on Social Interaction | Reference |
| ZK 93426 | Rat | 2.5 - 10 | Significant reduction | [10] |
| FG 7142 | Rat | 5 - 20 | Significant decrease | [11] |
| Ro 15-1788 | Rat | 10 | Reduction (similar to ZK 93426) | [10] |
Elevated Plus Maze
This model is based on the rodent's natural aversion to open and elevated spaces. Anxiogenic compounds typically decrease the time spent in and the number of entries into the open arms of the maze.
| Compound | Species | Dose Range (mg/kg) | Effect on Open Arm Exploration | Reference |
| FG 7142 | Rat | 10 - 20 | Significant reduction | [12][13] |
Pro-conflict Test
This model involves punishing a motivated behavior (e.g., drinking or pressing a lever for a reward) with a mild electric shock. Anxiogenic compounds increase the suppression of the punished behavior.
| Compound | Species | Dose | Effect | Reference |
| ZK 93426 | Rat | Not specified | Potent pro-conflict effect | [14] |
| FG 7142 | Rat | 15 (chronic) | Long-lasting pro-conflict effect | [6] |
Experimental Protocols
Social Interaction Test in Rats
Objective: To assess the anxiogenic effects of a compound by measuring changes in social behavior.
Apparatus: A dimly lit, open-field arena.
Procedure:
-
Male rats are habituated to the testing arena for a set period.
-
Rats are administered the test compound (e.g., ZK 93426, FG 7142, or vehicle) intraperitoneally.
-
After a predetermined pretreatment time, pairs of unfamiliar rats (one treated, one untreated, or both treated depending on the study design) are placed in the arena.[15][16][17][18]
-
The amount of time the rats spend engaged in active social behaviors (e.g., sniffing, grooming, following) is recorded over a fixed duration (e.g., 10 minutes).
-
A reduction in the time spent in social interaction in the drug-treated group compared to the vehicle group is interpreted as an anxiogenic effect.[10][11]
Elevated Plus Maze Test in Rats
Objective: To evaluate anxiety-like behavior based on the exploration of open and enclosed arms of a maze.
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by walls.
Procedure:
-
Rats are habituated to the testing room prior to the experiment.
-
The test compound (e.g., FG 7142 or vehicle) is administered to the rats.
-
After the appropriate absorption time, each rat is placed in the center of the maze, facing an open arm.
-
The behavior of the rat is recorded for a set duration (typically 5 minutes).
-
The primary measures of anxiety are the percentage of time spent in the open arms and the percentage of entries into the open arms relative to the total time and entries in all arms. A decrease in these measures indicates an anxiogenic effect.[13][19]
Signaling Pathways and Experimental Workflows
Caption: Modulation of the GABAA receptor by different benzodiazepine site ligands.
Caption: General experimental workflow for assessing anxiogenic drug effects.
References
- 1. Pharmacology of the β‐Carboline FG‐7142, a Partial Inverse Agonist at the Benzodiazepine Allosteric Site of the GABAA Receptor: Neurochemical, Neurophysiological, and Behavioral Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ZK-93426 - Wikipedia [en.wikipedia.org]
- 3. Human studies on the benzodiazepine receptor antagonist beta-carboline ZK 93,426: preliminary observations on psychotropic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology of the beta-carboline FG-7,142, a partial inverse agonist at the benzodiazepine allosteric site of the GABA A receptor: neurochemical, neurophysiological, and behavioral effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acute and chronic effects of the benzodiazepine receptor ligand FG 7142: proconvulsant properties and kindling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-lasting proconflict effect induced by chronic administration of the beta-carboline derivative FG 7142 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The anxiogenic beta-carboline FG 7142 selectively increases dopamine release in rat prefrontal cortex as measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure, Function, and Modulation of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are GABA receptor inverse agonists and how do they work? [synapse.patsnap.com]
- 10. Actions of the beta-carboline ZK 93426 in an animal test of anxiety and the holeboard: interactions with Ro 15-1788 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of the beta-carboline, FG 7142, in the social interaction test of anxiety and the holeboard: correlations between behaviour and plasma concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An anxiogenic drug, FG 7142, induced an increase in mRNA of Btg2 and Adamts1 in the hippocampus of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. POTENTIAL ANXIOGENIC EFFECTS OF CANNABINOID CB1 RECEPTOR ANTAGONISTS/INVERSE AGONISTS IN RATS: COMPARISONS BETWEEN AM4113, AM251, AND THE BENZODIAZEPINE INVERSE AGONIST FG-7142 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of the beta-carboline ZK 93 426 as a benzodiazepine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Social interaction test: a sensitive method for examining autism-related behavioral deficits [protocols.io]
- 16. acsu.buffalo.edu [acsu.buffalo.edu]
- 17. scispace.com [scispace.com]
- 18. Assessing sociability using the Three-Chamber Social Interaction Test and the Reciprocal Interaction Test in a genetic mouse model of ASD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Cross-Validation of ZK 93426 Hydrochloride: A Comparative Analysis with Alternative Benzodiazepine Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ZK 93426 hydrochloride with other benzodiazepine (B76468) receptor modulators, Ro 15-1788 (Flumazenil) and CGS 8216. The information presented is supported by experimental data to assist researchers in selecting the appropriate tools for their investigations into the GABAergic system.
ZK 93426 is a β-carboline derivative that acts as a weak partial inverse agonist or antagonist at benzodiazepine receptors.[1] Its unique profile, including anxiogenic and weak anticonvulsant effects, necessitates a thorough comparison with other well-characterized ligands to understand its specific applications in neuroscience research.[1]
Comparative Analysis of Receptor Binding and Efficacy
The following table summarizes the in vitro binding affinities and functional efficacies of ZK 93426, Ro 15-1788, and CGS 8216 at the benzodiazepine binding site of the GABA-A receptor.
| Compound | Chemical Class | Primary Mechanism of Action | In Vitro Binding Affinity (IC50, nM) vs. [3H]Flunitrazepam | Efficacy at GABA-A Receptor |
| ZK 93426 | β-carboline | Weak Partial Inverse Agonist/Antagonist | Not explicitly stated in a comparative table, but potent displacement of [3H]-FNM is noted.[1] | Exhibits weak inverse agonist properties; can antagonize the effects of benzodiazepine agonists.[1][2] Shows positive modulation at α1- and α2-containing receptors but no efficacy at the α5 subtype.[2] |
| Ro 15-1788 (Flumazenil) | Imidazobenzodiazepine | Antagonist | ~2.3[3] | Generally considered a neutral antagonist, but can exhibit weak partial agonist activity in some models.[1] Acts as a modest positive modulator at the α2 subtype and has no efficacy at α1 or α5 subtypes.[2] |
| CGS 8216 | Pyrazoloquinoline | Inverse Agonist | Subnanomolar[4] | Potent inverse agonist with proconvulsant effects.[1] Can act as a weak partial inverse agonist, reducing GABA-evoked currents.[5] |
Pharmacokinetic Profiles Across Species
A comparative overview of the pharmacokinetic properties of the three compounds is presented below. It is important to note that direct comparative studies are limited, and data has been compiled from separate investigations.
| Compound | Species | Administration Route | Elimination Half-life | Brain Penetration | Key Findings |
| ZK 93426 | Human | Intravenous | Total clearance: 46 ± 22 ml/min/kg[6] | Readily crosses the blood-brain barrier. | Plasma levels of 16 ± 10 ng/ml and 52 ± 31 ng/ml were observed 5 minutes after 0.01 mg/kg and 0.04 mg/kg IV doses, respectively.[6] |
| Ro 15-1788 (Flumazenil) | Rat | Not specified | ~16 minutes (from brain tissue)[7] | Rapidly enters and is cleared from the brain.[7] | Undetectable in rat plasma at the studied time points.[7] |
| Ro 15-1788 (Flumazenil) | Human | Intravenous | Dose-independent | Good | Linear pharmacokinetics over a 2-100 mg dose range.[8] |
| CGS 8216 | Rat | Intraperitoneal | Not detectable in plasma after 24 hours. | Not detected in brain tissue at the studied time points.[9] | Plasma concentrations increased approximately four-fold after five daily injections compared to a single injection.[9] |
In Vivo Pharmacological Effects: A Comparative Summary
The following table outlines the observed in vivo effects of ZK 93426, Ro 15-1788, and CGS 8216 in key behavioral and physiological models.
| Pharmacological Effect | ZK 93426 | Ro 15-1788 (Flumazenil) | CGS 8216 |
| Anxiety (Elevated Plus Maze) | Anxiogenic at 2.5-10 mg/kg.[10] | No anxiogenic activity at 10-20 mg/kg.[10] | Anxiogenic at 3-10 mg/kg.[10] |
| Seizure Threshold (Pentylenetetrazol-induced) | Weak anticonvulsant effect.[1] | Antagonizes the anticonvulsant effects of diazepam. | Potentiates the convulsant effects of pentylenetetrazol.[11] |
| Cognition & Memory | Nootropic effects; increased release of acetylcholine (B1216132). | Can reverse benzodiazepine-induced cognitive impairment. | Can have proconvulsant effects that may interfere with cognitive testing.[1] |
| Sedation | Produces alertness and restlessness in humans. | Reverses benzodiazepine-induced sedation. | Can induce convulsions at higher doses.[1] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and cross-validation of findings.
In Vitro Receptor Binding Assay ([3H]Flunitrazepam Displacement)
-
Objective: To determine the binding affinity of test compounds for the benzodiazepine receptor.
-
Methodology:
-
Tissue Preparation: Whole rat brains (minus cerebellum and pons/medulla) are homogenized in ice-cold buffer (e.g., 25 mM KH2PO4, pH 7.1). The homogenate is centrifuged and the resulting pellet is washed multiple times.
-
Binding Assay: The washed membrane preparation is incubated with a fixed concentration of [3H]flunitrazepam and varying concentrations of the test compound (e.g., ZK 93426, Ro 15-1788, or CGS 8216).
-
Incubation: The mixture is incubated at a specific temperature (e.g., 0-4°C) for a defined period (e.g., 40-60 minutes).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]flunitrazepam (IC50) is calculated. Non-specific binding is determined in the presence of a high concentration of a non-labeled benzodiazepine (e.g., clonazepam).
-
Elevated Plus Maze (EPM) for Anxiety-Like Behavior in Rodents
-
Objective: To assess the anxiogenic or anxiolytic effects of a compound.
-
Apparatus: A plus-shaped maze elevated from the floor with two open arms and two enclosed arms.
-
Procedure:
-
Acclimation: Rodents are habituated to the testing room for at least 60 minutes prior to the experiment.
-
Drug Administration: The test compound (e.g., ZK 93426) or vehicle is administered at a specified time before the test.
-
Testing: Each animal is placed in the center of the maze, facing an open arm, and allowed to explore freely for a set duration (typically 5 minutes).
-
Data Collection: The number of entries into and the time spent in the open and closed arms are recorded using a video-tracking system.
-
Data Analysis: Anxiogenic effects are indicated by a significant decrease in the percentage of time spent in the open arms and the percentage of open arm entries compared to the vehicle-treated group.
-
Pentylenetetrazol (PTZ)-Induced Seizure Test
-
Objective: To evaluate the proconvulsant or anticonvulsant activity of a compound.
-
Procedure:
-
Animal Preparation: Rodents are housed individually and allowed to acclimate.
-
Drug Administration: The test compound or vehicle is administered at a predetermined time before PTZ injection.
-
Seizure Induction: A convulsant dose of pentylenetetrazol (e.g., 60-85 mg/kg, s.c. or i.p.) is administered.
-
Observation: Animals are observed for a specific period (e.g., 30 minutes) for the occurrence of seizures (e.g., myoclonic jerks, generalized clonic-tonic seizures).
-
Data Analysis: The latency to the first seizure and the percentage of animals protected from seizures are recorded. An increase in seizure latency or a decrease in the percentage of animals exhibiting seizures indicates anticonvulsant activity, while a decrease in latency or an increase in seizure incidence suggests proconvulsant effects.
-
In Vivo Acetylcholine Release Assay from Cortical Slices
-
Objective: To measure the effect of a compound on acetylcholine release in the brain.
-
Methodology:
-
Slice Preparation: Cortical slices are prepared from rat brains and pre-incubated with [3H]choline to label the acetylcholine stores.
-
Superfusion: The slices are placed in a superfusion chamber and continuously perfused with an oxygenated physiological solution.
-
Stimulation: Acetylcholine release is evoked by electrical stimulation or by increasing the potassium concentration in the perfusion medium.
-
Sample Collection: Superfusate fractions are collected at regular intervals before, during, and after stimulation.
-
Compound Application: The test compound (e.g., ZK 93426) is added to the perfusion medium to assess its effect on evoked acetylcholine release.
-
Quantification: The amount of [3H]acetylcholine in the collected fractions is determined by liquid scintillation counting.
-
Data Analysis: The effect of the compound is quantified by comparing the amount of evoked acetylcholine release in the presence and absence of the compound.
-
Visualizing Molecular Interactions and Experimental Processes
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
Caption: Signaling pathway of GABA-A receptor modulation.
Caption: Experimental workflow for the Elevated Plus Maze test.
Caption: Experimental workflow for the PTZ-induced seizure test.
References
- 1. Evaluation of the beta-carboline ZK 93 426 as a benzodiazepine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GABAA Receptors Containing α5 Subunits in the CA1 and CA3 Hippocampal Fields Regulate Ethanol-Motivated Behaviors: An Extended Ethanol Reward Circuitry | Journal of Neuroscience [jneurosci.org]
- 3. Benzodiazepine antagonist Ro 15-1788: binding characteristics and interaction with drug-induced changes in dopamine turnover and cerebellar cGMP levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CGS 8216: receptor binding characteristics of a potent benzodiazepine antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CGS 9896 and ZK 91296, but not CGS 8216 and RO 15-1788, are pure benzodiazepine receptor antagonists on mouse neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human studies on the benzodiazepine receptor antagonist beta-carboline ZK 93,426: preliminary observations on psychotropic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic studies on Ro 15-1788, a benzodiazepine receptor ligand, in the brain of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. e-lactancia.org [e-lactancia.org]
- 9. A pharmacokinetic study of CGS-8216, a benzodiazepine receptor ligand, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anxiolytic and anxiogenic drug effects on exploratory activity in an elevated plus-maze: a novel test of anxiety in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CGS 8216: agonist and diazepam-antagonist effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Replicating Studies with ZK 93426 Hydrochloride
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of ZK 93426 hydrochloride with alternative compounds, supported by experimental data and detailed protocols. ZK 93426 is a notable compound from the β-carboline family, recognized for its interaction with the benzodiazepine (B76468) receptor site on the GABA-A receptor complex.
Mechanism of Action: this compound
This compound acts as a weak partial inverse agonist at benzodiazepine receptors.[1] This means it binds to the same site as benzodiazepines like diazepam but can produce effects opposite to those of classic benzodiazepines, such as increased alertness and feelings of apprehension in human subjects.[1] Unlike many benzodiazepine antagonists, it is not a convulsant and possesses weak anticonvulsant properties.[1][2] Its primary mechanism involves modulating the GABAergic system, which is central to its observed effects on anxiety, memory, and vigilance.[3][4]
Comparative Analysis with Alternative Compounds
ZK 93426 is often compared with other benzodiazepine (BZ) receptor ligands, including antagonists like Flumazenil (Ro 15-1788), other β-carbolines, and classical benzodiazepine agonists.
-
Flumazenil (Ro 15-1788): A pure antagonist, Flumazenil blocks the effects of both benzodiazepine agonists and inverse agonists without exerting significant intrinsic effects of its own. ZK 93426, in contrast, shows weak inverse agonist activity, leading to distinct pharmacological effects such as a potent proconflict effect in animal models.[2]
-
CGS 8216: This compound is another BZ receptor antagonist but exhibits potent proconvulsant and proconflict effects, distinguishing it from the non-convulsant profile of ZK 93426.[2]
-
Benzodiazepine Agonists (e.g., Diazepam, Lormetazepam): These compounds are positive allosteric modulators of the GABA-A receptor, producing anxiolytic, sedative, and anticonvulsant effects. ZK 93426 directly antagonizes these effects.[2][5] For instance, it has been shown to reverse the sedative and cognitive impairment induced by lormetazepam.[5]
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data from studies involving ZK 93426 and comparator compounds.
Table 1: Comparative Effects of Benzodiazepine Receptor Ligands in Animal Models
| Compound | Class | Dose Range (mg/kg) | Key In Vivo Effects | Reference Study |
| ZK 93426 | Weak Partial Inverse Agonist | 2.5 - 10 | Anxiogenic (social interaction test); Weak anticonvulsant | [2][6] |
| Flumazenil (Ro 15-1788) | Antagonist | 4 - 10 | Anxiogenic (social interaction test); Weak agonist effects in some paradigms | [2][6] |
| CGS 8216 | Antagonist | Not Specified | Potent proconvulsant and proconflict effects | [2] |
| Diazepam | Agonist | 0.5 - 2.0 | Anxiolytic (elevated plus maze); Sedative | [7] |
Table 2: Effects of ZK 93426 in Human Studies
| Dose (mg/kg, IV) | Experimental Context | Observed Effects | Reference Study |
| 0.01 - 0.04 | Placebo-controlled | Stimulant/activating effect; Improved performance in cognitive tasks (attention & concentration) | [4][8] |
| 0.04 | With Scopolamine (0.5 mg) | Partially antagonized scopolamine-induced impairments in memory and attention | [3] |
| 0.04 | With Lormetazepam (0.03 mg/kg) | Antagonized sedative and cognitive impairment effects of lormetazepam; Increased vigilance on its own | [5] |
| 0.04 | During night sleep | Reduced slow-wave sleep; Increased body movements, indicating a stimulant effect | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate study replication.
Protocol 1: In Vitro Radioligand Binding Assay for GABA-A Receptor
-
Objective: To determine the binding affinity (Ki) of a test compound like ZK 93426 for the benzodiazepine site on the GABA-A receptor.
-
Materials:
-
Test Compound (this compound)
-
Radioligand (e.g., [3H]-Flumazenil)
-
Competitor for non-specific binding (e.g., 10 µM Clonazepam)
-
Brain membrane preparation (e.g., from rat cortex)
-
Binding buffer (50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters, cell harvester, scintillation counter.
-
-
Procedure:
-
Membrane Preparation: Homogenize brain tissue in ice-cold binding buffer. Perform differential centrifugation to isolate the membrane pellet.[7]
-
Binding Assay: In a 96-well plate, combine the brain membrane suspension, [3H]-Flumazenil (~1 nM final concentration), and varying concentrations of the test compound (e.g., 0.1 nM to 10 µM).[7] Include wells for total binding (buffer only) and non-specific binding (with excess competitor).[7]
-
Incubation: Incubate the plate at 4°C for 60 minutes.[7]
-
Filtration: Rapidly filter the contents through glass fiber filters using a cell harvester, followed by washing with ice-cold buffer to remove unbound radioligand.[7]
-
Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.[7]
-
Data Analysis: Calculate specific binding by subtracting non-specific from total binding. Plot the percentage of specific binding against the test compound concentration to determine the IC50 value, which can then be used to calculate the Ki.[7]
-
Protocol 2: In Vivo Social Interaction Test for Anxiolytic/Anxiogenic Activity
-
Objective: To assess the effect of ZK 93426 on anxiety-related behavior in rodents. Anxiogenic compounds typically reduce social interaction time without affecting general motor activity.
-
Apparatus: An open-field arena (e.g., 60x60 cm) with controlled lighting.
-
Animals: Male rats, housed in pairs.
-
Procedure:
-
Habituation: Acclimate animals to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound (e.g., 2.5-10 mg/kg, intraperitoneally) or vehicle to the animals.
-
Testing: After a set pre-treatment time (e.g., 30 minutes), place a pair of unfamiliar rats, matched by treatment, into the arena.
-
Observation: Videotape the session (e.g., 10 minutes) and score the total time spent in active social interaction (e.g., sniffing, grooming, following).
-
Data Analysis: Compare the social interaction time between the drug-treated and vehicle-treated groups. A significant reduction in interaction time suggests an anxiogenic effect.[6]
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: GABA-A receptor modulation by agonists and ZK 93426.
Experimental Workflow Diagram
Caption: Workflow for in vivo behavioral assessment of ZK 93426.
References
- 1. ZK-93426 - Wikipedia [en.wikipedia.org]
- 2. Evaluation of the beta-carboline ZK 93 426 as a benzodiazepine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of a benzodiazepine receptor antagonist beta-carboline ZK-93426 on scopolamine-induced impairment on attention, memory and psychomotor skills - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beta-carbolines as tools in memory research: human data with the beta-carboline ZK 93426 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human studies on the benzodiazepine receptor antagonist beta-carboline ZK 93 426: antagonism of lormetazepam's psychotropic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Actions of the beta-carboline ZK 93426 in an animal test of anxiety and the holeboard: interactions with Ro 15-1788 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Human studies on the benzodiazepine receptor antagonist beta-carboline ZK 93,426: preliminary observations on psychotropic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of ZK 93,426, a beta-carboline benzodiazepine receptor antagonist on night sleep pattern in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking ZK 93426 Hydrochloride Against Newer Research Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the classic benzodiazepine (B76468) receptor modulator, ZK 93426 hydrochloride, with a selection of newer research compounds. The aim is to equip researchers with the necessary data to make informed decisions when selecting compounds for their studies in neuroscience and drug development. This comparison focuses on binding affinity, functional efficacy, and the experimental protocols used to determine these parameters.
Introduction to this compound and Newer Comparators
ZK 93426 is a β-carboline derivative that has been historically characterized as a benzodiazepine receptor antagonist with weak partial inverse agonist properties.[1][2] It has been utilized in research to investigate anxiety, cognition, and the reversal of benzodiazepine-induced sedation.[3][4] In recent years, the field of GABAA receptor pharmacology has evolved, leading to the development of compounds with more nuanced and subtype-selective profiles. This guide benchmarks ZK 93426 against three such compounds:
-
Bretazenil (B1667780): A high-potency imidazopyrrolobenzodiazepine that acts as a partial agonist at the benzodiazepine binding site of the GABAA receptor.[5]
-
α5IA: A subtype-selective inverse agonist with a preference for α5 subunit-containing GABAA receptors, investigated for its nootropic effects.[6][7]
-
GL-II-73: A novel imidazobenzodiazepine that acts as a positive allosteric modulator (PAM) with selectivity for α5-containing GABAA receptors, showing potential in models of cognitive and mood disorders.[8][9]
Comparative Analysis of Binding Affinity and Functional Efficacy
The following tables summarize the key quantitative data for ZK 93426 and the selected newer research compounds. Data has been compiled from various sources, and direct comparisons should be made with consideration of the different experimental conditions.
Table 1: Comparison of Binding Affinity at the GABAA Receptor Benzodiazepine Site
| Compound | Chemical Class | Binding Affinity (Kᵢ in nM) | Radioligand Used | Tissue/Cell Type | Reference |
| ZK 93426 HCl | β-carboline | IC₅₀ = 0.4 - 0.7 | [³H]-Flunitrazepam | Rat Cerebellum & Hippocampus | [10] |
| Bretazenil | Imidazobenzodiazepine | ~0.2 - 2.5 | Not Specified | Recombinant GABAA Receptors | [11] |
| α5IA | Triazolophthalazine | 0.8 - 2.7 | Not Specified | Recombinant GABAA Receptors | [12] |
| GL-II-73 | Imidazobenzodiazepine | Selective for α5 (6x > α2, 11x > α1, 12.5x > α3) | Not Specified | Recombinant GABAA Receptors | [8] |
Note: IC₅₀ values for ZK 93426 are presented as reported. A direct comparison with Kᵢ values requires the Kₔ of the radioligand and its concentration in the specific assay, which were not consistently available in the reviewed literature.
Table 2: Comparison of Functional Efficacy at the GABAA Receptor
| Compound | Functional Profile | Efficacy | Experimental System | Reference |
| ZK 93426 HCl | Weak Partial Inverse Agonist / Antagonist | Qualitative description | In vivo and in vitro studies | [1][2][13] |
| Bretazenil | Partial Agonist | Lower efficacy than diazepam | Cortical neurons and recombinant receptors | [11] |
| α5IA | Subtype-Selective Inverse Agonist | -14% to -17% at α1/α3, -7% at α2, significant at α5 | Recombinant GABAA Receptors | [12] |
| GL-II-73 | Subtype-Selective Positive Allosteric Modulator (PAM) | Preferential potentiation at α5-containing receptors | Recombinant GABAA Receptors | [8] |
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental processes discussed, the following diagrams are provided.
References
- 1. Effects of ZK 93,426, a beta-carboline benzodiazepine receptor antagonist on night sleep pattern in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beta-carbolines characterized as benzodiazepine receptor agonists and inverse agonists produce bi-directional changes in palatable food consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of a benzodiazepine receptor antagonist beta-carboline ZK-93426 on scopolamine-induced impairment on attention, memory and psychomotor skills - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human studies on the benzodiazepine receptor antagonist beta-carboline ZK 93,426: preliminary observations on psychotropic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bretazenil - Wikipedia [en.wikipedia.org]
- 6. An α5 GABAA Receptor Inverse Agonist, α5IA, Attenuates Amyloid Beta-Induced Neuronal Death in Mouse Hippocampal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Selective Modulation of α5 GABAA Receptors Exacerbates Aberrant Inhibition at Key Hippocampal Neuronal Circuits in APP Mouse Model of Alzheimer’s Disease [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Evaluation of the beta-carboline ZK 93 426 as a benzodiazepine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular mechanisms of the partial allosteric modulatory effects of bretazenil at gamma-aminobutyric acid type A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Enhancement of gamma-aminobutyric acid binding by the anxiolytic beta-carbolines ZK 93423 and ZK 91296 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of ZK 93426 Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of ZK 93426 hydrochloride, a potent and selective benzodiazepine (B76468) receptor antagonist. While this compound is considered non-hazardous for transport, adherence to proper disposal protocols is necessary to maintain a safe laboratory environment and ensure regulatory compliance.
Summary of Key Information
The following table summarizes essential data for the handling and storage of this compound.
| Parameter | Information | Source |
| CAS Number | 1216792-30-1 | BioCrick MSDS[1] |
| Recommended Storage | -20°C for long term, 2-8°C for short term. Keep container tightly closed in a dry and well-ventilated place. | BioCrick MSDS[1] |
| Chemical Stability | Stable under recommended storage conditions. | BioCrick MSDS[1] |
| Incompatible Materials | Strong oxidizing/reducing agents, strong acids/alkalis. | BioCrick MSDS[1] |
| Hazardous Combustion Products | Carbon oxides, nitrogen oxides (NOx), Sulphur oxides. | BioCrick MSDS[1] |
| Transport Information | Considered non-hazardous for transport. | BioCrick MSDS[1] |
Detailed Disposal Protocol
This protocol outlines the step-by-step procedure for the disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and nitrile gloves.
-
If there is a risk of generating dust, a NIOSH-approved respirator is recommended.[1]
2. Waste Identification and Segregation:
-
All waste containing this compound must be collected and treated as chemical waste.
-
Do not mix this waste with incompatible materials such as strong oxidizing or reducing agents, or strong acids and alkalis.[1]
-
Segregate solid waste (e.g., contaminated consumables, residual powder) from liquid waste (e.g., solutions containing the compound).
3. Containment:
-
Solid Waste:
-
Collect in a clearly labeled, sealed, and compatible waste container. The container should be made of a material that will not react with the compound.
-
To prevent dust formation, gently sweep up any solid residues using a soft brush and dustpan.[1] Avoid creating dust.
-
-
Liquid Waste:
-
Collect in a leak-proof, screw-cap container. Ensure the container material is compatible with the solvent used.
-
Do not pour liquid waste containing this compound down the drain.[1]
-
4. Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" (or as required by your institution's policy), the full chemical name "this compound," and the approximate concentration and quantity.
-
Indicate the date when the waste was first added to the container.
5. Storage:
-
Store the sealed waste containers in a designated and well-ventilated satellite accumulation area.
-
Ensure the storage area is away from sources of ignition and incompatible materials.
6. Disposal:
-
Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Follow all local, state, and federal regulations for chemical waste disposal.
7. Spill Management:
-
In the event of a spill, prevent further leakage if it is safe to do so.
-
For solid spills, carefully sweep up the material and place it in a designated waste container.[1]
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.
-
Ventilate the area and wash the spill site after the material has been collected.
-
Do not let the product enter drains.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling ZK 93426 hydrochloride
Essential Safety and Handling Guide for ZK 93426 Hydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure the safe handling, use, and disposal of this potent, selective, and competitive benzodiazepine (B76468) receptor antagonist.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure through inhalation, skin contact, or eye contact.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Glasses/Goggles | Use equipment tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Hand Protection | Chemical-resistant gloves | Handle with gloves. Inspect gloves prior to use and use proper glove removal technique. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1] |
| Body Protection | Laboratory Coat | Choose body protection in relation to its type, the concentration and amount of dangerous substances, and the specific work-place.[1] |
| Respiratory Protection | Respirator | Wear respiratory protection. Avoid dust formation.[1] A surgical N-95 respirator is recommended for both respiratory and splash protection when handling toxic drugs.[2] |
Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and to ensure a safe laboratory environment.
| Aspect | Guideline |
| Handling | Wash thoroughly after handling. Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation. Avoid prolonged or repeated exposure. Keep away from sources of ignition.[1] |
| Storage | Keep container tightly closed in a dry and well-ventilated place.[1] |
| Recommended Storage Temperature | -20°C for long-term storage, 2-8°C for short-term.[1] Another source suggests storage at 4°C.[3] For desiccated storage, room temperature is also mentioned. |
Accidental Release Measures
In the event of a spill, immediate and appropriate action is necessary to contain the substance and prevent exposure.
| Step | Action |
| Personal Precautions | Wear respiratory protection. Avoid dust formation. Avoid breathing vapors, mist, or gas.[1] |
| Environmental Precautions | Do not let the product enter drains. Prevent further leakage or spillage if safe to do so.[1] |
| Containment and Cleaning | Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[1] |
First Aid Measures
Immediate first aid is crucial in case of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | If inhaled, remove to fresh air. If breathing is difficult, give oxygen. If breathing stops, give artificial respiration.[1] |
| Skin Contact | Flush with copious amounts of water. Remove contaminated clothing and shoes. Call a physician and take the victim to the hospital immediately.[1] |
| Eye Contact | Check for and remove contact lenses. Flush with copious amounts of water, assuring adequate flushing by separating the eyelids with fingers. Call a physician.[1] |
| Ingestion | If swallowed, do NOT induce vomiting. Wash out the mouth with copious amounts of water. Call a physician.[1] |
Disposal Considerations
Dispose of this material in accordance with all applicable federal, state, and local environmental regulations.
| Waste Type | Disposal Method |
| Product | Contact a licensed professional waste disposal service to dispose of this material. |
| Contaminated Packaging | Dispose of as unused product. |
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal. Adherence to this workflow is essential for minimizing risk and ensuring a safe laboratory environment.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
